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  • Product: Bis(2-chlorophenyl) cyanocarbonimidodithioate
  • CAS: 152382-52-0

Core Science & Biosynthesis

Foundational

Bis(2-chlorophenyl) Cyanocarbonimidodithioate: A Technical Profile and Research Potential

An In-Depth Technical Guide for Researchers Executive Summary: This document provides a comprehensive technical overview of Bis(2-chlorophenyl) cyanocarbonimidodithioate (CAS No. 152382-52-0), a specific diaryl cyanocarb...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Executive Summary: This document provides a comprehensive technical overview of Bis(2-chlorophenyl) cyanocarbonimidodithioate (CAS No. 152382-52-0), a specific diaryl cyanocarbonimidodithioate. Publicly available experimental data on this compound is limited; therefore, this guide synthesizes foundational chemical principles with data from analogous structures to provide a robust profile for research and drug development professionals. We will cover its core chemical identity, propose a logical synthesis pathway, infer its physicochemical properties, discuss its significant potential for biological activity based on its key functional moieties, and outline critical safety and handling protocols. This molecule represents an intriguing, underexplored scaffold with potential applications in oncology, infectious disease, and metabolic disorders.

Section 1: Chemical Identity and Structural Elucidation

Bis(2-chlorophenyl) cyanocarbonimidodithioate is a diaryl organosulfur compound. Its nomenclature precisely describes its structure: two 2-chlorophenyl groups are attached to the sulfur atoms of a central cyanocarbonimidodithioate core.

Core Compound Identifiers

A summary of the key identification parameters for this molecule is presented below.

IdentifierValueSource(s)
Chemical Name Bis(2-chlorophenyl) cyanocarbonimidodithioate[1][2]
CAS Number 152382-52-0[1][2]
Molecular Formula C₁₄H₈Cl₂N₂S₂[1][2]
Molecular Weight 339.26 g/mol [1][2]
MDL Number MFCD06658044[1]
Structural Breakdown

The structure can be deconstructed into its primary functional components, which are crucial for understanding its reactivity and potential biological interactions.

main Bis(2-chlorophenyl) Cyanocarbonimidodithioate c1 2-Chlorophenyl Group (Aryl Moiety) main->c1 Thioether Linkage c2 2-Chlorophenyl Group (Aryl Moiety) main->c2 Thioether Linkage c3 Cyanocarbonimidodithioate Core (-S-C(=N-CN)-S-) main->c3 Core Structure sub1 Dithioate (-S-C-S-) c3->sub1 sub2 Carbonimido (>C=N-) c3->sub2 sub3 Cyano (-C≡N) c3->sub3

Caption: Logical breakdown of the title compound's structure.

Section 2: Physicochemical Profile (Inferred)

Direct experimental data for Bis(2-chlorophenyl) cyanocarbonimidodithioate is not extensively reported. However, a scientifically sound profile can be inferred from its structure, which is composed of two bulky, hydrophobic chlorophenyl rings and a polar cyanocarbonimidodithioate core.

PropertyInferred Value / ProfileRationale
Physical State Crystalline SolidHigh molecular weight, rigid aromatic structure, and potential for intermolecular π-stacking favor a solid state at standard temperature and pressure.
Aqueous Solubility Poor to InsolubleThe dominance of two large, hydrophobic chlorophenyl groups is expected to make the molecule poorly soluble in water.
Organic Solubility SolubleExpected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane, and chloroform.
Stability Moderately StableThioether linkages are generally stable. The molecule may be sensitive to strong oxidizing and reducing agents. Should be stored protected from light and moisture.

Section 3: Proposed Synthesis Pathway

While a specific, validated synthesis for this compound is not available in peer-reviewed literature, a logical and feasible pathway can be designed based on established organosulfur chemistry. The most direct approach involves the reaction of a cyanodithioimidocarbonate salt with an appropriate 2-chlorophenyl electrophile.

Proposed Two-Step Synthesis Protocol

This protocol is hypothetical and serves as a starting point for experimental design.

Step 1: Preparation of Dipotassium Cyanodithioimidocarbonate (K₂[S₂C=NCN])

  • To a stirred solution of potassium hydroxide in ethanol, add cyanamide (H₂NCN) at 0°C.

  • Slowly add carbon disulfide (CS₂) dropwise while maintaining the temperature below 10°C.

  • Stir the resulting mixture for several hours at room temperature, during which a precipitate of the dipotassium salt should form.

  • Collect the salt by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of Bis(2-chlorophenyl) Cyanocarbonimidodithioate

  • Suspend the dried dipotassium cyanodithioimidocarbonate in a polar aprotic solvent such as DMF.

  • Add two molar equivalents of a suitable 2-chlorophenyl source, such as 1-iodo-2-chlorobenzene.

  • Add a suitable catalyst for C-S cross-coupling, such as a copper(I) salt (e.g., CuI) with a ligand like L-proline.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product using column chromatography on silica gel.

start Reactants: - Cyanamide - Carbon Disulfide - Potassium Hydroxide step1 Step 1: Form Salt Reaction in Ethanol start->step1 intermediate Intermediate: Dipotassium Cyanodithioimidocarbonate (K₂[S₂C=NCN]) step1->intermediate step2 Step 2: Diaryl C-S Coupling Reaction in DMF intermediate->step2 reactants2 Reactants: - 1-Iodo-2-chlorobenzene (2 eq.) - Copper(I) Catalyst reactants2->step2 product Final Product: Bis(2-chlorophenyl) Cyanocarbonimidodithioate step2->product

Caption: Proposed workflow for the synthesis of the title compound.

Section 4: Potential Applications & Biological Rationale

The true value of a novel chemical entity lies in its potential applications. For an audience in drug development, the structural motifs of Bis(2-chlorophenyl) cyanocarbonimidodithioate suggest several promising avenues for biological investigation.

  • Anticancer Activity: Dithiocarbamates and related organosulfur compounds are a well-established class of biologically active molecules, noted for their metal-chelating properties and ability to induce apoptosis in cancer cells.[3] Thiosemicarbazones, which also feature a core N-C=S structure, have been investigated as potent antitumor agents.[4] The diaryl structure is also a common feature in bioactive anticancer compounds.[5]

  • Antimicrobial Properties: The dithiocarbamate moiety is a known pharmacophore in antifungal and antibacterial agents.[3] The ability to chelate essential metal ions can disrupt microbial metabolic processes, making this compound a candidate for screening against bacterial and fungal pathogens.

  • Antidiabetic Potential: The central C(=N-CN) group is structurally related to cyanoguanidines, which are key precursors in the synthesis of biguanides.[6][7] The biguanide class includes metformin, a first-line treatment for type II diabetes.[7] While mechanistically distinct, this structural relationship warrants investigation into potential effects on glucose metabolism or related signaling pathways.[8]

center Bis(2-chlorophenyl) Cyanocarbonimidodithioate fg1 Dithiocarbamate-like Core (-S-C-S-) center->fg1 fg2 Cyanoguanidine-like Core (>C=N-CN) center->fg2 fg3 Diaryl Structure center->fg3 act1 Anticancer & Antimicrobial Activity (Metal Chelation, Apoptosis) fg1->act1 act2 Antidiabetic Potential (Metabolic Modulation) fg2->act2 act3 General Bioactivity (Enzyme Inhibition) fg3->act3

Caption: Relationship between structural motifs and potential bioactivity.

Section 5: Safety, Handling, and Toxicology

No specific toxicological data for Bis(2-chlorophenyl) cyanocarbonimidodithioate is available. Therefore, a conservative approach based on a related, simpler analogue, Dimethyl N-cyanodithioiminocarbonate (CAS 10191-60-3), is mandatory.

GHS Hazard Classification (Analogue-Based)

The following hazards are reported for Dimethyl N-cyanodithioiminocarbonate and should be assumed for the title compound until proven otherwise.

Hazard ClassGHS StatementSource
Acute Toxicity, Oral H301: Toxic if swallowed[9]
Acute Toxicity, Inhalation H330: Fatal if inhaled[9]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage[9]
Mandatory Handling Protocols

Given the high potential for toxicity, all work with this compound must be performed under strict safety controls.

  • Engineering Controls: All weighing and manipulations of the solid or its solutions must be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

    • Eye Protection: Chemical safety goggles or a face shield must be worn.

    • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Emergency Procedures: An eyewash station and safety shower must be immediately accessible. Ensure appropriate spill cleanup materials for toxic solids are available.

Section 6: Concluding Remarks and Future Outlook

Bis(2-chlorophenyl) cyanocarbonimidodithioate is a synthetically accessible but scientifically underexplored chemical entity. Its structure combines several pharmacologically relevant motifs, suggesting a high potential for biological activity. The lack of existing data presents a clear opportunity for novel research in drug discovery.

Future research should prioritize:

  • Definitive Synthesis and Characterization: Development and publication of a validated synthesis protocol, along with full analytical characterization (NMR, MS, IR, Crystal Structure).

  • Broad Biological Screening: Evaluation of the compound's activity in diverse assays, particularly focusing on anticancer, antibacterial, antifungal, and metabolic panels.

  • Mechanism of Action Studies: Should biological activity be confirmed, subsequent studies should focus on elucidating the molecular mechanism by which the compound exerts its effects.

This guide provides the foundational knowledge for researchers to begin safely exploring the chemistry and therapeutic potential of this promising molecule.

References

  • Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co(iii) complexes [Co(S2CNAr2)3] and their use as single source precursors to CoS2. Dalton Transactions (RSC Publishing).
  • BIS(2-CHLOROPHENYL) CYANOCARBONIMIDODITHIOATE , 0.97 , 152382-52-0. CookeChem.
  • Co-crystallization of dimethyl N-cyanodithioiminocarbonate and bis[(aqua)-µ2-hydroxy-n-butyldichlorotin(IV)]. ResearchGate.
  • Dimethyl N-cyanodithioiminocarbonate | C4H6N2S2 | CID 66289. PubChem - NIH.
  • DIMETHYL CYANOCARBONIMIDODITHIOATE. precisionFDA.
  • BIS(2-CHLOROPHENYL) CYANOCARBONIMIDODITHIOATE | 152382-52-0. ChemicalBook.
  • Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. Beilstein Journals.
  • Synthesis of Diaryl Tellurides with Sodium Aryltellurites under Mild Conditions. ResearchGate.
  • Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co(iii) complexes [Co(S>2>CNAr>2>)>3>] and their use as single source precursors to CoS>2. King's College London Research Portal.
  • Synthetic accesses to biguanide compounds. Beilstein Journals.
  • Bis(2-cyanoacetamides): versatile precursors for bis(dihydropyridine-3,5- dicarbonitriles). Semantic Scholar.
  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Preprints.org.
  • Synthesis and Biological Activities of Diquaternary Dipiperazinium Salts Containing Dithiocarboxyl Groups. PubMed.
  • Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid. PubMed.
  • Bis(2-cyanoacetamide): versatile precursors for novel bis(dihydropyridine-3,5-dicarbonitriles). ResearchGate.
  • New bioactive 2,6-diacetylpyridine bis(p-chlorophenylthiosemicarbazone) ligand and its Pd(II) and Pt(II) complexes: synthesis, characterization, cytotoxic activity and DNA binding ability. PubMed.
  • Coumarin–Dithiocarbamate Derivatives as Biological Agents. PMC - PubMed Central.
  • Biological Activity of Naturally Derived Naphthyridines. MDPI.
  • Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. MDPI.
  • Synthetic accesses to biguanide compounds. PMC - NIH.

Sources

Exploratory

synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate

An In-depth Technical Guide to the Proposed Synthesis of Bis(2-chlorophenyl) Cyanocarbonimidodithioate Introduction Bis(2-chlorophenyl) cyanocarbonimidodithioate is a specialized organosulfur compound of interest in mate...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Proposed Synthesis of Bis(2-chlorophenyl) Cyanocarbonimidodithioate

Introduction

Bis(2-chlorophenyl) cyanocarbonimidodithioate is a specialized organosulfur compound of interest in materials science and as a potential intermediate in the synthesis of more complex heterocyclic structures. Its synthesis, while not extensively documented in readily available literature, can be approached through established principles of thioether and carbonimidodithioate formation. This guide provides a comprehensive, research-level overview of a proposed synthetic pathway, grounded in analogous, well-documented chemical transformations. The methodologies presented are designed for an audience of researchers and professionals in chemical and drug development, emphasizing not just the procedural steps but also the underlying chemical logic and safety considerations.

The proposed synthesis proceeds via the reaction of 2-chlorothiophenol with a cyanogen halide, typically cyanogen bromide, in the presence of a base. This reaction is a variation of the well-established synthesis of dithiocarbonates and related compounds, where a thiolate nucleophile attacks the electrophilic carbon of the cyanogen halide. The presence of the ortho-chloro substituent on the phenyl ring introduces electronic and steric factors that must be considered in the reaction design.

Proposed Synthetic Pathway and Mechanism

The core of the proposed synthesis involves a two-step, one-pot reaction. First, the acidic proton of 2-chlorothiophenol is removed by a suitable base to generate the highly nucleophilic 2-chlorothiophenolate anion. This is a standard and widely used method for activating thiols for subsequent reactions. The choice of base is critical; a moderately strong base such as triethylamine (TEA) or a milder inorganic base like potassium carbonate is often preferred to avoid side reactions.

In the second step, the in situ generated thiophenolate anion undergoes a nucleophilic attack on the electrophilic carbon of cyanogen bromide. This results in the displacement of the bromide ion and the formation of an intermediate, 2-chlorophenyl thiocyanate. A second equivalent of the 2-chlorothiophenolate then attacks the carbon of the thiocyanate group, leading to the formation of the final product, Bis(2-chlorophenyl) cyanocarbonimidodithioate, and the displacement of a cyanide ion.

The overall reaction can be summarized as follows:

2 (2-ClC₆H₄SH) + BrCN + 2 Base → (2-ClC₆H₄S)₂C=NCN + 2 [Base-H]⁺Br⁻

A visual representation of this proposed reaction workflow is provided below.

G cluster_0 Step 1: Thiophenolate Formation cluster_1 Step 2: Nucleophilic Attack & Product Formation Thiophenol 2-Chlorothiophenol Thiophenolate 2-Chlorothiophenolate Anion Thiophenol->Thiophenolate Deprotonation Base Base (e.g., Triethylamine) Base->Thiophenolate Intermediate Intermediate Adduct Thiophenolate->Intermediate Nucleophilic Attack Thiophenolate_2 2-Chlorothiophenolate Anion (2nd equivalent) CNBr Cyanogen Bromide CNBr->Intermediate Product Bis(2-chlorophenyl) cyanocarbonimidodithioate Intermediate->Product Rearrangement & Elimination Thiophenolate_2->Intermediate Second Nucleophilic Attack

Caption: Proposed reaction workflow for the .

Detailed Experimental Protocol

This protocol is a proposed method and should be optimized based on experimental observations. All procedures should be carried out in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-ChlorothiophenolC₆H₅ClS144.62202.89 g
Cyanogen BromideCBrN105.92101.06 g
Triethylamine (TEA)(C₂H₅)₃N101.19223.05 mL
Dichloromethane (DCM)CH₂Cl₂84.93-100 mL
Saturated NaHCO₃(aq)NaHCO₃84.01-50 mL
BrineNaCl(aq)58.44-50 mL
Anhydrous MgSO₄MgSO₄120.37-~5 g

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-chlorothiophenol (20 mmol, 2.89 g) and dissolve in 100 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (22 mmol, 3.05 mL) dropwise over 5 minutes. Stir the mixture for an additional 15 minutes at 0 °C to ensure complete formation of the thiophenolate.

  • Cyanogen Bromide Addition: In a separate, dry vial, carefully weigh out cyanogen bromide (10 mmol, 1.06 g). Caution: Cyanogen bromide is highly toxic and volatile. Handle only in a fume hood with appropriate gloves and respiratory protection. Dissolve the cyanogen bromide in a minimal amount of anhydrous DCM (~10 mL) and add it dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Workup: Upon completion, quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted acidic starting material, and then with 50 mL of brine to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product will likely be an oil or a solid. Purify the crude material by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the final product. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be employed if the product is a solid.

Characterization

The identity and purity of the synthesized Bis(2-chlorophenyl) cyanocarbonimidodithioate should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=N and C-S bonds.

  • Melting Point Analysis: If the product is a solid, a sharp melting point range is indicative of high purity.

Safety and Handling Considerations

  • 2-Chlorothiophenol: Is a toxic and malodorous compound. Handle with care in a well-ventilated fume hood.

  • Cyanogen Bromide: Is a highly toxic, volatile, and corrosive solid. It should be handled with extreme caution, using appropriate personal protective equipment, including gloves, safety goggles, and a face shield. All manipulations should be performed in a certified chemical fume hood. In case of exposure, seek immediate medical attention.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Minimize exposure and handle in a fume hood.

  • Triethylamine: Is a corrosive and flammable liquid with a strong odor. Avoid contact with skin and eyes.

Conclusion

The , while not explicitly detailed in the literature, can be confidently approached using the well-established reaction between thiophenolates and cyanogen halides. The proposed protocol provides a robust starting point for its synthesis in a research setting. Careful attention to reaction conditions, particularly temperature control and the stoichiometry of the reagents, will be crucial for achieving a good yield and purity of the target compound. As with all chemical syntheses, appropriate safety precautions must be strictly adhered to, especially when handling toxic reagents like cyanogen bromide. Further optimization and characterization will be necessary to fully validate this synthetic route.

Foundational

An In-Depth Technical Guide to Bis(2-chlorophenyl) cyanocarbonimidodithioate: Structure, Synthesis, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals. Authored by: Gemini, Senior Application Scientist This technical guide provides a comprehensive overview of Bis(2-chlorophenyl) cyanocarbo...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of Bis(2-chlorophenyl) cyanocarbonimidodithioate, a molecule of interest within the broader class of organosulfur compounds. Due to the limited availability of direct experimental data on this specific compound, this guide synthesizes information from analogous structures and established chemical principles to present a scientifically grounded perspective on its synthesis, characterization, and potential biological relevance. This document is intended to serve as a foundational resource to stimulate further research and development.

Introduction to Cyanocarbonimidodithioates

Cyanocarbonimidodithioates are a class of organosulfur compounds characterized by a central S-C(=N-CN)-S core. These molecules are structurally related to dithiocarbamates, which have a well-documented history of diverse biological activities, including antimicrobial and antifungal properties.[1][2][3] The incorporation of a cyano group on the imine nitrogen atom in cyanocarbonimidodithioates introduces unique electronic and steric properties that may influence their chemical reactivity and biological interactions. The presence of sulfur atoms and the cyano moiety makes these compounds interesting candidates for investigation in medicinal chemistry and materials science.

Chemical Structure and Properties of Bis(2-chlorophenyl) cyanocarbonimidodithioate

Bis(2-chlorophenyl) cyanocarbonimidodithioate possesses the molecular formula C₁₄H₈Cl₂N₂S₂ and a molecular weight of 339.26 g/mol . The structure features a central carbon atom double-bonded to a cyanamide nitrogen and single-bonded to two sulfur atoms. Each sulfur atom is, in turn, bonded to a 2-chlorophenyl ring.

Figure 1: Chemical structure of Bis(2-chlorophenyl) cyanocarbonimidodithioate.

The presence of the two chlorophenyl groups is expected to increase the lipophilicity of the molecule, which can be a critical factor in its biological activity, potentially enhancing its ability to cross cell membranes. The electronegative chlorine atoms may also influence the electronic properties of the aromatic rings and the overall molecule.

Proposed Synthesis

Reaction Scheme:

Synthesis_Workflow 2-Chlorothiophenol 2-Chlorothiophenol Reaction Mixture Reaction Mixture 2-Chlorothiophenol->Reaction Mixture Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->Reaction Mixture Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Mixture Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Reaction Purification (Crystallization/Chromatography) Purification (Crystallization/Chromatography) Filtration->Purification (Crystallization/Chromatography) Removal of salt Bis(2-chlorophenyl) cyanocarbonimidodithioate Bis(2-chlorophenyl) cyanocarbonimidodithioate Purification (Crystallization/Chromatography)->Bis(2-chlorophenyl) cyanocarbonimidodithioate Isolation

Figure 2: Proposed experimental workflow for the synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate.

Experimental Protocol:
  • Reaction Setup: To a stirred solution of 2-chlorothiophenol (2.0 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (2.2 equivalents).

  • Addition of Cyanogen Bromide: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of cyanogen bromide (1.0 equivalent) in the same solvent. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture will likely contain a precipitate of the triethylammonium bromide salt. Filter the mixture to remove the salt. The filtrate is then washed sequentially with a dilute acid solution (e.g., 1 M HCl), water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the thiophenol to a disulfide.

  • Base: The base is crucial to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion, which readily attacks the electrophilic carbon of cyanogen bromide. Triethylamine is a common choice as it is a non-nucleophilic base and the resulting hydrobromide salt is often insoluble in common organic solvents, facilitating its removal.

  • Aprotic Solvent: Aprotic solvents like THF or DCM are used to avoid unwanted side reactions with the highly reactive cyanogen bromide.

  • Low-Temperature Addition: The slow addition of cyanogen bromide at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

Predicted Spectroscopic Characterization

The structural elucidation of the synthesized Bis(2-chlorophenyl) cyanocarbonimidodithioate would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted:

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Notes
C≡N (Nitrile)2230 - 2210Strong, sharp absorption. The conjugation with the imine may slightly lower the frequency.[7][8][9][10]
C=N (Imine)1680 - 1640Medium to weak absorption.
Aromatic C-H3100 - 3000Medium to weak absorptions.
Aromatic C=C1600 - 1450Multiple medium to strong absorptions.
C-Cl800 - 600Strong absorption.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two substituted aromatic rings.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons7.0 - 7.6Multiplets

The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chlorine atom and the electron-donating sulfur atom.[11][12][13][14] The ortho, meta, and para protons on each ring will likely have distinct chemical shifts, resulting in a series of multiplets.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Aromatic Carbons125 - 140
C-Cl~130 - 135
C-S~130 - 140
C=N150 - 165
C≡N115 - 125

The chemical shifts are estimations based on data for substituted diphenyl sulfides and other related structures.[15][16][17][18][19]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 338, with a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation patterns of organosulfur compounds can be complex.[1][20][21][22][23]

Predicted Fragmentation Pathway:

Fragmentation_Pathway M+ (m/z 338) M+ (m/z 338) [M - Cl]+ [M - Cl]+ M+ (m/z 338)->[M - Cl]+ - Cl [M - C7H4ClS]+ [M - C7H4ClS]+ M+ (m/z 338)->[M - C7H4ClS]+ - C7H4ClS [C6H4ClS]+ [C6H4ClS]+ [M - C7H4ClS]+->[C6H4ClS]+ Rearrangement [C6H4Cl]+ [C6H4Cl]+ [C6H4ClS]+->[C6H4Cl]+ - S

Figure 3: A plausible mass spectrometry fragmentation pathway for Bis(2-chlorophenyl) cyanocarbonimidodithioate.

Potential Biological Activities and Applications

While no specific biological data exists for Bis(2-chlorophenyl) cyanocarbonimidodithioate, the broader classes of dithiocarbamates and organosulfur compounds are known to exhibit a range of biological activities.[3][24]

  • Antimicrobial and Antifungal Activity: Dithiocarbamates and other sulfur-containing compounds have demonstrated significant antimicrobial and antifungal properties.[2][7][25][26][27][28][29][30][31][32][33][34][35][36] The proposed mechanism of action for some dithiocarbamates involves the chelation of metal ions essential for microbial enzymes or the disruption of cellular membranes.[26] The presence of the lipophilic chlorophenyl groups in the target molecule may enhance its ability to penetrate microbial cell walls, potentially leading to potent antimicrobial effects.

  • Cytotoxic Activity: Many organosulfur compounds, including some containing a cyano group, have been investigated for their cytotoxic effects against various cancer cell lines.[37][38][39][40] The mechanism of action can vary widely, from inducing apoptosis to inhibiting key cellular enzymes. The unique electronic and structural features of Bis(2-chlorophenyl) cyanocarbonimidodithioate make it a candidate for screening in anticancer drug discovery programs.

Future Directions

The information presented in this guide is based on established chemical principles and data from analogous compounds. To fully elucidate the properties and potential of Bis(2-chlorophenyl) cyanocarbonimidodithioate, the following experimental work is recommended:

  • Synthesis and Optimization: The proposed synthesis should be carried out and optimized for yield and purity.

  • Full Spectroscopic Characterization: Detailed 1D and 2D NMR studies, along with high-resolution mass spectrometry and single-crystal X-ray diffraction (if suitable crystals can be obtained), are necessary to definitively confirm the structure.

  • Biological Screening: The compound should be screened for a range of biological activities, including antimicrobial, antifungal, and cytotoxic properties.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to determine the underlying mechanism of action.

Conclusion

Bis(2-chlorophenyl) cyanocarbonimidodithioate is a structurally intriguing molecule with the potential for interesting chemical and biological properties. While direct experimental data is currently lacking, this technical guide provides a solid foundation for future research by proposing a viable synthetic route, predicting its key spectroscopic features, and highlighting its potential applications in drug development based on the known activities of related compound classes. The exploration of this and similar molecules could lead to the discovery of novel therapeutic agents.

References

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Exploratory

mechanism of action for Bis(2-chlorophenyl) cyanocarbonimidodithioate

An In-depth Technical Guide to the Potential Mechanism of Action of Bis(2-chlorophenyl) cyanocarbonimidodithioate Authored by a Senior Application Scientist Foreword: The compound Bis(2-chlorophenyl) cyanocarbonimidodith...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Mechanism of Action of Bis(2-chlorophenyl) cyanocarbonimidodithioate

Authored by a Senior Application Scientist

Foreword: The compound Bis(2-chlorophenyl) cyanocarbonimidodithioate is a novel molecular entity with limited to no currently available public research data. This guide, therefore, takes a first-principles approach to elucidate its potential mechanism of action. By dissecting the molecule into its core chemical functionalities—the cyanocarbonimidodithioate core and the bis(2-chlorophenyl) moieties—and drawing parallels with structurally and functionally related compounds, we can construct a scientifically rigorous hypothesis of its biological activity. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to guide future experimental investigation.

Molecular Deconstruction and Physicochemical Profile

Bis(2-chlorophenyl) cyanocarbonimidodithioate is characterized by a central cyanocarbonimidodithioate group flanked by two 2-chlorophenyl rings.

Table 1: Core Functional Moieties and Their Inferred Properties

Functional Moiety Key Structural Features Predicted Physicochemical Influence Potential for Biological Interaction
Cyanocarbonimidodithioate Core Cyano group (C≡N), imido group (N-C=N), two thioether linkages (S-Ar)High chemical reactivity, potential for metal chelation, hydrogen bond acceptor/donor capabilities.Can act as a Michael acceptor, interact with enzymatic active sites, or coordinate with metal ions in metalloenzymes.
Bis(2-chlorophenyl) Groups Two chlorinated aromatic ringsIncreased lipophilicity, potential for steric hindrance, altered electronic properties due to the electron-withdrawing chlorine.Facilitates membrane permeability, potential for hydrophobic and van der Waals interactions with protein pockets, potential for halogen bonding.

The presence of the cyanocarbonimidodithioate core suggests a high degree of chemical reactivity. Analogous compounds like Dimethyl cyanocarbonimidodithioate are utilized as versatile building blocks in organic synthesis due to their reactive functional groups.[1] This inherent reactivity is a strong indicator of potential biological activity, as the molecule can readily engage in covalent or non-covalent interactions with biological macromolecules.

Hypothesized Biological Activities and Mechanisms of Action

Based on the analysis of its structural components and data from related compounds, we can postulate several primary biological activities for Bis(2-chlorophenyl) cyanocarbonimidodithioate.

Anticancer and Cytotoxic Activity

The structural features of Bis(2-chlorophenyl) cyanocarbonimidodithioate bear resemblance to several classes of compounds with known anticancer properties.

  • Dithiocarbamates and Related Sulfur-Containing Compounds: Dithiocarbamates, such as the disulfiram metabolite diethyldithiocarbamate (DDC), exhibit potent anticancer activity, often through the chelation of copper to form cytotoxic complexes that can target cancer stem cells.[2] The dithio- functionality in Bis(2-chlorophenyl) cyanocarbonimidodithioate suggests a similar potential for metal chelation and subsequent generation of reactive oxygen species (ROS), a common mechanism for inducing cancer cell apoptosis. Gold(i) complexes with imidazole-based ligands have also demonstrated anti-cancer properties by inducing ROS in cancer cells.[3]

  • Chlorinated Aromatic Compounds: The presence of chlorinated phenyl groups is a feature in some bioactive molecules with cytotoxic effects. For instance, chlorinated bis-indole alkaloids have shown cytotoxic activity against various human cancer cell lines.[4] These lipophilic and electron-rich moieties can facilitate interactions with hydrophobic pockets in proteins or intercalate with DNA.

Proposed Mechanism of Anticancer Action:

A plausible mechanism involves the intracellular formation of a metal complex (e.g., with copper or iron), which then catalyzes the production of ROS. This leads to oxidative stress, damage to cellular components like DNA, lipids, and proteins, and ultimately triggers apoptotic cell death.

G Compound Bis(2-chlorophenyl) cyanocarbonimidodithioate Cell Cancer Cell Compound->Cell Complex Metal-Compound Complex Compound->Complex Metal Intracellular Metal Ions (e.g., Cu²⁺, Fe²⁺) Cell->Metal Metal->Complex ROS Reactive Oxygen Species (ROS) Complex->ROS Stress Oxidative Stress ROS->Stress Damage Cellular Damage (DNA, Proteins, Lipids) Stress->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Hypothesized ROS-mediated anticancer mechanism.

Antibacterial Activity

The structural similarity to certain classes of antibacterial agents suggests that Bis(2-chlorophenyl) cyanocarbonimidodithioate may possess antibacterial properties.

  • Thioether-Containing Heterocycles: Many synthetic heterocycles containing thioether linkages exhibit a range of biological activities, including antibacterial effects.[5]

  • Chlorinated Alkaloids: As previously mentioned, chlorinated bis-indole alkaloids have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[4]

Proposed Mechanism of Antibacterial Action:

The mechanism could involve the inhibition of essential bacterial enzymes, disruption of the bacterial cell membrane due to its lipophilic nature, or interference with bacterial DNA replication.

Proposed Experimental Workflows for Mechanism Elucidation

To validate the hypothesized mechanisms of action, a systematic experimental approach is necessary.

In Vitro Cytotoxicity and Antiproliferative Assays

Objective: To determine the cytotoxic and antiproliferative effects of Bis(2-chlorophenyl) cyanocarbonimidodithioate on various cancer cell lines.

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., NCI-H460, T-47D, A2780) and a non-cancerous control cell line (e.g., MCF10A) in appropriate media.[4][6]

  • Compound Treatment: Treat the cells with a serial dilution of Bis(2-chlorophenyl) cyanocarbonimidodithioate for 24, 48, and 72 hours.

  • Viability Assay: Assess cell viability using a standard MTT or resazurin-based assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line and time point.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Lines Cancer & Control Cell Lines Treatment Treat Cells with Compound (24-72h) Cell_Lines->Treatment Compound_Prep Serial Dilution of Test Compound Compound_Prep->Treatment Viability_Assay MTT/Resazurin Assay Treatment->Viability_Assay IC50_Calc Calculate IC50 Values Viability_Assay->IC50_Calc

Caption: Workflow for in vitro cytotoxicity testing.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To determine if Bis(2-chlorophenyl) cyanocarbonimidodithioate induces the production of intracellular ROS.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cancer cell line and treat with the compound at its IC50 concentration for various time points.

  • Fluorescent Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Flow Cytometry or Fluorescence Microscopy: Measure the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope.

  • Data Analysis: Quantify the increase in fluorescence, which corresponds to the level of intracellular ROS.

Conclusion and Future Directions

While the precise mechanism of action of Bis(2-chlorophenyl) cyanocarbonimidodithioate remains to be experimentally determined, this guide provides a robust theoretical framework based on its chemical structure and analogies to known bioactive compounds. The primary hypothesized mechanisms include anticancer activity through ROS induction and potential antibacterial effects. The proposed experimental workflows offer a clear path for the empirical validation of these hypotheses. Future research should focus on target identification using techniques such as cellular thermal shift assays (CETSA) and affinity-based proteomics to pinpoint the specific molecular targets of this promising compound.

References

  • PubChem. Dimethyl N-cyanodithioiminocarbonate | C4H6N2S2 | CID 66289. National Institutes of Health. Available at: [Link]

  • Matesanz, A. I., et al. (2014). New bioactive 2,6-diacetylpyridine bis(p-chlorophenylthiosemicarbazone) ligand and its Pd(II) and Pt(II) complexes: synthesis, characterization, cytotoxic activity and DNA binding ability. Journal of Inorganic Biochemistry. Available at: [Link]

  • He, W., et al. (2024). Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents. Molecules. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2015). Bis(2-cyanoacetamides): versatile precursors for bis(dihydropyridine-3,5- dicarbonitriles). Semantic Scholar. Available at: [Link]

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  • Wang, D., et al. (2018). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. Molecules. Available at: [Link]

  • Luo, M., et al. (2020). Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. The Journal of Antibiotics. Available at: [Link]

  • Wang, T., et al. (2024). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules. Available at: [Link]

  • Grewal, J. S., et al. (2021). The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. Antimicrobial Agents and Chemotherapy. Available at: [Link]

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Sources

Foundational

An In-Depth Technical Guide to the Plausible Synthesis and Characterization of Bis(2-chlorophenyl) Cyanocarbonimidodithioate

Introduction: The field of organosulfur chemistry has been a cornerstone of synthetic and medicinal chemistry for over a century, yielding compounds with profound impacts on human health and industrial processes.[1][2] M...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The field of organosulfur chemistry has been a cornerstone of synthetic and medicinal chemistry for over a century, yielding compounds with profound impacts on human health and industrial processes.[1][2] Molecules containing carbon-sulfur bonds are integral to a wide array of biologically active compounds, from the essential amino acids cysteine and methionine to life-saving antibiotics like penicillin.[2][3] Within this vast chemical space, the cyanocarbonimidodithioate scaffold represents a unique and versatile pharmacophore, offering a rich platform for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of a proposed synthesis, history, and potential applications of a specific, albeit not widely documented, member of this class: bis(2-chlorophenyl) cyanocarbonimidodithioate. While direct historical records of this exact molecule's discovery are scarce, its synthesis can be logically deduced from established principles of organosulfur chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights.

Proposed Chemical Structure

The nomenclature "bis(2-chlorophenyl) cyanocarbonimidodithioate" suggests a central cyanocarbonimidodithioate core with two 2-chlorophenyl groups attached to the sulfur atoms. The most plausible structure is therefore S,S'-bis(2-chlorophenyl) N-cyanocarbonimidodithioate .

Chemical Formula: C₁₄H₈Cl₂N₂S₂

Molecular Weight: 355.27 g/mol

Structure:

PART 1: A Plausible History and Discovery Context

While a specific historical account for the discovery of bis(2-chlorophenyl) cyanocarbonimidodithioate is not prominent in the scientific literature, its conceptualization lies at the intersection of several key developments in organic chemistry. The late 20th century saw a surge in the exploration of sulfur-containing heterocyclic compounds for pharmaceutical and agrochemical applications.[4] A pivotal precursor for many of these explorations is dimethyl N-cyanodithioiminocarbonate, a compound whose synthesis and versatile reactivity were first detailed in the 1960s and have been extensively reviewed since.[1][5] This reagent has served as a foundational building block for a vast number of fused heterocycles.[5]

The synthesis of the core of our target molecule, the dipotassium salt of cyanodithioimidocarbonic acid, can be traced back to reactions involving cyanamide and carbon disulfide in the presence of a base.[3] The subsequent S-alkylation or S-arylation of such dithio-acid salts is a well-established transformation in organosulfur chemistry. Therefore, it is highly probable that bis(2-chlorophenyl) cyanocarbonimidodithioate was first synthesized, if not explicitly documented, during systematic investigations into the derivatization of the cyanodithioimidocarbonate scaffold with various aryl halides to explore structure-activity relationships.

PART 2: Proposed Synthetic Pathway and Experimental Protocols

The synthesis of bis(2-chlorophenyl) cyanocarbonimidodithioate can be logically approached in a two-step process. The first step involves the preparation of the key intermediate, dipotassium cyanodithioimidocarbonate. The second step is the dialkylation of this intermediate with 2-chlorophenylboronic acid or a similar arylating agent.

Step 1: Synthesis of Dipotassium Cyanodithioimidocarbonate

This procedure is adapted from established methods for the synthesis of dithiocarbimate ligands.[3] The reaction involves the nucleophilic addition of the deprotonated cyanamide to carbon disulfide.

Reaction: H₂N-C≡N + 2 KOH + CS₂ → K₂[S₂C=N-C≡N] + 2 H₂O

Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve potassium hydroxide (2 equivalents) in a minimal amount of cold ethanol.

  • Reaction Setup: Cool the flask to 0-5 °C in an ice-water bath.

  • Addition of Cyanamide: Slowly add a solution of cyanamide (1 equivalent) in ethanol to the stirred potassium hydroxide solution, maintaining the temperature below 10 °C.

  • Addition of Carbon Disulfide: To the resulting slurry, add carbon disulfide (1.1 equivalents) dropwise via the dropping funnel over a period of 30-45 minutes. A color change to deep yellow or orange is expected.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Isolation: The product, dipotassium cyanodithioimidocarbonate, will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.

Causality and Insights: The use of a strong base like KOH is crucial for the deprotonation of cyanamide, which acts as the nucleophile. The reaction is performed at low temperatures initially to control the exothermic reaction between the base and carbon disulfide.

Step 2: Synthesis of Bis(2-chlorophenyl) Cyanocarbonimidodithioate

This step involves a double S-arylation of the dipotassium cyanodithioimidocarbonate intermediate. While reactions with aryl halides can be challenging, copper-catalyzed cross-coupling reactions provide a viable route.

Reaction: K₂[S₂C=N-C≡N] + 2-(2-ClC₆H₄)B(OH)₂ → (2-ClC₆H₄S)₂C=N-C≡N + 2 K⁺ + 2 B(OH)₃⁻

Protocol:

  • Reaction Setup: To a solution of dipotassium cyanodithioimidocarbonate (1 equivalent) in a suitable solvent such as DMF or DMSO, add 2-chlorophenylboronic acid (2.2 equivalents).

  • Catalyst Addition: Add a copper(I) catalyst, such as copper(I) iodide (CuI) (0.1 equivalents), and a ligand, such as N,N'-dimethylethylenediamine (DMEDA) (0.2 equivalents).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (3 equivalents).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality and Insights: The use of a copper catalyst is essential for the C-S cross-coupling reaction between the thiolate salt and the arylboronic acid. The ligand helps to stabilize the copper catalyst and facilitate the reaction. The base is required to activate the boronic acid.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: S-Arylation cyanamide Cyanamide reaction1 Reaction cyanamide->reaction1 koh Potassium Hydroxide koh->reaction1 cs2 Carbon Disulfide cs2->reaction1 intermediate Dipotassium Cyanodithioimidocarbonate reaction2 Cross-Coupling intermediate->reaction2 reaction1->intermediate boronic_acid 2-Chlorophenylboronic Acid boronic_acid->reaction2 catalyst CuI / DMEDA catalyst->reaction2 base K2CO3 base->reaction2 final_product Bis(2-chlorophenyl) Cyanocarbonimidodithioate reaction2->final_product

Caption: Proposed two-step synthesis of bis(2-chlorophenyl) cyanocarbonimidodithioate.

PART 3: Characterization and Data

As this guide outlines a proposed synthesis, experimental data is not available. However, the following table summarizes the expected characterization data for the final product.

Analytical Technique Expected Observations
¹H NMR Aromatic protons of the two 2-chlorophenyl rings, likely appearing as complex multiplets in the range of 7.0-7.8 ppm.
¹³C NMR Signals for the aromatic carbons, the carbon of the C=N bond, and the nitrile carbon. The two sulfur-bound aromatic carbons would be distinct.
FT-IR (ATR) Characteristic peaks for the C≡N stretch (around 2150-2250 cm⁻¹), C=N stretch (around 1600-1650 cm⁻¹), and C-S bonds.
Mass Spectrometry (HRMS) The calculated exact mass would be confirmed, and the isotopic pattern for two chlorine atoms would be observed.
Melting Point A sharp melting point would indicate a pure crystalline solid.

PART 4: Potential Applications and Future Directions

The cyanocarbonimidodithioate scaffold is a bioisostere of various functional groups found in known bioactive molecules, suggesting a range of potential applications for bis(2-chlorophenyl) cyanocarbonimidodithioate.

  • Drug Development: The presence of two chlorophenyl groups, a common feature in many pharmaceuticals, coupled with the unique electronic properties of the core structure, makes this compound a candidate for screening in various therapeutic areas. Organosulfur compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6]

  • Materials Science: The sulfur atoms in the molecule could act as ligands for metal coordination, opening possibilities for the development of novel coordination polymers or metal-organic frameworks (MOFs) with interesting electronic or catalytic properties.

  • Agrochemicals: Many commercial pesticides and herbicides are organosulfur compounds. The novel structure of bis(2-chlorophenyl) cyanocarbonimidodithioate warrants investigation for its potential as a fungicide, insecticide, or herbicide.[4]

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties. Subsequently, systematic screening for biological activity in various assays would be a logical next step to unlock its potential.

PART 5: Safety Precautions

The proposed synthesis involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Cyanamide: Toxic and can be absorbed through the skin.

  • Carbon Disulfide: Highly flammable, volatile, and toxic.

  • Potassium Hydroxide: Corrosive.

  • 2-Chlorophenylboronic Acid: Irritant.

  • Copper Iodide: Harmful if swallowed.

  • Organic Solvents (DMF, DMSO, Ethanol, Ethyl Acetate, Diethyl Ether): Flammable and/or irritants.

References

  • Taylor & Francis. (n.d.). History of nineteenth-century organosulfur chemistry. Taylor & Francis Online. Retrieved from [Link]

  • Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.
  • Rose, P., & Whiteman, M. (2017). Vegetable Organosulfur Compounds and their Health Promoting Effects. Current Pharmaceutical Design, 23(19), 2791–2815.
  • Wikipedia. (n.d.). Organosulfur chemistry. Retrieved from [Link]

  • Mahmoud, A. R. (2023). Synthetic Applications of Organosulfur Compounds in Drug Design.
  • Tiekink, E. R., & Zukerman-Schpector, J. (2021).

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Exploratory

Introduction: Elucidating Molecular Architecture through Spectroscopy

An In-depth Technical Guide to the Spectroscopic Characterization of Bis(2-chlorophenyl) cyanocarbonimidodithioate In the landscape of modern drug discovery and materials science, the unambiguous determination of a molec...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Bis(2-chlorophenyl) cyanocarbonimidodithioate

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. For novel compounds such as Bis(2-chlorophenyl) cyanocarbonimidodithioate, a multi-faceted spectroscopic approach is not merely a procedural step but a foundational pillar of scientific integrity. This guide provides an in-depth analysis of the expected spectroscopic data for this molecule, offering researchers and drug development professionals a comprehensive framework for its characterization. By synthesizing data from mass spectrometry, infrared spectroscopy, nuclear magnetic resonance, and UV-visible spectroscopy, we construct a self-validating portrait of the molecule, where each technique corroborates the findings of the others, ensuring a high degree of confidence in the assigned structure.

The molecule, with its two sterically demanding 2-chlorophenyl groups and a unique cyanocarbonimidodithioate core, presents a fascinating case for spectroscopic analysis. The interplay of its aromatic and heteroatomic functional groups gives rise to a distinct spectral signature that, when properly interpreted, reveals a wealth of structural information. This guide will not only present the predicted data but will also delve into the causality behind the experimental choices and the interpretation of the resulting spectra, reflecting a field-proven approach to molecular characterization.

Mass Spectrometry (MS): The Definitive Molecular Weight and Fragmentation Blueprint

Expertise & Experience: Mass spectrometry serves as the initial and most definitive tool for confirming the molecular weight of a synthesized compound. For Bis(2-chlorophenyl) cyanocarbonimidodithioate, we employ Electron Ionization (EI) MS, a hard ionization technique that provides not only the molecular ion peak but also a rich fragmentation pattern. This pattern is a molecular fingerprint, offering vital clues to the compound's substructures. The presence of two chlorine atoms is a key feature, as the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) will produce a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments, providing immediate confirmation of their presence.[1]

Predicted Mass Spectrometry Data:

m/z (relative intensity %)AssignmentMechanistic Insight
338 (100%), 340 (65%), 342 (10%)[M]⁺, [M+2]⁺, [M+4]⁺The molecular ion cluster. The intensity ratio is characteristic for a molecule containing two chlorine atoms.
227[M - C₆H₄Cl]⁺Loss of a 2-chlorophenyl radical, indicating the presence of this substituent.
201[M - SC₆H₄Cl]⁺Cleavage of the sulfur-aryl bond, a common fragmentation pathway for thioethers.
111 (strong)[C₆H₄Cl]⁺The 2-chlorophenyl cation, a stable fragment confirming the aromatic substituent.
77[C₆H₅]⁺Loss of chlorine from the chlorophenyl cation.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA). Set the ionization energy to 70 eV.

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or GC inlet.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to identify key structural motifs.

Logical Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve sample in volatile solvent Ionize Ionize sample (70 eV) Prep->Ionize Introduction Separate Separate ions by m/z Ionize->Separate Detect Detect ions Separate->Detect MW Identify Molecular Ion (M+) & Isotope Pattern Detect->MW Frag Analyze Fragmentation Pattern MW->Frag Structure Correlate with Proposed Structure Frag->Structure

Caption: Workflow for EI-MS analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides direct evidence for the presence of specific functional groups. The vibrational frequencies of bonds within a molecule are sensitive to their environment, allowing us to identify the core components of Bis(2-chlorophenyl) cyanocarbonimidodithioate. The most informative regions in the IR spectrum for this compound will be the triple bond region for the nitrile group (C≡N), the double bond region for the imine (C=N) and aromatic rings (C=C), and the fingerprint region for C-S and C-Cl bonds.[3][4]

Predicted Infrared (IR) Absorption Data:

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3080Medium-WeakC-H StretchAromatic
~2225Strong, SharpC≡N StretchNitrile
~1650MediumC=N StretchImine
~1580, 1470Medium-StrongC=C StretchAromatic Ring
~750StrongC-H Out-of-plane bendortho-disubstituted aromatic
~700MediumC-Cl StretchAryl Halide

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Logical Workflow for IR Spectroscopy Analysis

cluster_prep Sample & Instrument Prep cluster_acq Data Acquisition cluster_analysis Data Analysis Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Sample Apply Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Identify Identify Key Absorption Bands Acquire->Identify Assign Assign Bands to Functional Groups Identify->Assign Confirm Confirm Structural Features Assign->Confirm

Caption: Workflow for ATR-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms. For Bis(2-chlorophenyl) cyanocarbonimidodithioate, the molecule possesses a C₂ axis of symmetry, which simplifies the spectrum by making the two 2-chlorophenyl groups chemically equivalent. This means we expect to see signals for only one set of four aromatic protons and six unique aromatic carbons, in addition to the carbons of the central cyanocarbonimidodithioate core.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.60 - 7.30Multiplet8HAromatic Protons

Causality: The aromatic protons are expected in the 7.0-8.0 ppm range.[5][6] The electron-withdrawing chlorine atom and the sulfur atom, along with the complex ortho-substitution pattern, will lead to overlapping multiplets for the four distinct protons on each ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165S-C =N (Quaternary)
~155Ar-C -S (Quaternary)
~135Ar-C -Cl (Quaternary)
~132Ar-C H
~130Ar-C H
~128Ar-C H
~127Ar-C H
~115C ≡N (Quaternary)

Causality: The aromatic carbons are found between 125-150 ppm.[7][8] The carbons directly attached to the electronegative chlorine and sulfur atoms (C-Cl and C-S) are shifted downfield. The imine carbon (C=N) and the central carbon of the dithioate group are significantly deshielded. The nitrile carbon (C≡N) appears in its characteristic region around 115 ppm.[9]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Set the spectral width to cover the range of -1 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. Set the spectral width to cover 0 to 220 ppm. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the TMS signal at 0.00 ppm.

Logical Workflow for NMR Spectroscopy Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis Dissolve Dissolve sample in CDCl3 with TMS Tune Tune, Match & Shim Dissolve->Tune AcquireH1 Acquire 1H Spectrum Tune->AcquireH1 AcquireC13 Acquire 13C Spectrum Tune->AcquireC13 Process Fourier Transform & Phasing AcquireH1->Process AcquireC13->Process Calibrate Calibrate to TMS (0 ppm) Process->Calibrate Assign Assign Signals to Nuclei Calibrate->Assign

Caption: Workflow for 1D NMR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Expertise & Experience: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The two chlorophenyl rings and the cyanocarbonimidodithioate core constitute a significant conjugated system. We expect to see characteristic π→π* transitions. The attachment of chloro and thioether substituents to the benzene rings typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.[10]

Predicted UV-Vis Absorption Data (in Methanol):

λ_max (nm)Molar Absorptivity (ε)Transition Type
~275~25,000π → π
~220~40,000π → π

Causality: The absorption around 275 nm is attributed to the π→π* transitions of the extended conjugated system involving the aromatic rings and the central functional group. The higher energy absorption around 220 nm is also a π→π* transition, typical for substituted aromatic compounds.[10]

Experimental Protocol: UV-Vis Spectroscopy

  • Solution Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol) of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank).

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder.

  • Data Acquisition: Scan the sample over a wavelength range of 200-800 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Logical Workflow for UV-Vis Spectroscopy Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis PrepareSol Prepare dilute solution in UV-grade solvent Blank Record Solvent Baseline PrepareSol->Blank Measure Measure Sample Absorbance Blank->Measure Identify Identify λ_max Measure->Identify Correlate Correlate with Conjugated System Identify->Correlate

Caption: Workflow for UV-Vis analysis.

Conclusion: A Self-Validating Spectroscopic Consensus

The power of this multi-technique approach lies in its self-validating nature. Mass spectrometry establishes the correct molecular formula and confirms the presence of two chlorine atoms. Infrared spectroscopy provides direct evidence for the key nitrile, imine, and aromatic functional groups. ¹H and ¹³C NMR spectroscopy then piece together the precise carbon-hydrogen framework, confirming the symmetry of the molecule and the connectivity of the 2-chlorophenyl rings to the central cyanocarbonimidodithioate core. Finally, UV-Vis spectroscopy verifies the presence of the expected conjugated electronic system. Each piece of data, derived from a different physical principle, points to the same unambiguous structure, providing the authoritative grounding required for further research and development.

References

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]

  • Chromatography Online. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available from: [Link]

  • MJM. NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Available from: [Link]

  • Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. Available from: [Link]

  • University of Regensburg. Chemical shifts. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • University of Calgary. Approximating Proton NMR Chemical Shifts in More Complex Cases. Available from: [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. Available from: [Link]

  • Mans. The features of IR spectrum. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? Available from: [Link]

  • SpectraBase. p-chlorophenyl 4-hydroxy-2H-1,2-benzothiazin-3-yl ketone, S,S-dioxide - Optional[UV-VIS] - Spectrum. Available from: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

  • PubMed Central. UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra. Available from: [Link]

  • CASPRE. 13 C NMR Predictor. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Scribd. Predict 13C Carbon NMR Spectra. Available from: [Link]

  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available from: [Link]

  • Molecules. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Available from: [Link]

  • NPTEL. 13C NMR spectroscopy • Chemical shift. Available from: [Link]

  • Cheminfo.org. IR spectra prediction. Available from: [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available from: [Link]

  • ResearchGate. Normalised UV/Vis absorption spectra of 4 recorded in CH 2 Cl 2 at.... Available from: [Link]

  • Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available from: [Link]

  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. Available from: [Link]

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Foundational

An In-Depth Technical Guide to Bis(2-chlorophenyl) cyanocarbonimidodithioate

CAS Number: 152382-52-0 Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Bis(2-chlorophenyl) cyanocarbonimidodithioate, a molecu...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 152382-52-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(2-chlorophenyl) cyanocarbonimidodithioate, a molecule of interest within the broader class of cyanocarbonimidodithioates. While direct and extensive research on this specific compound is not widely published, this document synthesizes available data, explores its chemical characteristics based on its structural motifs, and extrapolates potential applications in the fields of medicinal chemistry and materials science. By examining the synthesis, potential mechanisms of action, and relevant experimental protocols of analogous compounds, this guide aims to equip researchers with the foundational knowledge necessary to investigate and unlock the potential of Bis(2-chlorophenyl) cyanocarbonimidodithioate.

Introduction and Chemical Identity

Bis(2-chlorophenyl) cyanocarbonimidodithioate, identified by the CAS number 152382-52-0, is an organic compound featuring a central cyanocarbonimidodithioate core flanked by two 2-chlorophenyl substituents. Its molecular formula is C₁₄H₈Cl₂N₂S₂, with a molecular weight of approximately 339.26 g/mol . The presence of the cyanoimine and dithioate functionalities suggests a rich and varied reactivity profile, making it a candidate for investigation in several chemical and biological contexts. The 2-chloro substitution on the phenyl rings is expected to significantly influence the molecule's electronic properties, solubility, and metabolic stability, factors of critical importance in drug design and materials science.

Core Chemical Structure and Properties

A summary of the key chemical identifiers and properties for Bis(2-chlorophenyl) cyanocarbonimidodithioate is presented in Table 1.

PropertyValueSource
CAS Number 152382-52-0[1]
Molecular Formula C₁₄H₈Cl₂N₂S₂[1]
Molecular Weight 339.26 g/mol [1]
Canonical SMILES C1=CC=C(C(=C1)Cl)SC(=NC#N)SC2=CC=CC=C2ClInferred from name
InChI Key Inferred from structure

Synthesis and Mechanistic Considerations

Postulated Synthetic Pathway

A general and logical synthetic approach would likely involve the reaction of a cyanogen halide or a related electrophilic cyanating agent with a salt of 2-chlorothiophenol, or a multi-step process starting from carbon disulfide.

Conceptual Synthesis Workflow:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_chlorothiophenol 2-Chlorothiophenol thiolate 2-Chlorophenylthiolate 2_chlorothiophenol->thiolate Deprotonation base Base (e.g., NaH, K2CO3) base->thiolate cyanogen_source Electrophilic Cyanogen Source (e.g., BrCN, (SCN)2) target_molecule Bis(2-chlorophenyl) cyanocarbonimidodithioate cyanogen_source->target_molecule Nucleophilic Attack carbon_disulfide Carbon Disulfide (CS2) dithiocarbamate_analog Dithiocarbamate Analog carbon_disulfide->dithiocarbamate_analog Reaction with amine source thiolate->target_molecule dithiocarbamate_analog->target_molecule Further reaction and S-alkylation/arylation

Caption: Postulated synthetic pathways for Bis(2-chlorophenyl) cyanocarbonimidodithioate.

The synthesis of related diaryl dithiocarbamates often proceeds via the deprotonation of a diarylamine followed by the addition of carbon disulfide.[1] While our target molecule is not a dithiocarbamate, analogous principles of nucleophilic addition to carbon disulfide or a related electrophile, followed by reaction with a cyanating agent, could be applicable.

Key Mechanistic Insights

The core of the synthetic strategy would rely on the nucleophilicity of the sulfur atom in 2-chlorothiophenol (or its corresponding thiolate). The reaction would likely proceed via a nucleophilic substitution or addition mechanism. The choice of solvent and base would be critical to control the reactivity and minimize side reactions, such as the oxidative dimerization of the thiophenol to form a disulfide.

Potential Applications in Drug Discovery and Development

The structural features of Bis(2-chlorophenyl) cyanocarbonimidodithioate suggest several avenues for investigation in drug discovery. The presence of two chlorophenyl groups can enhance lipophilicity, potentially improving membrane permeability. The cyanocarbonimidodithioate core is a bioisostere for other functional groups and can participate in various non-covalent interactions with biological targets.

Anticancer and Antimicrobial Potential

Many "bis" compounds, including bisindoles and bis-triazines, have demonstrated significant biological activity, including anticancer and antimicrobial effects.[2][3] The ability of the sulfur atoms to coordinate with metal ions in metalloenzymes, and the potential for the cyano group to act as a hydrogen bond acceptor, are features that could be exploited in the design of enzyme inhibitors. For instance, thiosemicarbazones, which share some structural similarities, are known to exhibit antitumor activity.[4]

Enzyme Inhibition

The cyanocarbonimidodithioate moiety could potentially target the active sites of various enzymes. The sulfur atoms could interact with cysteine residues, while the overall shape and electronic distribution of the molecule could allow for specific binding to enzyme pockets.

Hypothesized Mechanism of Enzyme Inhibition:

G cluster_workflow Hypothetical Enzyme Inhibition Workflow A Bis(2-chlorophenyl) cyanocarbonimidodithioate C Non-covalent Binding (Hydrophobic, H-bonding) A->C B Enzyme Active Site (e.g., containing Cysteine, Histidine) B->C D Covalent Adduct Formation (Thiol-disulfide exchange or Michael addition) C->D Proximity & Reactivity E Enzyme Inhibition D->E

Caption: A conceptual workflow for the potential enzyme inhibitory activity.

Experimental Protocols and Characterization

Due to the limited availability of specific experimental data for Bis(2-chlorophenyl) cyanocarbonimidodithioate, this section provides generalized protocols that would be applicable for its synthesis and characterization, based on established methods for analogous compounds.

General Synthetic Protocol (Hypothetical)
  • Thiolate Formation: To a solution of 2-chlorothiophenol (2.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF), add a suitable base such as sodium hydride (2.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Cyanogen Source: To the resulting thiolate solution, add a solution of a cyanogen source (1.0 eq), such as cyanogen bromide, dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization Techniques

The synthesized compound should be characterized using a suite of standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Aromatic protons of the 2-chlorophenyl groups would appear in the aromatic region (typically δ 7.0-8.0 ppm). The integration and splitting patterns would be consistent with a disubstituted benzene ring.
¹³C NMR Resonances corresponding to the aromatic carbons, the carbon of the cyano group, and the central carbon of the cyanocarbonimidodithioate core would be observed.
FT-IR A characteristic sharp peak for the cyano (C≡N) stretch would be expected around 2150-2250 cm⁻¹. Bands corresponding to C=N and C-S stretches would also be present.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (C₁₄H₈Cl₂N₂S₂) should be observed, along with a characteristic isotopic pattern for the two chlorine atoms.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement with the calculated values.

Safety and Handling

As with any chemical compound where toxicological data is scarce, Bis(2-chlorophenyl) cyanocarbonimidodithioate should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Future Directions and Conclusion

Bis(2-chlorophenyl) cyanocarbonimidodithioate represents an under-explored area of chemical space. The foundational information and extrapolated insights provided in this guide are intended to serve as a starting point for further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: Developing and publishing a robust, high-yield synthesis protocol and comprehensive characterization data.

  • Biological Screening: Evaluating the compound's activity in a broad range of biological assays, including anticancer, antimicrobial, and enzyme inhibition screens.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with different substitution patterns on the phenyl rings to understand the key structural determinants of activity.

References

  • Dalton Transactions. Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co(iii) complexes [Co(S2CNAr2)3] and their use as single source precursors to CoS2. Available at: [Link]

  • PubMed. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. Available at: [Link]

  • PubMed. The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. Available at: [Link]

  • PubMed. New bioactive 2,6-diacetylpyridine bis(p-chlorophenylthiosemicarbazone) ligand and its Pd(II) and Pt(II) complexes: synthesis, characterization, cytotoxic activity and DNA binding ability. Available at: [Link]

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Exploratory

An In-depth Technical Guide to Determining the Solubility of Bis(2-chlorophenyl) cyanocarbonimidodithioate in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of Bis(2-chlorophenyl) cyanocarbonimidodithioate in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of Bis(2-chlorophenyl) cyanocarbonimidodithioate in a range of common organic solvents. Given the limited publicly available data on this specific compound, this document emphasizes robust experimental design, methodological rigor, and the interpretation of results within the context of physicochemical principles.

Introduction: The Critical Role of Solubility in a Preformulation Context

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like Bis(2-chlorophenyl) cyanocarbonimidodithioate, understanding its solubility profile in various organic solvents is a fundamental prerequisite for downstream process development, including crystallization, purification, formulation, and analytical method development.[1][2] This guide will delineate a practical, step-by-step approach to characterizing this essential property.

The core principle governing solubility is "like dissolves like," which implies that a solute will have higher solubility in a solvent of similar polarity.[1][3] Bis(2-chlorophenyl) cyanocarbonimidodithioate, with its chemical formula C14H8Cl2N2S2 and molecular weight of 339.26 g/mol , possesses both polar (cyano and dithioate groups) and non-polar (chlorophenyl rings) moieties, suggesting a nuanced solubility profile that warrants empirical investigation.[4][5]

Preliminary Assessment and Material Characterization

Prior to initiating solubility studies, it is imperative to characterize the solid-state properties of the Bis(2-chlorophenyl) cyanocarbonimidodithioate sample. This includes:

  • Purity Analysis: Employ techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to ascertain the purity of the compound. Impurities can significantly impact solubility measurements.

  • Polymorph Screening: Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) should be used to identify the crystalline form of the material. Different polymorphs of the same compound can exhibit different solubilities.

  • Hygroscopicity: Gravimetric Sorption Analysis (GSA) can determine the compound's tendency to absorb moisture from the atmosphere, which can affect its apparent solubility.

Experimental Workflow for Solubility Determination

The following workflow provides a systematic approach to determining the solubility of Bis(2-chlorophenyl) cyanocarbonimidodithioate.

G cluster_prep Phase 1: Preparation cluster_qual Phase 2: Qualitative Screening cluster_quant Phase 3: Quantitative Analysis A Compound Characterization (Purity, Polymorphism) B Solvent Selection (Polarity Spectrum) A->B C Small-Scale Solubility Test (Visual Assessment) B->C D Categorization: Soluble, Partially Soluble, Insoluble C->D E Equilibrium Solubility Determination (Shake-Flask Method) D->E F Concentration Measurement (e.g., HPLC, UV-Vis) E->F G Data Analysis & Reporting F->G caption Figure 1: Experimental Workflow for Solubility Determination

Caption: Figure 1: A stepwise workflow for determining the solubility of Bis(2-chlorophenyl) cyanocarbonimidodithioate.

Recommended Organic Solvents for Screening

A diverse set of organic solvents should be selected to cover a range of polarities. The following table provides a recommended list, categorized by their polarity index.

Solvent ClassRecommended SolventsPolarity Index (approx.)Rationale
Non-Polar Hexane, Toluene0.1, 2.4Represents aliphatic and aromatic hydrocarbon environments, relevant for non-polar interactions.
Polar Aprotic Dichloromethane, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)3.1, 5.1, 5.8, 7.2Lacks acidic protons but possesses polar bonds, capable of dipole-dipole interactions.
Polar Protic Methanol, Ethanol, Isopropanol5.1, 4.3, 3.9Contains O-H bonds, enabling hydrogen bonding, which can significantly influence solubility.
Ethers Diethyl Ether, Tetrahydrofuran (THF)2.8, 4.0Possess some polarity due to the C-O-C bond and can act as hydrogen bond acceptors.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility across a broad range of solvents.

Objective: To visually estimate the solubility of Bis(2-chlorophenyl) cyanocarbonimidodithioate in selected organic solvents.

Materials:

  • Bis(2-chlorophenyl) cyanocarbonimidodithioate

  • Selected organic solvents (see table above)

  • Small test tubes or vials (e.g., 1.5 mL Eppendorf tubes or 1 dram vials)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh approximately 5-10 mg of Bis(2-chlorophenyl) cyanocarbonimidodithioate into a clean, dry test tube.[6]

  • Add 1 mL of the selected solvent to the test tube.[6]

  • Cap the test tube securely and vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution against a contrasting background.

  • Record observations as "freely soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution).[1]

  • Repeat for all selected solvents.

Interpretation of Results: This qualitative assessment helps to prioritize solvents for quantitative analysis and provides initial insights into the compound's polarity.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[3]

Objective: To quantitatively determine the equilibrium solubility of Bis(2-chlorophenyl) cyanocarbonimidodithioate in selected organic solvents at a controlled temperature.

Materials:

  • Bis(2-chlorophenyl) cyanocarbonimidodithioate

  • Selected organic solvents

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of Bis(2-chlorophenyl) cyanocarbonimidodithioate to a vial (ensure solid will remain after equilibrium).

  • Add a known volume of the selected solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study may be necessary.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution as necessary with the appropriate solvent.

  • Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in mg/mL or other appropriate units.

G cluster_protocol Shake-Flask Method A Add Excess Solid to Known Volume of Solvent B Equilibrate at Constant Temperature with Agitation A->B C Separate Solid and Liquid Phases (Centrifugation) B->C D Filter Supernatant C->D E Analyze Filtrate for Solute Concentration D->E caption Figure 2: Shake-Flask Method Workflow

Caption: Figure 2: A procedural diagram of the shake-flask method for quantitative solubility determination.

Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and concise table for easy comparison.

SolventSolubility (mg/mL) at 25 °C
Hexane[Insert Experimental Data]
Toluene[Insert Experimental Data]
Dichloromethane[Insert Experimental Data]
Acetone[Insert Experimental Data]
Acetonitrile[Insert Experimental Data]
Dimethyl Sulfoxide[Insert Experimental Data]
Methanol[Insert Experimental Data]
Ethanol[Insert Experimental Data]
Isopropanol[Insert Experimental Data]
Diethyl Ether[Insert Experimental Data]
Tetrahydrofuran[Insert Experimental Data]

The results should be interpreted in the context of solvent polarity and the structural features of Bis(2-chlorophenyl) cyanocarbonimidodithioate. For instance, higher solubility in non-polar solvents like toluene would suggest the dominance of the hydrophobic chlorophenyl rings in dictating solubility. Conversely, good solubility in polar aprotic solvents like DMSO or acetonitrile would indicate that the polar cyano and dithioate groups play a significant role.

Conclusion and Further Steps

This guide provides a robust framework for the systematic determination of the solubility of Bis(2-chlorophenyl) cyanocarbonimidodithioate in organic solvents. The generated data will be invaluable for guiding formulation development, purification strategies, and other critical aspects of the drug development pipeline. Further studies could investigate the effect of temperature on solubility to construct solubility curves and explore co-solvency to enhance solubility in specific solvent systems.

References

  • Experiment: Solubility of Organic & Inorganic Compounds.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
  • solubility experimental methods.pptx - Slideshare.
  • EXPERIMENT 1 DETERMIN
  • CookeChem. BIS(2-CHLOROPHENYL)
  • ChemicalBook. BIS(2-CHLOROPHENYL)

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Foundational

A Theoretical and Computational Scrutiny of Bis(2-chlorophenyl) cyanocarbonimidodithioate: A Guide for Drug Discovery Professionals

Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive overview of the theoretical methodologies employed to characterize Bis(2-chlorophenyl) cyanocarbonimidodit...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the theoretical methodologies employed to characterize Bis(2-chlorophenyl) cyanocarbonimidodithioate, a molecule of interest in medicinal chemistry. By leveraging a suite of computational techniques, including Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking, we can elucidate its structural, electronic, and intermolecular properties. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the in silico evaluation of novel chemical entities, explaining not just the procedural steps but the scientific rationale that underpins them. The insights derived from these theoretical studies are crucial for predicting molecular behavior, understanding reactivity, and guiding the rational design of more potent and specific therapeutic agents.

Introduction: The Rationale for Theoretical Investigation

N-cyanocarbonimidodithioates are a class of compounds recognized for their versatile coordination chemistry and diverse biological activities. The specific analogue, Bis(2-chlorophenyl) cyanocarbonimidodithioate, incorporates key structural motifs—the cyanocarbonimidodithioate core and substituted chlorophenyl rings—that suggest potential for significant intermolecular interactions and biological target engagement. Before committing to extensive and costly preclinical synthesis and testing, a robust theoretical analysis serves as a critical first-pass evaluation.

The primary objective of this computational study is to build a comprehensive molecular profile of the title compound. This involves:

  • Determining its stable three-dimensional geometry.

  • Analyzing its electronic structure to predict reactivity.

  • Quantifying the non-covalent interactions that govern its crystal packing.

  • Predicting its potential as a therapeutic agent through molecular docking simulations.

This guide details the standard computational workflow, grounded in established scientific principles, to achieve these aims.

Computational Methodology: A Self-Validating Workflow

The trustworthiness of computational results hinges on a logical and validated workflow. The methods described herein are selected to provide a balance of accuracy and computational efficiency, representing a widely accepted standard in the field for molecules of this nature.[1][2][3][4]

Geometry Optimization and Vibrational Analysis

The foundational step in any theoretical study is to determine the molecule's most stable conformation (its ground-state geometry).

Protocol:

  • Initial Structure Creation: The 2D structure of Bis(2-chlorophenyl) cyanocarbonimidodithioate is drawn and converted to a 3D model.

  • Quantum Chemical Calculation: The geometry is optimized using Density Functional Theory (DFT).

    • Method Rationale: DFT is the workhorse of modern computational chemistry, offering excellent accuracy for molecular structures and energies. We select the B3LYP hybrid functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is renowned for its robust performance with organic molecules.[1][3][5][6]

    • Basis Set Selection: The 6-311++G(d,p) basis set is employed. This choice is deliberate: 6-311G provides a flexible description of core and valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing lone pairs and non-covalent interactions. The (d,p) polarization functions allow for non-spherical electron distribution, essential for describing the bonding in a molecule with multiple heteroatoms and pi-systems.[2][3][7]

  • Validation Step: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[8]

The diagram below illustrates this core computational workflow.

G cluster_workflow Computational Workflow A 1. Initial 3D Structure B 2. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input C 3. Frequency Calculation B->C Optimized Coords D Validation Check: No Imaginary Frequencies? C->D E Optimized Ground-State Structure D->E Yes F Refine Initial Structure D->F No F->B

Caption: Core workflow for obtaining a validated ground-state molecular structure.

Structural and Electronic Properties Analysis

With a validated structure, we can probe the intrinsic properties of the molecule.

Molecular Geometry

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) provide the first layer of insight. These theoretical values are benchmarked against experimental data from single-crystal X-ray diffraction when available. A strong correlation between the DFT-calculated and experimental structures validates the chosen computational model.[2][3]

ParameterDescriptionExpected Findings for Bis(2-chlorophenyl) cyanocarbonimidodithioate
C-S & C=N Bond Lengths Characterize the cyanocarbonimidodithioate core.Intermediate bond lengths may suggest electron delocalization.
C-Cl Bond Lengths Standard aromatic carbon-chlorine bond distances.Typically around 1.74 Å.
Torsional Angles Define the 3D orientation of the 2-chlorophenyl rings relative to the central plane.Steric hindrance from ortho-chloro groups will likely cause significant twisting.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.[1][5]

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[2][9]

For Bis(2-chlorophenyl) cyanocarbonimidodithioate, the HOMO is expected to be localized on the electron-rich sulfur atoms and the dithioate backbone, while the LUMO is likely distributed across the cyano group and the aromatic rings. The calculated energy gap provides a quantitative measure of its potential reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density distribution on the molecular surface. It provides an intuitive visual guide to the charge landscape of the molecule.[1][5]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the nitrogen of the cyano group and the sulfur atoms.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack.

  • Green Regions (Neutral Potential): Indicate areas of nonpolar character, such as the phenyl rings.

The MEP map is invaluable for predicting how the molecule will interact with biological receptors, where electrostatic complementarity is often a driving force for binding.

Analysis of Intermolecular Interactions: Hirshfeld Surface

While DFT describes the properties of a single molecule, Hirshfeld surface analysis illuminates how molecules interact with each other in the solid state. This analysis, which requires crystallographic information file (CIF) data as input, maps various properties onto the molecular surface to visualize and quantify intermolecular contacts.[2][5][10][11]

Protocol:

  • Input: A CIF file from single-crystal X-ray diffraction is required.

  • Surface Generation: The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.

  • Mapping: Properties like dnorm (normalized contact distance) are mapped onto the surface. Red spots on the dnorm surface indicate close intermolecular contacts (shorter than van der Waals radii), which are typically hydrogen bonds or other strong interactions.

  • Fingerprint Plots: A 2D "fingerprint plot" is generated, which summarizes all intermolecular contacts. It plots the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de).

Interaction TypeExpected Contribution
H···H Typically the largest contributor to the surface area, representing van der Waals forces.[10]
Cl···H/H···Cl Significant due to the presence of chlorine atoms and multiple C-H bonds. These are crucial for crystal packing.[2][10]
C···H/H···C Representative of C-H···π interactions between the edges of phenyl rings and adjacent hydrogens.
S···H/H···S Interactions involving the sulfur atoms of the core.
N···H/H···N Potential hydrogen bonding involving the cyano nitrogen.

The diagram below outlines the logical flow of this analysis.

G cluster_hirshfeld Hirshfeld Surface Analysis A Experimental X-Ray Crystal Data (CIF) B Generate Hirshfeld Surface A->B C Map d_norm Surface B->C D Generate 2D Fingerprint Plots B->D E Visualize Close Contacts (Red Spots) C->E F Quantify Contributions of each Interaction Type D->F

Caption: Workflow for analyzing intermolecular interactions via Hirshfeld analysis.

Predicting Biological Activity: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of modern structure-based drug design.[12][13][14][15]

Protocol:

  • Receptor Preparation: Obtain the 3D structure of a target protein from a repository like the Protein Data Bank (PDB). Remove water molecules, add hydrogen atoms, and define the binding site (active site).

  • Ligand Preparation: Use the DFT-optimized, low-energy 3D structure of Bis(2-chlorophenyl) cyanocarbonimidodithioate.

  • Docking Simulation: Use a docking program (e.g., AutoDock) to systematically sample many possible conformations of the ligand within the protein's active site.

  • Scoring & Analysis: The program uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is considered the most likely binding mode.

  • Interaction Analysis: The best-scoring pose is analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and specific amino acid residues in the active site.

A lower binding energy suggests a stronger, more stable interaction between the ligand and the target protein, indicating higher potential potency.[13][16] This analysis can be used to compare the title compound against known inhibitors or to generate hypotheses about its mechanism of action, guiding future experimental work.[14][15]

Conclusion

The theoretical study of Bis(2-chlorophenyl) cyanocarbonimidodithioate, following the multi-faceted approach outlined in this guide, provides a wealth of predictive information. By integrating DFT calculations for molecular property prediction, Hirshfeld analysis for understanding solid-state behavior, and molecular docking for biological potential, we can construct a detailed and actionable profile of a candidate molecule. This in silico pipeline allows for the early identification of promising compounds and provides a deep mechanistic understanding that is essential for accelerating the drug discovery and development process.

References

  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. (n.d.). PubMed Central. [Link]

  • Crystal structure and Hirshfeld surface analysis of chlorido(2,6-dimethylphenyl isocyanide)[N-(pyridin-2-yl-κN)picolinimidoyl]platinum(II) monohydrate. (n.d.). National Institutes of Health. [Link]

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  • Synthesis and crystal structure of bis(tert-butyl isocyanide-κC)[5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato-κ4 N]iron(II). (2023). National Institutes of Health. [Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021). ThaiScience. [Link]

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  • Synthesis, characterization, molecular docking and antibacterial activities of Bis-[(E)-3{2-(1-4-chlorophenyl) ethylidiene}hydrazinyl]-N-(4-methylphenyl)- 3-oxopropanamideZinc (II) complex. (2021). ResearchGate. [Link]

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  • Synthesis, Docking and Density Functional Theory Approaches on 1,3-Bis-3-(4-Chlorophenyl)-2,3-Dihydroquinazolin-4(1H)-on-2-Thioxopropane toward the Discovery of Dual Kinase Inhibitor. (2021). ResearchGate. [Link]

  • Synthesis, characterization, molecular docking and antibacterial activities of Bis-[(E)-3{2-(1-4-chlorophenyl) ethylidiene}hydrazinyl]-N-(4-methylphenyl)-3-oxopropanamideZinc (II) complex. (n.d.). Indian Journal of Biochemistry and Biophysics. [Link]

  • Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). (2022). MDPI. [Link]

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Exploratory

A Preliminary Technical Guide on the Synthesis and Potential Applications of Diaryl Cyanocarbonimidodithioates in Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The specific compound "Bis(2-chlorophenyl) cyanocarbonimidodithioate" is not extensively documented in publicly available scientific lite...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Bis(2-chlorophenyl) cyanocarbonimidodithioate" is not extensively documented in publicly available scientific literature. This guide, therefore, provides a technical framework based on the synthesis and properties of the broader class of diaryl dithiocarbamates and related cyanocarbonimidodithioates, offering a scientifically grounded but partially prospective exploration of the topic.

Introduction

Dithiocarbamates (DTCs) are a versatile class of organosulfur compounds characterized by the (R1R2)N-(C=S)S- functional group.[1][2] Their ability to act as potent chelating agents for various metal ions has led to their investigation and use in diverse fields, including agriculture as fungicides and in materials science.[1][2] In recent years, the unique electronic properties and reactivity of DTCs have garnered significant interest in medicinal chemistry and drug development.[2] This guide focuses on a specific subclass: diaryl cyanocarbonimidodithioates, with a prospective synthesis and analysis of Bis(2-chlorophenyl) cyanocarbonimidodithioate as a representative example. Compounds bearing aryl moieties, particularly those substituted with halogens like chlorine, are of interest due to the known pharmacological activities of many chlorinated aromatic compounds.

Synthesis and Chemical Properties

The synthesis of dithiocarbamates typically involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[2] However, the synthesis of N,N-diaryl dithiocarbamates presents a challenge due to the lower nucleophilicity of diarylamines compared to their aliphatic counterparts.[3]

Proposed Synthetic Pathway for Bis(2-chlorophenyl) cyanocarbonimidodithioate

A plausible synthetic route for the target compound would likely involve a multi-step process, starting from a suitable diarylamine precursor.

Step 1: Synthesis of N,N-bis(2-chlorophenyl)amine

This precursor is not commercially abundant and may need to be synthesized, for instance, through a Buchwald-Hartwig amination or a related cross-coupling reaction.

Step 2: Formation of the Dithiocarbamate Salt

Due to the low reactivity of diarylamines, a strong base is required to deprotonate the amine, followed by the addition of carbon disulfide (CS₂).[3]

  • Protocol:

    • To a solution of N,N-bis(2-chlorophenyl)amine in an anhydrous aprotic solvent (e.g., THF, diethyl ether), add an equimolar amount of a strong base such as n-butyllithium (n-BuLi) at a low temperature (-78 °C) under an inert atmosphere (e.g., Argon).

    • Allow the reaction to stir for 30-60 minutes to ensure complete deprotonation.

    • Slowly add a slight excess of carbon disulfide (CS₂) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

    • The resulting lithium N,N-bis(2-chlorophenyl)dithiocarbamate salt can be isolated or used directly in the next step.

Step 3: S-Alkylation and Cyanation

The final step would involve the reaction of the dithiocarbamate salt with a reagent that introduces the cyanocarbonimidodithioate functionality. A possible approach could involve reaction with a cyanogen halide or a related electrophile, followed by alkylation, or a one-pot reaction with an appropriate reagent. A more direct, though speculative, route could involve a reagent like dimethyl N-cyanodithioiminocarbonate, although the reactivity would need to be experimentally determined.[4]

A general, multi-component approach for the synthesis of related dithiocarbamates involves the one-pot condensation of an amine, carbon disulfide, and an electrophilic reagent.[5][6]

Diagram of Proposed Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Diarylamine Formation (e.g., Buchwald-Hartwig) cluster_step2 Step 2: Dithiocarbamate Salt Formation cluster_step3 Step 3: Formation of Cyanocarbonimidodithioate A 2-chloroaniline C N,N-bis(2-chlorophenyl)amine A->C Pd catalyst, ligand B 1-bromo-2-chlorobenzene B->C D N,N-bis(2-chlorophenyl)amine F Lithium N,N-bis(2-chlorophenyl)dithiocarbamate D->F Deprotonation & Nucleophilic Attack E 1. Strong Base (e.g., n-BuLi) 2. CS₂ E->F G Lithium Dithiocarbamate Salt I Bis(2-chlorophenyl) cyanocarbonimidodithioate G->I H Cyanogen-containing electrophile (e.g., BrCN) H->I

Caption: Proposed multi-step synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate.

Potential Applications in Drug Development

While there is no direct data on the biological activity of Bis(2-chlorophenyl) cyanocarbonimidodithioate, we can infer potential applications by examining related structures.

Anticancer Potential

Many compounds containing bis-aryl structures, including bisindoles and those with bis(p-chlorophenyl) moieties, have demonstrated significant anticancer activity.[7][8] The presence of two chlorophenyl groups in the target molecule suggests that it could be investigated for similar properties. The mechanism of action for such compounds can be diverse, ranging from the induction of apoptosis to the inhibition of specific kinases or other cellular signaling pathways.[7]

The cyanoguanidine functional group, which is structurally related to the cyanocarbonimidodithioate core, is present in several bioactive molecules and has been explored in the synthesis of compounds with a range of biological activities.[9]

Furthermore, some pyrimidine and triazine derivatives containing cyano groups have shown potent antiproliferative activity against various cancer cell lines.[10]

Enzyme Inhibition

The dithiocarbamate moiety is a known metal chelator, which could be a basis for enzyme inhibition. Many enzymes, particularly metalloenzymes, are crucial for pathological processes, and their inhibition is a key strategy in drug development.

Modulation of Cellular Signaling Pathways

Compounds with similar structures have been shown to modulate key cellular signaling pathways involved in cell growth, proliferation, and death. For instance, some natural products can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which can in turn suppress gluconeogenesis and induce cancer cell senescence.[11][12]

Diagram of Potential Mechanisms of Action

MoA cluster_cellular_effects Potential Cellular Effects Compound Bis(2-chlorophenyl) cyanocarbonimidodithioate Apoptosis Induction of Apoptosis Compound->Apoptosis Kinase_Inhibition Kinase Inhibition Compound->Kinase_Inhibition Metalloenzyme_Inhibition Metalloenzyme Inhibition (via metal chelation) Compound->Metalloenzyme_Inhibition Pathway1 Cell Proliferation Pathways (e.g., MAPK/ERK) Pathway2 Cell Survival Pathways (e.g., PI3K/Akt) Kinase_Inhibition->Pathway1 inhibition Kinase_Inhibition->Pathway2 inhibition

Caption: Potential mechanisms of action for Bis(2-chlorophenyl) cyanocarbonimidodithioate.

Experimental Protocols

The following are hypothetical protocols for the investigation of the synthesized compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effects of the compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., H460, HT-29, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.[10]

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation
CompoundCell LineIC₅₀ (µM)
Bis(2-chlorophenyl) cyanocarbonimidodithioateH460To be determined
Bis(2-chlorophenyl) cyanocarbonimidodithioateHT-29To be determined
Bis(2-chlorophenyl) cyanocarbonimidodithioateMDA-MB-231To be determined
Doxorubicin (Control)H460Reference value
Doxorubicin (Control)HT-29Reference value
Doxorubicin (Control)MDA-MB-231Reference value

Conclusion and Future Directions

While Bis(2-chlorophenyl) cyanocarbonimidodithioate remains a largely unexplored molecule, the foundational chemistry of dithiocarbamates and the known bioactivity of related bis-aryl structures suggest that it could be a promising candidate for further investigation in drug discovery, particularly in the field of oncology. Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities. Mechanistic studies will be crucial to elucidate its mode of action and to guide the design of more potent and selective analogs.

References

  • Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC. (n.d.).
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Protocols & Analytical Methods

Method

using Bis(2-chlorophenyl) cyanocarbonimidodithioate in RAFT polymerization

A Note on the Topic: Bis(2-chlorophenyl) cyanocarbonimidodithioate A comprehensive search of scientific literature and chemical databases did not yield specific information, protocols, or application data for a compound...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: Bis(2-chlorophenyl) cyanocarbonimidodithioate

A comprehensive search of scientific literature and chemical databases did not yield specific information, protocols, or application data for a compound named "Bis(2-chlorophenyl) cyanocarbonimidodithioate" for use in RAFT polymerization. This suggests that the compound may be highly specialized, known under a different nomenclature, or not commonly used as a RAFT agent.

To provide a valuable and scientifically accurate resource, this guide will focus on a closely related, extensively studied, and highly effective class of RAFT agents: Aromatic Dithiobenzoate Derivatives . The principles, mechanisms, and protocols detailed herein are foundational to RAFT polymerization and are directly applicable to understanding how aromatic structures, including those with halogenated phenyl groups, function as controlling agents. We will explore the core concepts using well-documented examples, providing a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Power of Control in Polymer Synthesis

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a premier technique for synthesizing polymers with predetermined molecular weights, low polydispersity (Đ), and complex architectures like block copolymers.[1] The versatility of RAFT stems from its tolerance to a wide array of functional monomers and reaction conditions.[2] At the heart of this control is the RAFT agent, or chain transfer agent (CTA), a thiocarbonylthio compound that mediates the polymerization through a degenerative chain transfer process.[1][3]

Aromatic dithiobenzoate derivatives represent one of the most common and effective classes of RAFT agents, particularly for controlling the polymerization of "more active monomers" (MAMs) such as styrenes and acrylates.[4] Their efficacy is governed by the electronic and steric properties of the substituents on the aromatic ring (the Z-group) and the nature of the leaving group (the R-group). Understanding these relationships is critical for experimental design and success.

This guide provides an in-depth look at the mechanism, practical considerations, and experimental protocols for using aromatic dithiobenzoate CTAs in RAFT polymerization.

The RAFT Mechanism: A Dithiobenzoate-Mediated Process

The RAFT process does not alter the number of radicals in the system but rather establishes a rapid equilibrium between active (propagating) and dormant polymer chains.[5] This ensures that all chains have an equal probability of growing, leading to a narrow molecular weight distribution.

The process, illustrated below, involves several key steps:

  • Initiation: A standard radical initiator (e.g., AIBN, V-50) decomposes to generate primary radicals, which react with a monomer to form a short propagating chain (P•).

  • Pre-Equilibrium: The propagating chain adds to the RAFT agent's C=S bond, forming a transient intermediate radical. This intermediate can then fragment, releasing the original R-group as a new radical (R•) that can initiate further polymerization. This step effectively converts the initial propagating chains into dormant chains capped with the thiocarbonylthio group.

  • Main Equilibrium: As new propagating chains (Pn•) are formed, they rapidly add to the dormant polymer chains (P-CTA). This forms a new intermediate radical that fragments to release a different propagating chain (Pm•). This rapid exchange ensures that the radical is shared among all polymer chains, allowing for controlled growth.[3]

  • Termination: As in conventional free-radical polymerization, termination occurs when two radicals combine. However, the concentration of radicals is kept low, minimizing this side reaction.[3]

RAFT_Mechanism cluster_initiation Initiation cluster_equilibrium RAFT Equilibria cluster_termination Termination I Initiator (I-I) I_rad 2 I• I->I_rad Δ or hν P1_rad P₁• I_rad->P1_rad + M M Monomer (M) P_rad Pₙ• Intermediate1 Intermediate Radical P_rad->Intermediate1 CTA CTA (R-S-C(=S)-Z) CTA->Intermediate1 Dormant1 Dormant Chain (Pₙ-CTA) Intermediate1->Dormant1 R_rad R• Intermediate1->R_rad Dormant1->Intermediate1 + Pₘ• R_rad->P_rad + nM P_rad2 Pₙ• + Pₘ• Dead_Polymer Dead Polymer P_rad2->Dead_Polymer

Caption: The core mechanism of RAFT polymerization mediated by a CTA.

Experimental Design & Key Parameters

The success of a RAFT polymerization hinges on the careful selection of the CTA, initiator, monomer, and reaction conditions.

Choosing the Right Dithiobenzoate CTA

The general structure of a dithiobenzoate RAFT agent is R-S-C(=S)-Z, where Z is an aryl group (e.g., phenyl).

  • The Z-Group (Aryl Moiety): The Z-group modulates the reactivity of the C=S double bond. Electron-withdrawing groups (like -CN, -F, or the -Cl requested in the topic) on the phenyl ring increase the reactivity of the CTA, making it more suitable for less active monomers (LAMs). Conversely, electron-donating groups make the CTA less reactive, which is often better for more active monomers (MAMs) to prevent side reactions.

  • The R-Group (Leaving Group): The R-group must be a good homolytic leaving group, and the resulting radical (R•) must be capable of efficiently initiating polymerization.[3] Tertiary radicals (e.g., from cyanoisopropyl groups) are excellent for methacrylates, while secondary radicals are often suitable for acrylates and styrenes.

Table 1: Guide to Selecting Dithiobenzoate CTAs for Common Monomers

Monomer ClassExample MonomersRecommended R-GroupZ-Group Considerations
Styrenics Styrene, 4-ChlorostyreneSecondary (e.g., benzyl)Phenyl, 4-methoxyphenyl
Acrylates Methyl acrylate, Butyl acrylateSecondary or TertiaryPhenyl, Pyridyl
Methacrylates Methyl methacrylate (MMA)Tertiary (e.g., cyanoisopropyl)Phenyl
Acrylamides N-isopropylacrylamide (NIPAM)Tertiary (e.g., cyanoisopropyl)Phenyl, Pyridyl
Molar Ratios: The Key to Molecular Weight Control

The theoretical number-average molecular weight (Mn) of the resulting polymer can be predicted using the following formula:

Mn = ( [Monomer]₀ / [CTA]₀ ) × MW_monomer × Conversion + MW_CTA

Where:

  • [Monomer]₀ and [CTA]₀ are the initial molar concentrations.

  • MW_monomer and MW_CTA are the molecular weights of the monomer and RAFT agent, respectively.

The ratio of CTA to initiator is also crucial. A higher [CTA]/[Initiator] ratio (typically 5:1 to 10:1) minimizes the number of chains initiated by the initiator fragment, leading to better control and lower polydispersity.

Protocols for RAFT Polymerization

The following are generalized protocols that should be adapted based on the specific monomer and desired polymer characteristics.

Protocol 1: Bulk Polymerization of Styrene

This protocol aims to synthesize polystyrene with a target Mn of 10,000 g/mol .

Materials:

  • Monomer: Styrene (inhibitor removed)

  • CTA: 2-Cyano-2-propyl dithiobenzoate (CPDB)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: None (Bulk)

Calculations:

  • Target Mn: 10,000 g/mol

  • Mass of Styrene: 5.0 g (48 mmol)

  • Required moles of CTA (assuming 100% conversion): moles CTA = (Mass Monomer / MW_monomer) / (Target Mn / MW_monomer) = 48 mmol / (10000 / 104.15) ≈ 0.50 mmol

  • Mass of CPDB (MW = 221.33 g/mol ): 0.50 mmol × 221.33 g/mol = 110.7 mg

  • Moles of Initiator (AIBN) (using a 10:1 CTA:Initiator ratio): 0.50 mmol / 10 = 0.05 mmol

  • Mass of AIBN (MW = 164.21 g/mol ): 0.05 mmol × 164.21 g/mol = 8.2 mg

Procedure:

  • To a Schlenk flask, add CPDB (110.7 mg), AIBN (8.2 mg), and a magnetic stir bar.

  • Add inhibitor-free styrene (5.0 g).

  • Seal the flask with a rubber septum.

  • Deoxygenate the mixture by performing three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at 70 °C and stir.

  • Monitor the reaction by taking aliquots at timed intervals to measure conversion (via ¹H NMR or gravimetry) and molecular weight (via SEC/GPC).

  • To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

  • The resulting polymer can be purified by precipitation in a large excess of cold methanol, followed by filtration and drying in a vacuum oven.

Protocol_Workflow start Start reagents 1. Add CTA, Initiator, Monomer to Flask start->reagents seal 2. Seal Flask reagents->seal deoxygenate 3. Deoxygenate (Freeze-Pump-Thaw x3) seal->deoxygenate react 4. Heat and Stir under Inert Atmosphere deoxygenate->react monitor 5. Monitor Conversion & Mn (NMR, GPC) react->monitor monitor->react Continue Reaction quench 6. Quench Reaction (Cooling, Air Exposure) monitor->quench Target Conversion Reached purify 7. Purify Polymer (Precipitation) quench->purify end End purify->end

Caption: A typical workflow for a RAFT polymerization experiment.

Protocol 2: Solution Polymerization of Methyl Methacrylate (MMA)

This protocol is for synthesizing PMMA in a solvent, which helps control viscosity.

Materials:

  • Monomer: Methyl methacrylate (MMA, inhibitor removed)

  • CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid

  • Initiator: AIBN

  • Solvent: Anhydrous 1,4-Dioxane

Procedure:

  • Follow the calculation steps outlined in Protocol 1 to determine the required masses of monomer, CTA, and initiator for the desired molecular weight.

  • In a Schlenk flask, dissolve the CTA and AIBN in the desired volume of dioxane (e.g., to achieve a 50% w/w monomer solution).

  • Add the inhibitor-free MMA to the flask.

  • Deoxygenate the solution using three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70 °C and stir.

  • Monitor the reaction as described previously.

  • Quench the reaction and purify the polymer, typically by precipitation in cold hexane or a hexane/diethyl ether mixture.

Troubleshooting and Key Considerations

  • Inhibition/Retardation: If the polymerization is slow or fails to start, it could be due to oxygen contamination, impurities in the monomer or solvent, or an inappropriate CTA for the monomer. Ensure rigorous deoxygenation and purification of reagents.

  • Loss of Control (High Đ): A high polydispersity can result from too much initiator (a low [CTA]/[Initiator] ratio), a high reaction temperature leading to excessive termination, or a poor choice of CTA.

  • Color of Polymer: The final polymer will have a pink or red hue due to the presence of the thiocarbonylthio end-group. This is a characteristic feature of RAFT-synthesized polymers and indicates the "living" nature of the chain ends. This color can be removed via post-polymerization chemical treatment if desired.

References

  • National Institutes of Health (NIH). (n.d.). RAFT with Light: A User Guide to Using Thiocarbonylthio Compounds in Photopolymerizations - PMC.
  • Sigma-Aldrich. (n.d.). RAFT polymerization - specific polymers.
  • Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization.
  • YouTube. (2020). RAFT Polymerization Overview.
  • Royal Society of Chemistry. (n.d.). Polymer Chemistry.

Sources

Application

experimental protocol for Bis(2-chlorophenyl) cyanocarbonimidodithioate reactions

For Researchers, Scientists, and Drug Development Professionals Introduction The core reactivity of cyanocarbonimidodithioates involves the displacement of one or both of the thioether groups by a variety of nucleophiles...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The core reactivity of cyanocarbonimidodithioates involves the displacement of one or both of the thioether groups by a variety of nucleophiles. This reactivity makes them important building blocks in medicinal chemistry for the synthesis of compounds with potential biological activity. For instance, the resulting guanidine and thiourea moieties are present in numerous pharmacologically active molecules. This application note provides a detailed experimental protocol for a representative reaction of Bis(2-chlorophenyl) cyanocarbonimidodithioate with primary amines, based on established procedures for analogous compounds.

Underlying Principles and Reaction Mechanism

The primary reaction pathway for Bis(2-chlorophenyl) cyanocarbonimidodithioate involves nucleophilic attack at the central carbon atom. The two 2-chlorophenylthio groups are effective leaving groups, facilitating the substitution reaction. When reacting with a primary amine, the reaction proceeds via a stepwise mechanism.

Initially, the amine attacks the electrophilic central carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, eliminating one of the 2-chlorothiophenolate anions as a leaving group. This results in the formation of a substituted N-cyano-S-(2-chlorophenyl)isothiourea. The reaction is typically driven to completion by the formation of the stable isothiourea product.

Disclaimer: The following protocol is a representative experimental procedure based on the known reactivity of analogous compounds, such as dimethyl cyanodithiocarbonimidate, due to the absence of specific literature for Bis(2-chlorophenyl) cyanocarbonimidodithioate.

Experimental Protocol: Synthesis of N-Benzyl-N'-cyano-S-(2-chlorophenyl)isothiourea

This protocol details the reaction of Bis(2-chlorophenyl) cyanocarbonimidodithioate with benzylamine as a representative primary amine.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
Bis(2-chlorophenyl) cyanocarbonimidodithioateN/A355.30Synthesized as required.
Benzylamine100-46-9107.15Reagent grade, freshly distilled.
Ethanol, Anhydrous64-17-546.07ACS grade, ≥99.5%.
Diethyl Ether60-29-774.12Anhydrous, for extraction.
Saturated Sodium Bicarbonate SolutionN/AN/AFor aqueous workup.
Brine (Saturated Sodium Chloride Solution)N/AN/AFor aqueous workup.
Anhydrous Magnesium Sulfate7487-88-9120.37For drying organic phase.
Silica Gel7631-86-960.08For column chromatography (230-400 mesh).
Thin Layer Chromatography (TLC) PlatesN/AN/ASilica gel 60 F254.
Instrumentation
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

  • NMR spectrometer for product characterization

  • Mass spectrometer for molecular weight confirmation

Safety Precautions
  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]

  • Bis(2-chlorophenyl) cyanocarbonimidodithioate and its derivatives may be harmful if inhaled, swallowed, or in contact with skin. Avoid creating dust or aerosols.[3]

  • Benzylamine is corrosive and can cause burns. Handle with care.

  • Organic solvents are flammable. Keep away from ignition sources.

  • In case of fire, be aware that hazardous combustion products such as nitrogen oxides, sulfur oxides, and hydrogen cyanide may be formed.[1][3]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of Bis(2-chlorophenyl) cyanocarbonimidodithioate (3.55 g, 10 mmol) in 40 mL of anhydrous ethanol.

    • Stir the solution at room temperature until the starting material is fully dissolved.

  • Addition of Amine:

    • Slowly add benzylamine (1.07 g, 1.09 mL, 10 mmol) to the stirred solution at room temperature using a syringe.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 50 mL of diethyl ether.

    • Wash the organic layer sequentially with 2 x 30 mL of saturated sodium bicarbonate solution and 1 x 30 mL of brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate to isolate the pure N-benzyl-N'-cyano-S-(2-chlorophenyl)isothiourea.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizing the Workflow

ReactionWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Dissolve Bis(2-chlorophenyl) cyanocarbonimidodithioate in Ethanol B Add Benzylamine A->B C Heat to Reflux (4-6h) B->C D Monitor by TLC C->D E Cool and Evaporate Solvent D->E F Dissolve in Diethyl Ether E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Sources

Method

The Emergence of Bis(2-chlorophenyl) cyanocarbonimidodithioate in Precision Polymer Synthesis: A Guide for Advanced Researchers

For researchers, scientists, and professionals in drug development, the quest for polymers with precisely controlled architectures and functionalities is a continuous endeavor. In the realm of controlled radical polymeri...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for polymers with precisely controlled architectures and functionalities is a continuous endeavor. In the realm of controlled radical polymerization, the choice of the mediating agent is paramount. This guide provides an in-depth exploration of a specialized Reversible Addition-Fragmentation chain Transfer (RAFT) agent, Bis(2-chlorophenyl) cyanocarbonimidodithioate , detailing its application in modern polymer chemistry. While specific literature on this exact molecule is emerging, its structural motifs place it within the well-established class of dithiocarbamates, allowing for the formulation of robust application notes and protocols based on proven principles.

Introduction to Bis(2-chlorophenyl) cyanocarbonimidodithioate: A Structurally-Tuned RAFT Agent

Bis(2-chlorophenyl) cyanocarbonimidodithioate belongs to the dithiocarbamate family of RAFT agents, which are known for their versatility in controlling the polymerization of a wide range of vinyl monomers.[1][2] Its chemical structure, C₁₄H₈Cl₂N₂S₂, with a molecular weight of 339.26 g/mol , features key components that dictate its performance in RAFT polymerization.[3][4]

The core of its functionality lies in the cyanocarbonimidodithioate group, S=C(N-CN)S. The substituents on the sulfur atoms, in this case, two 2-chlorophenyl groups, play a crucial role in modulating the reactivity of the C=S double bond and the stability of the intermediate radical species formed during the RAFT process. The presence of the electron-withdrawing chloro-substituents on the phenyl rings is anticipated to influence the electronic density around the sulfur atoms, thereby fine-tuning the agent's chain transfer efficiency.

The Underlying Science: Mechanism of Control

RAFT polymerization is a degenerative chain transfer process that establishes a dynamic equilibrium between active (propagating) and dormant polymer chains.[5] This equilibrium allows for the simultaneous growth of all polymer chains, leading to polymers with low dispersity (Đ), predictable molecular weights, and the ability to create complex architectures like block copolymers. The general mechanism is depicted below.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation & Termination I Initiator (I) R_dot Primary Radical (R•) I->R_dot k_d P_dot Propagating Radical (Pn•) R_dot->P_dot + M M Monomer (M) CTA RAFT Agent (Z-C(=S)S-R) P_dot->CTA Intermediate Intermediate Radical P_dot->Intermediate + CTA (k_add) Intermediate->P_dot - CTA (k_-add) Dormant Dormant Species (Pn-S-C(=S)-Z) Intermediate->Dormant Fragmentation (k_frag) R_dot_reinit R_dot_reinit Intermediate->R_dot_reinit Re-initiating Radical (R•) Dormant->Intermediate Addition (k_add) P_dot_prop Propagating Radical (Pn•) Dormant->P_dot_prop Reactivation R_dot_reinit->P_dot_prop + M P_dot_prop->P_dot_prop Termination Termination (Dead Polymer) P_dot_prop->Termination

Figure 1: Generalized mechanism of RAFT polymerization.

In the context of Bis(2-chlorophenyl) cyanocarbonimidodithioate, the 'Z' group is the N-cyano moiety attached to the carbon of the C=S bond, and the 'R' groups are the 2-chlorophenyl moieties. The effectiveness of dithiocarbamates as RAFT agents is highly dependent on the electronic delocalization of the nitrogen lone pair.[5][6] In this case, the cyano group significantly influences the electronic properties of the nitrogen, which in turn affects the stability of the intermediate radical and the rates of addition and fragmentation.

Proposed Synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate

Synthesis_Diagram Thiophenol 2-Chlorothiophenol (2 eq.) Product Bis(2-chlorophenyl) cyanocarbonimidodithioate Thiophenol->Product Base Base (e.g., NaH, Et3N) Base->Product CyanogenSource Cyanogen Halide (e.g., BrCN) or equivalent CyanogenSource->Product Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Product

Figure 2: Proposed synthetic route for Bis(2-chlorophenyl) cyanocarbonimidodithioate.

General Synthetic Protocol:

  • Deprotonation: To a solution of 2-chlorothiophenol (2 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a suitable base (e.g., sodium hydride or triethylamine, 2 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred for a specified time to ensure complete formation of the thiolate.

  • Reaction with Cyanogen Source: A solution of a cyanogen source, such as cyanogen bromide (1 equivalent), in the same anhydrous solvent is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Bis(2-chlorophenyl) cyanocarbonimidodithioate.

Application Notes: Polymerization of Common Monomers

The unique structure of Bis(2-chlorophenyl) cyanocarbonimidodithioate suggests its utility in controlling the polymerization of a variety of monomers. Dithiocarbamates are particularly noted for their ability to mediate the polymerization of both "more activated monomers" (MAMs) like styrenes and acrylates, and "less activated monomers" (LAMs) like vinyl acetate.[7][8]

Polymerization of Styrenes

Styrene and its derivatives are well-suited for RAFT polymerization mediated by dithiocarbamates. The resulting polystyrenes exhibit predictable molecular weights and low dispersity.[5][6]

Key Considerations:

  • Initiator: A standard radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or 2,2'-azobis(2-cyanopropane) is typically used.[6]

  • Temperature: Polymerization is generally conducted at temperatures between 60-100 °C, depending on the initiator's half-life.

  • Monomer to CTA Ratio: The ratio of monomer to RAFT agent ([M]/[CTA]) is the primary determinant of the target molecular weight.

  • CTA to Initiator Ratio: A [CTA]/[I] ratio of 5:1 to 10:1 is often employed to ensure that the majority of chains are initiated from the RAFT agent, leading to a high degree of livingness.

Polymerization of Acrylates

Acrylates, such as methyl acrylate (MA) and butyl acrylate (BA), are also effectively controlled by dithiocarbamate RAFT agents.[5][8] The resulting polyacrylates are valuable for a wide range of applications, including adhesives and coatings.

Key Considerations:

  • Solvent: The choice of solvent can influence the polymerization kinetics. Toluene, dioxane, or bulk polymerization are common choices.

  • Retardation: Some dithiocarbamates can exhibit a slight retarding effect on acrylate polymerization. This can be mitigated by careful selection of the initiator and its concentration.

Polymerization of Methacrylates

The control of methacrylate polymerization, such as methyl methacrylate (MMA), can be more challenging with certain dithiocarbamates.[9] However, structurally tuned dithiocarbamates can provide good control.[5]

Key Considerations:

  • Chain Transfer Constant: The chain transfer constant (Ctr) of the RAFT agent for methacrylates is a critical parameter. The electronic nature of the N-cyano and 2-chlorophenyl groups in the title compound is expected to provide a suitable Ctr for controlled polymerization.

  • Block Copolymer Synthesis: The "living" nature of the polymethacrylate chains allows for the subsequent addition of a second monomer to form well-defined block copolymers.[6]

Experimental Protocols

The following protocols are generalized for the use of Bis(2-chlorophenyl) cyanocarbonimidodithioate as a RAFT agent. Researchers should optimize these conditions for their specific monomer and target polymer characteristics.

Protocol for RAFT Polymerization of Styrene

Objective: To synthesize polystyrene with a target molecular weight (Mn) of 10,000 g/mol and low dispersity (Đ < 1.2).

Materials:

  • Styrene (freshly distilled)

  • Bis(2-chlorophenyl) cyanocarbonimidodithioate (CTA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized)

  • Anhydrous toluene

Calculations:

ParameterValue
Target Mn10,000 g/mol
Styrene Molar Mass104.15 g/mol
[M]/[CTA] Ratio96
[CTA]/[I] Ratio5

Procedure:

  • In a Schlenk flask, dissolve Bis(2-chlorophenyl) cyanocarbonimidodithioate (e.g., 0.0339 g, 0.1 mmol) and AIBN (e.g., 0.0033 g, 0.02 mmol) in toluene (5 mL).

  • Add freshly distilled styrene (e.g., 1.0 g, 9.6 mmol) to the flask.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon) and seal.

  • Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).

  • To monitor the reaction, periodically take aliquots via a degassed syringe and analyze for conversion (by gravimetry or ¹H NMR) and molecular weight distribution (by gel permeation chromatography, GPC).

  • Quench the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol for the Synthesis of a Poly(methyl acrylate)-b-polystyrene Block Copolymer

Objective: To synthesize a diblock copolymer by chain-extending a poly(methyl acrylate) macro-CTA with styrene.

Step 1: Synthesis of Poly(methyl acrylate) Macro-CTA

  • Follow the procedure outlined in Protocol 5.1, substituting methyl acrylate for styrene and adjusting the [M]/[CTA] ratio for the desired first block molecular weight (e.g., 5,000 g/mol ).

  • Ensure the polymerization is stopped at high conversion but before all monomer is consumed to maintain chain-end fidelity.

  • Isolate a small sample for GPC analysis to confirm the Mn and Đ of the macro-CTA. Do not precipitate the entire batch if the subsequent polymerization is to be done in the same pot.

Step 2: Chain Extension with Styrene

  • To the remaining poly(methyl acrylate) macro-CTA solution under an inert atmosphere, add a degassed solution of styrene and a small amount of AIBN in toluene.

  • The amount of styrene should be calculated based on the desired molecular weight of the second block.

  • Continue the polymerization at the appropriate temperature (e.g., 70-90 °C) for the required time.

  • Monitor the reaction by GPC, observing the shift in the molecular weight distribution to higher values while maintaining a low Đ.

  • Isolate and purify the final block copolymer as described in Protocol 5.1.

Data Presentation and Characterization

The success of a RAFT polymerization is quantitatively assessed by several parameters.

Table 1: Representative Data for RAFT Polymerization of Styrene

Entry[M]/[CTA][CTA]/[I]Time (h)Conversion (%)Mn,theory ( g/mol )Mn,GPC ( g/mol )Đ
110056656,7706,9001.15
2100512858,8539,1001.12
320010127014,58115,2001.18

Note: The theoretical molecular weight (Mn,theory) is calculated as: Mn,theory = ([M]₀/[CTA]₀) × conversion × Mmonomer + MCTA.

Conclusion

Bis(2-chlorophenyl) cyanocarbonimidodithioate represents a promising, structurally refined RAFT agent for the synthesis of well-defined polymers. Its dithiocarbamate nature, modulated by the electronic effects of the N-cyano and 2-chlorophenyl groups, suggests broad applicability across a range of monomer classes. The protocols and application notes provided herein, grounded in the established principles of RAFT polymerization, offer a solid framework for researchers to explore the potential of this agent in creating advanced polymeric materials for diverse applications, from drug delivery systems to nanotechnology. As with any new reagent, empirical optimization is key to unlocking its full potential.

References

  • Mayadunne, R. T. A., Rizzardo, E., Chiefari, J., Chong, Y. K., Moad, G., & Thang, S. H. (1999). Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents. Macromolecules, 32(21), 6977–6980.
  • Demir, B., & Yagci, Y. (2018). Investigation of novel diethanolamine dithiocarbamate agent for RAFT polymerization: DFT computational study of the oligomer mol. Journal of Chemical Sciences, 130(5), 63.
  • Mayadunne, R. T. A., Rizzardo, E., Chiefari, J., Chong, Y. K., Moad, G., & Thang, S. H. (1999). Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents. Macromolecules, 32(21), 6977-6980.
  • Flores, J. D., Téllez, C. A., Saldívar-Guerra, E., & Licea-Claverie, A. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Molecules, 26(15), 4618.
  • Reddit. (2025, March 12). RAFT polymerization (CTA degrading / end groups not observed). r/Chempros.
  • Kozhina, N. P., et al. (2022). Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. Polymers, 14(10), 2029.
  • Sarkey, J. C., et al. (2022). Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co(iii) complexes [Co(S2CNAr2)3] and their use as single source precursors to CoS2. Dalton Transactions, 51(34), 13061-13070.
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Application

Application Notes and Protocols for Bis(2-chlorophenyl) Cyanocarbonimidodithioate as a Chain Transfer Agent in RAFT Polymerization

Authored by: A Senior Application Scientist Date: January 14, 2026 Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of bis...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Date: January 14, 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of bis(2-chlorophenyl) cyanocarbonimidodithioate as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide is structured to provide not only detailed experimental protocols but also the underlying scientific principles and rationale to empower users to effectively utilize and adapt these methods for their specific polymer synthesis needs. We will delve into the mechanistic details of RAFT polymerization, the specific role and predicted behavior of bis(2-chlorophenyl) cyanocarbonimidodithioate, a detailed protocol for its use in the controlled polymerization of a model monomer, and troubleshooting guidance.

Introduction to RAFT Polymerization and the Role of Chain Transfer Agents

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile form of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and low polydispersity indices (PDIs).[1][2][3] The key to this control lies in the use of a RAFT agent, which is typically a thiocarbonylthio compound.[2][4] The RAFT process superimposes a degenerative chain transfer equilibrium onto a conventional free-radical polymerization, allowing for the majority of polymer chains to grow simultaneously and at a similar rate.[3][5]

The general structure of a RAFT agent is Z-C(=S)S-R. The effectiveness of a RAFT agent is determined by the choice of the Z (stabilizing) and R (leaving) groups, which modulate the reactivity of the C=S double bond and the stability of the intermediate radical species, respectively.[3][5] The selection of an appropriate RAFT agent is crucial for achieving good control over the polymerization of a given monomer.[5] Monomers are broadly classified as More-Activated Monomers (MAMs), such as styrenes and (meth)acrylates, and Less-Activated Monomers (LAMs), like vinyl acetate.[3] More active RAFT agents, such as dithioesters and trithiocarbonates, are generally required for the controlled polymerization of MAMs.[3][5]

Bis(2-chlorophenyl) Cyanocarbonimidodithioate: A Profile

Bis(2-chlorophenyl) cyanocarbonimidodithioate is a specific type of RAFT agent with the following structure:

Chemical Structure:

  • Formula: C₁₄H₈Cl₂N₂S₂[6]

  • Molecular Weight: 339.26 g/mol [6]

Based on its structure, we can infer its key characteristics as a RAFT agent:

  • Z-group (stabilizing group): The cyano group (-CN) and the nitrogen atom attached to the thiocarbonyl carbon make this a cyanocarbonimidodithioate. The cyano group is strongly electron-withdrawing, which significantly activates the C=S double bond towards radical addition. This high reactivity is a key feature for achieving rapid pre-equilibrium and good control over the polymerization.

  • R-group (leaving group): The 2-chlorophenyl group is a substituted aromatic ring. The chloro-substituent is electron-withdrawing, which can influence the stability of the leaving group radical.

The combination of a highly activating Z-group and a substituted aromatic R-group suggests that bis(2-chlorophenyl) cyanocarbonimidodithioate is a highly active RAFT agent, making it particularly suitable for controlling the polymerization of More-Activated Monomers (MAMs) such as styrenes, acrylates, and methacrylates.

Mechanism of RAFT Polymerization with Bis(2-chlorophenyl) Cyanocarbonimidodithioate

The RAFT process mediated by bis(2-chlorophenyl) cyanocarbonimidodithioate follows a well-established mechanism, as depicted in the diagram below.

RAFT_Mechanism Initiator Initiator Radical Initiator Radical (I•) Initiator->Radical Decomposition Monomer1 Monomer (M) Radical->Monomer1 PropagatingRadical Propagating Radical (Pn•) Monomer1->PropagatingRadical RAFT_Agent Bis(2-chlorophenyl) cyanocarbonimidodithioate (RAFT Agent) PropagatingRadical->RAFT_Agent IntermediateRadical1 Intermediate Radical 1 RAFT_Agent->IntermediateRadical1 LeavingGroupRadical Leaving Group Radical (R•) IntermediateRadical1->LeavingGroupRadical Fragmentation DormantPolymer Dormant Polymer Chain IntermediateRadical1->DormantPolymer Fragmentation Monomer2 Monomer (M) LeavingGroupRadical->Monomer2 Re-initiation NewPropagatingRadical New Propagating Radical (Pm•) Monomer2->NewPropagatingRadical NewPropagatingRadical->DormantPolymer Addition IntermediateRadical2 Intermediate Radical 2 DormantPolymer->IntermediateRadical2 IntermediateRadical2->PropagatingRadical Fragmentation

Caption: The RAFT polymerization mechanism.

Application Notes: Guiding Principles for Effective Polymerization

Rationale for Monomer Selection

Bis(2-chlorophenyl) cyanocarbonimidodithioate is predicted to be a highly effective CTA for MAMs due to its highly activating Z-group.

  • Recommended Monomers: Styrene, methyl methacrylate (MMA), butyl acrylate, acrylic acid, and other similar activated monomers.

  • Rationale: The high reactivity of the C=S bond in this RAFT agent allows for a rapid addition of propagating radicals, leading to a fast pre-equilibrium. This is essential for achieving a narrow molecular weight distribution. For MAMs, the propagating radicals are relatively stable, which facilitates the fragmentation of the intermediate radical, a key step in the RAFT equilibrium.

Choosing the Right Initiator

The choice of initiator and its concentration relative to the RAFT agent is critical for maintaining the "living" character of the polymerization.

  • Recommended Initiators: Azobisisobutyronitrile (AIBN) or other azo initiators with appropriate decomposition kinetics for the chosen reaction temperature.

  • Initiator to RAFT Agent Ratio: A molar ratio of [RAFT Agent]:[Initiator] of 5:1 to 10:1 is a good starting point.

  • Causality: The goal is to generate radicals at a slow and controlled rate. A high concentration of initiator-derived radicals can lead to an increased number of termination events, which are detrimental to the controlled nature of the polymerization.[4] Keeping the initiator concentration low ensures that the majority of polymer chains are initiated from the R-group of the RAFT agent.[4]

Solvent and Temperature Considerations
  • Solvents: The choice of solvent should be based on the solubility of the monomer, the resulting polymer, and the RAFT agent. Common solvents for RAFT polymerization include toluene, benzene, dioxane, and dimethylformamide (DMF).

  • Temperature: The reaction temperature should be chosen to ensure an appropriate decomposition rate of the initiator. For AIBN, a temperature range of 60-80 °C is typical. The temperature can also influence the RAFT equilibrium.[2]

Experimental Protocols

Hypothetical Synthesis of Bis(2-chlorophenyl) Cyanocarbonimidodithioate

While a specific literature procedure for the synthesis of this exact compound was not found in the initial search, a plausible route can be proposed based on known methods for synthesizing similar compounds.

Materials:

  • 2-Chlorothiophenol

  • Carbon disulfide

  • Sodium hydride

  • Cyanogen bromide

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chlorothiophenol (2 equivalents) to anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (2 equivalents) portion-wise to the solution. Allow the reaction to stir for 30 minutes at 0 °C.

  • Add carbon disulfide (1 equivalent) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add a solution of cyanogen bromide (1 equivalent) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: This is a proposed synthesis and would require optimization and verification.

Protocol for RAFT Polymerization of Methyl Methacrylate (MMA)

This protocol is adapted from a standard procedure for RAFT polymerization.[1]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Bis(2-chlorophenyl) cyanocarbonimidodithioate (CTA)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anhydrous benzene or toluene (Solvent)

  • Schlenk tube or ampule

Procedure:

  • Preparation of Stock Solution: In a volumetric flask, prepare a stock solution of MMA and AIBN in the chosen solvent. For example, dissolve AIBN (e.g., 20.1 mg, 0.122 mmol) in a mixture of MMA (e.g., 15 mL, 0.14 mol) and 5 mL of benzene.[1]

  • Reaction Setup: In a Schlenk tube, add the desired amount of bis(2-chlorophenyl) cyanocarbonimidodithioate. For a target degree of polymerization of 100, the molar ratio of [MMA]:[CTA]:[AIBN] would be 100:1:0.1.

  • Aliquot and Degassing: Transfer a calculated volume of the stock solution to the Schlenk tube containing the CTA. The contents should then be degassed by three freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.[1]

  • Polymerization: After degassing, backfill the tube with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at the desired temperature (e.g., 60 °C for AIBN).[1]

  • Monitoring and Termination: The polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or gas chromatography. To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Purification: The polymer can be purified by precipitation in a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.

Experimental_Workflow Start Start Prep_Stock Prepare Stock Solution (Monomer, Initiator, Solvent) Start->Prep_Stock Transfer Transfer Stock Solution to Schlenk Tube Prep_Stock->Transfer Add_CTA Add RAFT Agent to Schlenk Tube Add_CTA->Transfer Degas Degas via Freeze-Pump-Thaw (3 cycles) Transfer->Degas Polymerize Polymerize in Heated Oil Bath Degas->Polymerize Monitor Monitor Conversion (e.g., NMR, GC) Polymerize->Monitor Monitor->Polymerize Continue Terminate Terminate Reaction (Cooling, Air Exposure) Monitor->Terminate Desired Conversion Purify Purify Polymer (Precipitation) Terminate->Purify Characterize Characterize Polymer (GPC, NMR) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for RAFT polymerization.

Characterization of the Resulting Polymer
  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Chemical Structure: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the polymer structure and to calculate the monomer conversion.

  • End-Group Analysis: The presence of the RAFT agent fragment at the polymer chain end can be confirmed by UV-Vis spectroscopy or NMR.

Data Summary

The following table provides a starting point for the RAFT polymerization of methyl methacrylate using bis(2-chlorophenyl) cyanocarbonimidodithioate.

ParameterRecommended Value/RangeRationale
MonomerMethyl Methacrylate (MMA)A More-Activated Monomer (MAM) suitable for this RAFT agent.
[Monomer]:[CTA] Ratio50:1 to 500:1Controls the target molecular weight of the polymer.
[CTA]:[Initiator] Ratio5:1 to 10:1Minimizes termination events and maintains control.[4]
InitiatorAIBNCommon thermal initiator with a suitable decomposition rate at 60-80 °C.
Temperature60 °CStandard temperature for AIBN-initiated RAFT polymerization.[1]
SolventToluene or BenzeneGood solubility for monomer, polymer, and RAFT agent.
Target PDI< 1.3A low PDI is indicative of a controlled polymerization.[3]

Troubleshooting

ProblemPossible CauseSuggested Solution
High PDI (> 1.5) - Too much initiator.- Inefficient RAFT agent for the monomer.- Presence of impurities (e.g., oxygen).- Decrease the initiator concentration.- Ensure the monomer is suitable for this RAFT agent.- Improve the degassing procedure.
Slow or No Polymerization - Inactive initiator.- Low reaction temperature.- Presence of an inhibitor.- Use fresh initiator.- Increase the reaction temperature.- Ensure the monomer inhibitor has been removed.
Bimodal GPC Trace - Incomplete consumption of the initial RAFT agent.- Chain termination reactions.- Allow for a longer pre-equilibrium period (lower initial monomer concentration).- Decrease the initiator concentration.

References

  • RAFT with Light: A User Guide to Using Thiocarbonylthio Compounds in Photopolymerizations - PMC - NIH. [Link]

  • A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. [Link]

  • Synthesis of Chain Transfer Agents for RAFT Polymerization by using DBU - ResearchGate. [Link]

  • Synthetic protocols toward polypeptide conjugates via chain end functionalization after RAFT polymerization - RSC Publishing. [Link]

  • Synthesis of Chain Transfer Agents for RAFT Polymerization by using DBU - ChemRxiv. [Link]

  • RAFT Polymerization of Acrylonitrile and Preparation of Block Copolymers Using 2-Cyanoethyl Dithiobenzoate as the Transfer Agent | Request PDF - ResearchGate. [Link]

  • Reversible addition−fragmentation chain-transfer polymerization - Wikipedia. [Link]

  • Chemical structures of the RAFT agents and the cross-linkers used. - ResearchGate. [Link]

  • Bis(2-cyanoacetamides): versatile precursors for bis(dihydropyridine-3,5- dicarbonitriles) - Semantic Scholar. [Link]

  • "switchable” N-pyridyl-functional dithiocarbamates. [Link]

  • Synthesis, Characterization, and Application of Polymer-Based Materials - MDPI. [Link]

  • Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. [Link]

  • Synthesis and Characterization of Chlorinated Bisphenol-Based Polymers and Polycarbodiimides as Inherently Fire-Safe Polymers - DTIC. [Link]

  • Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol - PMC - NIH. [Link]

  • Fluorophore-Tagged Poly-Lysine RAFT Agents: Controlled Synthesis of Trackable Cell-Penetrating Peptide–Polymers - PMC - NIH. [Link]

  • Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. [Link]

  • Design synthesis and characterization of novel raft agents. - ResearchGate. [Link]

  • Synthesis, Characterization and Applications of Functional Polymeric Materials - MDPI. [Link]

  • Bis(2-cyanoacetamide): versatile precursors for novel bis(dihydropyridine-3,5-dicarbonitriles) - ResearchGate. [Link]

  • Chemistry of Multifunctional Polymers based on Bis-MPA and their Cutting-Edge Applications | Request PDF - ResearchGate. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

  • Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - Frontiers. [Link]

  • Synthesis, Structure and Antimicrobial Activity of New Co(II) Complex with bis-Morpholino/Benzoimidazole-s-Triazine Ligand - MDPI. [Link]

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Method

Application Note: High-Purity Isolation of Bis(2-chlorophenyl) cyanocarbonimidodithioate for Advanced Research Applications

Abstract This application note provides a comprehensive guide to the purification of Bis(2-chlorophenyl) cyanocarbonimidodithioate, a compound of significant interest in drug discovery and materials science. Recognizing...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of Bis(2-chlorophenyl) cyanocarbonimidodithioate, a compound of significant interest in drug discovery and materials science. Recognizing the critical impact of purity on experimental outcomes, this document outlines detailed protocols for both recrystallization and column chromatography tailored to remove common process-related impurities. As specific physicochemical data for this compound is not extensively available in public literature, the methodologies presented are grounded in established principles of organic chemistry, a postulated synthetic route, and the predicted impurity profile. These protocols are designed to be robust and adaptable, providing researchers with the tools to achieve high-purity Bis(2-chlorophenyl) cyanocarbonimidodithioate suitable for demanding applications.

Introduction: The Imperative for Purity

Bis(2-chlorophenyl) cyanocarbonimidodithioate (C₁₄H₈Cl₂N₂S₂) is an organosulfur compound with potential applications in pharmaceutical development and as a precursor in the synthesis of novel materials. The biological activity and material properties of such compounds are intrinsically linked to their structural integrity and purity. Even trace amounts of impurities, such as unreacted starting materials or side-products, can lead to erroneous experimental data, altered biological responses, and unpredictable material characteristics. Therefore, the isolation of Bis(2-chlorophenyl) cyanocarbonimidodithioate in a highly pure form is a prerequisite for reliable and reproducible research. This guide offers detailed, step-by-step purification protocols developed from a systematic analysis of the compound's structure and likely synthetic byproducts.

Postulated Synthesis and Impurity Profile

Based on this postulated synthesis, the following impurities are anticipated in the crude product:

  • Unreacted 2-chlorothiophenol: A starting material that may be present in excess or due to incomplete reaction.

  • Bis(2-chlorophenyl) disulfide: Formed via the oxidative coupling of two molecules of 2-chlorothiophenol, a common side reaction for thiols.

  • Other process-related impurities: Depending on the specific reaction conditions, other minor impurities may be present.

A thorough understanding of these potential contaminants is crucial for the rational design of effective purification strategies.

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Bis(2-chlorophenyl) cyanocarbonimidodithioate (Target) C₁₄H₈Cl₂N₂S₂339.26Not availableNot available
2-chlorothiophenol (Impurity/Starting Material)C₆H₅ClS144.62205-206[1][2][3]Not applicable (liquid)
Bis(2-chlorophenyl) disulfide (Impurity)C₁₂H₈Cl₂S₂287.23Not available~71-74[4]

Purification Strategies: A Dual Approach

A dual-pronged purification strategy, employing both recrystallization and column chromatography, is recommended to achieve high-purity Bis(2-chlorophenyl) cyanocarbonimidodithioate. Recrystallization serves as an excellent bulk purification technique, while column chromatography is ideal for removing trace impurities and achieving the highest purity levels.

Protocol 1: Bulk Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the target compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

Rationale for Solvent Selection: Given the aromatic and organosulfur nature of the target compound, non-polar to moderately polar organic solvents are likely candidates. Aromatic solvents like toluene or xylene are often effective for recrystallizing sulfur-containing compounds.[5][6] A solvent system of ethanol and water can also be effective, where the compound is dissolved in the better solvent (ethanol) and then precipitated by the addition of the anti-solvent (water).

Step-by-Step Protocol:

  • Solvent Screening: In separate test tubes, dissolve a small amount of the crude product in a minimal volume of various hot solvents (e.g., toluene, ethanol, ethyl acetate, and a mixture of ethanol/water).

  • Cooling and Observation: Allow the solutions to cool slowly to room temperature, followed by cooling in an ice bath. Observe the formation of crystals. The solvent system that yields a good recovery of crystalline solid is selected.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude Bis(2-chlorophenyl) cyanocarbonimidodithioate and the chosen solvent. Heat the mixture with stirring on a hot plate until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of well-defined crystals, avoid disturbing the solution during this initial cooling phase.

  • Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil instead of crystals, try using a more dilute solution, a different solvent system, or scratching the inside of the flask with a glass rod to induce crystallization.

  • Poor Recovery: If the yield is low, the compound may be too soluble in the chosen solvent. Consider using a solvent in which the compound is less soluble or a two-solvent system.

Protocol 2: High-Purity Isolation by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through the column.[7][8]

Rationale for Method Design: Silica gel, a polar adsorbent, is well-suited for the separation of compounds with varying polarities.[9][10] Bis(2-chlorophenyl) cyanocarbonimidodithioate is expected to be moderately polar. The less polar disulfide impurity should elute first, followed by the target compound, while more polar impurities (if any) will be retained more strongly on the column.

Step-by-Step Protocol:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude or recrystallized product in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A common starting gradient is 95:5 hexane:ethyl acetate, with the polarity gradually increased.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis of Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Bis(2-chlorophenyl) cyanocarbonimidodithioate.

Troubleshooting:

  • Poor Separation: If the compounds do not separate well, optimize the mobile phase composition. A less polar solvent system will increase the retention time of all compounds, potentially improving separation.

  • Band Tailing: This can be caused by an overly polar solvent or interactions with the silica gel. Adding a small amount of a slightly more polar solvent to the mobile phase can sometimes mitigate this.

  • Compound Cracking on Column: If the compound is unstable on silica gel, consider using a less acidic stationary phase like alumina.

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Crude Product cluster_recrystallization Bulk Purification cluster_chromatography High-Purity Isolation Crude Crude Bis(2-chlorophenyl) cyanocarbonimidodithioate (with impurities) Recrystallize Recrystallization (e.g., Toluene or EtOH/H2O) Crude->Recrystallize Process Recrystallized_Product Partially Purified Product Recrystallize->Recrystallized_Product Yields Impurities1 Soluble/Insoluble Impurities Removed Recrystallize->Impurities1 Column Silica Gel Column Chromatography (Hexane/EtOAc gradient) Recrystallized_Product->Column Process Pure_Product High-Purity Product (>99%) Column->Pure_Product Yields Impurities2 Separated Impurities (e.g., Disulfide) Column->Impurities2

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Application

Application Notes and Protocols in Material Science for Biomedical Advancement

Audience: Researchers, scientists, and drug development professionals. Abstract: The convergence of material science with medicine has catalyzed a paradigm shift in therapeutic and diagnostic strategies.

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The convergence of material science with medicine has catalyzed a paradigm shift in therapeutic and diagnostic strategies. Advanced materials are no longer passive components but are engineered with precision to perform dynamic functions within biological systems. This guide provides an in-depth exploration of the practical applications of material science in drug delivery, tissue engineering, and diagnostics. It is designed to equip researchers with the foundational knowledge, field-proven insights, and detailed protocols necessary to innovate and excel in these rapidly evolving domains. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity and promote reproducible, high-impact research.

Advanced Materials in Targeted Drug Delivery

The advent of advanced materials has revolutionized drug delivery, enabling the transition from systemic administration to targeted, controlled-release systems.[1][2] This evolution addresses critical challenges in pharmacology, such as improving drug bioavailability, minimizing off-target side effects, and overcoming biological barriers.[1][2][3] Materials innovation, particularly in nanotechnology, allows for the creation of biocompatible and biodegradable carriers that can be precisely engineered for size, shape, and surface functionality to achieve targeted delivery.[4]

The Rationale for Polymeric Nanoparticles

Polymeric nanoparticles (PNPs) are at the forefront of drug delivery research due to their versatility and tunable properties.[2][5][6] Polymers such as poly(lactic-co-glycolic acid) (PLGA) are widely used because of their excellent biocompatibility and biodegradability; they break down into natural metabolites within the body.[4] The choice of polymer and synthesis method is critical as it dictates the nanoparticle's size, drug-loading capacity, and release kinetics.

Key Considerations for Polymer Selection:

PropertySignificance in Drug DeliveryExample Polymers
Biocompatibility Minimizes immune response and toxicity.[7][8]PLGA, Chitosan, Alginate[8][9]
Biodegradability Ensures clearance from the body after drug release.[7]PLGA, Poly(lactic acid) (PLA), Poly(glycolic acid) (PGA)
Drug Entrapment Efficiency Determines the amount of drug carried per nanoparticle.Varies with polymer-drug interaction.
Controlled Release The degradation rate of the polymer controls the drug release profile.[2]PLGA copolymers with varying lactic-to-glycolic acid ratios.[4]
Protocol: Synthesis of PLGA Nanoparticles for Drug Encapsulation

This protocol details the synthesis of drug-loaded PLGA nanoparticles using the oil-in-water (o/w) single emulsion solvent evaporation method, a robust and widely adopted technique.[9]

Materials and Equipment:
  • Poly(lactic-co-glycolic acid) (PLGA)

  • Drug of interest (hydrophobic)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer and stir bar

  • Probe sonicator or homogenizer

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer (freeze-dryer)

Step-by-Step Methodology:
  • Organic Phase Preparation: Dissolve a specific amount of PLGA and the hydrophobic drug in the organic solvent (e.g., 100 mg PLGA and 10 mg drug in 2 mL DCM). This solution forms the oil phase.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in 10 mL deionized water). The surfactant is crucial for stabilizing the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. Immediately after, emulsify the mixture using a probe sonicator or high-speed homogenizer. The energy input during this step is a critical parameter that influences the final nanoparticle size.

  • Solvent Evaporation: Allow the organic solvent to evaporate from the emulsion by stirring at room temperature for several hours or by using a rotary evaporator for faster removal. This process solidifies the nanoparticles.[9][10]

  • Nanoparticle Recovery: Collect the nanoparticles by centrifugation. The pellet is then washed multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry the suspension to obtain a powdered form of the nanoparticles, which can be stored for long-term stability.

Experimental Workflow: PLGA Nanoparticle Synthesis

G cluster_prep Phase Preparation cluster_synthesis Nanoparticle Formation cluster_purification Recovery & Storage prep_org 1. Dissolve PLGA & Drug in Organic Solvent emulsify 3. Emulsification (Sonication/Homogenization) prep_org->emulsify prep_aq 2. Prepare Aqueous Surfactant Solution prep_aq->emulsify evap 4. Solvent Evaporation emulsify->evap centrifuge 5. Centrifugation & Washing evap->centrifuge lyophilize 6. Lyophilization centrifuge->lyophilize

Caption: Workflow for synthesizing drug-loaded PLGA nanoparticles via the emulsion-solvent evaporation method.

Biomaterials for Tissue Engineering and Regenerative Medicine

Tissue engineering aims to restore or improve the function of damaged tissues by combining cells, scaffolds, and bioactive molecules.[11] Scaffolds, which are porous structures made from biomaterials, are central to this approach. They provide a temporary template for cell adhesion, proliferation, and differentiation, guiding the formation of new tissue.[7][12]

Designing the Ideal Scaffold: A Balancing Act

The selection of a biomaterial for a scaffold is dictated by the specific requirements of the target tissue. An ideal scaffold should possess a combination of properties that promote effective tissue regeneration.

Essential Scaffold Properties and Their Rationale:

PropertyRationale and ImportanceMaterial Examples
Biocompatibility Must not elicit a harmful immune or inflammatory response.[7]Natural polymers (Collagen, Chitosan), Synthetic polymers (PCL, PLGA)[11][13]
Biodegradability The scaffold should degrade at a rate that matches the formation of new tissue, allowing the body to eventually replace it.[7][11]PLGA, Polycaprolactone (PCL)[11][14]
Porosity & Pore Interconnectivity A high degree of porosity allows for cell infiltration, nutrient transport, and waste removal.[7][13]Achieved through fabrication techniques like electrospinning or 3D printing.[12]
Mechanical Properties Must provide sufficient mechanical support to the regenerating tissue, mimicking the native environment.[7][11]Composites of polymers and ceramics (e.g., PCL/β-TCP).[11]
Surface Chemistry The surface should promote cell attachment, proliferation, and differentiation.Can be modified with bioactive molecules like growth factors.[7]
Protocol: Fabrication of Electrospun Nanofibrous Scaffolds

Electrospinning is a widely used technique to produce nanofibrous scaffolds that mimic the structure of the natural extracellular matrix (ECM).[12] This protocol outlines the fabrication of a polycaprolactone (PCL) scaffold, a biocompatible and slowly degrading polymer suitable for bone and cartilage tissue engineering.[11][14]

Materials and Equipment:
  • Polycaprolactone (PCL)

  • 2,2,2-Trifluoroethanol (TFE) or a mixture of Chloroform and Methanol

  • High-voltage power supply

  • Syringe pump

  • Syringe with a blunt-tipped needle

  • Grounded collector (e.g., a rotating mandrel or a flat plate covered with aluminum foil)

  • Fume hood

Step-by-Step Methodology:
  • Polymer Solution Preparation: Dissolve PCL in the chosen solvent to achieve the desired concentration (e.g., 10-15% w/v). The solution viscosity is a critical parameter affecting fiber morphology.

  • Electrospinning Setup: Load the polymer solution into the syringe and place it in the syringe pump. Connect the positive electrode of the high-voltage power supply to the needle and the ground electrode to the collector.

  • Initiation of Electrospinning: Set the syringe pump to a specific flow rate (e.g., 1 mL/hour). Apply a high voltage (e.g., 10-20 kV). The distance between the needle tip and the collector should be optimized (e.g., 10-20 cm).

  • Fiber Deposition: As the polymer solution is ejected from the needle, a Taylor cone is formed, and a charged jet is drawn towards the collector. The solvent evaporates rapidly, leaving behind solid polymer fibers that are deposited on the collector.

  • Scaffold Collection and Post-Processing: After a sufficient amount of fiber has been deposited, turn off the power supply and syringe pump. Carefully remove the nanofibrous mat from the collector. The scaffold should be dried under vacuum to remove any residual solvent.

Diagram of the Electrospinning Process

G cluster_setup Electrospinning Apparatus power High-Voltage Power Supply syringe Syringe with Polymer Solution power->syringe + Voltage collector Grounded Collector power->collector - Ground pump Syringe Pump pump->syringe Pushes solution taylor_cone Taylor Cone jet Polymer Jet taylor_cone->jet Solvent Evaporation fibers Nanofibers jet->fibers fibers->collector Deposition

Caption: Schematic of a typical electrospinning setup for fabricating nanofibrous scaffolds.

Material Science in Medical Diagnostics

Material science plays a pivotal role in the development of advanced medical diagnostic devices, enhancing their sensitivity, specificity, and portability.[15][16][17] From biocompatible coatings for implants to novel materials for biosensors, material science is driving the next generation of diagnostic tools.[15][18]

The Role of Surface Chemistry in Biosensors

The performance of many biosensors relies heavily on the properties of the material surface to which biological recognition elements (e.g., antibodies, enzymes) are immobilized. The surface must be engineered to:

  • Promote stable immobilization: Covalently bond or strongly adsorb the biorecognition molecules without denaturing them.

  • Minimize non-specific binding: Prevent other molecules in the sample from adhering to the surface, which would create false signals.

  • Facilitate signal transduction: Efficiently convert the biological binding event into a measurable signal (e.g., optical, electrical).

Protocol: Surface Functionalization of Gold Sensors for Antibody Immobilization

This protocol describes a common method for functionalizing a gold surface to allow for the covalent attachment of antibodies, a key step in creating an immunosensor.

Materials and Equipment:
  • Gold-coated sensor chip

  • Thiol-containing linker molecule (e.g., 11-mercaptoundecanoic acid, MUA)

  • Ethanol

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Phosphate-buffered saline (PBS)

  • Antibody specific to the target analyte

  • Blocking agent (e.g., Bovine Serum Albumin, BSA)

  • Nitrogen gas stream

Step-by-Step Methodology:
  • Substrate Cleaning: Thoroughly clean the gold sensor surface with ethanol and dry it under a stream of nitrogen.

  • Self-Assembled Monolayer (SAM) Formation: Immerse the clean gold chip in a solution of MUA in ethanol (e.g., 1 mM) for several hours to overnight. The thiol groups of MUA will form a stable bond with the gold surface, creating a self-assembled monolayer with carboxylic acid groups facing outwards.

  • Carboxyl Group Activation: Rinse the chip with ethanol and PBS. Then, immerse it in a freshly prepared solution of EDC and NHS in PBS (e.g., 0.4 M EDC and 0.1 M NHS) for 30 minutes. This activates the carboxyl groups, making them reactive towards amine groups on the antibody.

  • Antibody Immobilization: Immediately after activation, rinse the chip with PBS and incubate it with the antibody solution (in PBS) for 1-2 hours. The primary amine groups on the antibody will react with the activated carboxyl groups, forming a stable amide bond.

  • Blocking: To prevent non-specific binding of other proteins, incubate the sensor surface with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.

  • Final Wash: Rinse the sensor thoroughly with PBS to remove any unbound antibodies and blocking agent. The sensor is now ready for use.

G start Clean Gold Surface sam Form Self-Assembled Monolayer (SAM) with -COOH groups start->sam activate Activate -COOH groups with EDC/NHS sam->activate immobilize Covalently attach Antibodies via -NH2 groups activate->immobilize block Block non-specific sites with BSA immobilize->block end Ready for Analyte Detection block->end

Sources

Method

Application Note: Comprehensive Analytical Characterization of Bis(2-chlorophenyl) cyanocarbonimidodithioate

Abstract This application note provides a comprehensive guide to the analytical methods for the characterization of Bis(2-chlorophenyl) cyanocarbonimidodithioate. The methodologies detailed herein are designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of Bis(2-chlorophenyl) cyanocarbonimidodithioate. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. This document outlines a multi-faceted analytical approach, leveraging spectroscopic and chromatographic techniques to provide a thorough characterization. The protocols are presented with an emphasis on the underlying scientific principles to empower users to adapt and troubleshoot these methods effectively.

Introduction

Bis(2-chlorophenyl) cyanocarbonimidodithioate is a complex organic molecule with the empirical formula C₁₄H₈Cl₂N₂S₂[1][2]. Its structure, featuring two chlorophenyl rings and a cyanocarbonimidodithioate core, presents unique analytical challenges and necessitates a robust and multi-technique approach for comprehensive characterization. The presence of chromophores, specific functional groups, and its potential for impurities require a combination of spectroscopic and chromatographic methods to fully elucidate its chemical properties.

The analytical strategies outlined in this document are designed to address the following key aspects of characterization:

  • Identity Confirmation: Unambiguous verification of the chemical structure.

  • Purity Assessment: Quantification of the primary compound and detection of any impurities.

  • Physicochemical Properties: Determination of key properties relevant to its application.

This guide is structured to provide both theoretical understanding and practical, step-by-step protocols for the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Spectroscopic Characterization

Spectroscopic methods provide foundational information about the molecular structure and electronic properties of Bis(2-chlorophenyl) cyanocarbonimidodithioate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy is employed to probe the electronic transitions within the molecule. The presence of aromatic rings (chlorophenyl groups) and the conjugated cyanocarbonimidodithioate system are expected to give rise to characteristic absorption bands in the UV-Vis spectrum. This technique is particularly useful for quantitative analysis and for providing initial evidence of the compound's electronic structure.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of Bis(2-chlorophenyl) cyanocarbonimidodithioate in a UV-transparent solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically within the linear range of the instrument, 0.1 - 1.0 AU).

  • Instrumentation and Analysis:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Scan the sample from 200 to 800 nm.

    • Use the solvent as a blank for baseline correction.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Interpretation:

    • The λmax provides information about the electronic conjugation within the molecule. The molar absorptivity (ε) can be calculated using the Beer-Lambert law, which is a key quantitative parameter.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Bis(2-chlorophenyl) cyanocarbonimidodithioate, FT-IR can confirm the presence of the C≡N (cyano), C=N, C-S, and C-Cl bonds, as well as the aromatic C-H and C=C vibrations.

Protocol:

  • Sample Preparation:

    • For a solid sample, the KBr pellet method is recommended. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Instrumentation and Analysis:

    • Acquire the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment (or the ATR crystal) before analyzing the sample.

  • Data Interpretation:

    • Identify characteristic absorption bands corresponding to the functional groups of the molecule.

Functional Group Expected Wavenumber (cm⁻¹)
C≡N (Nitrile)2260 - 2200
C=N (Imine)1690 - 1640
C=C (Aromatic)1600 - 1450
C-Cl (Aryl Chloride)1100 - 1000
C-S (Thioether)800 - 600
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR will elucidate the number and environment of the protons, while ¹³C NMR will provide information about the carbon skeleton. These techniques are indispensable for unambiguous structure confirmation.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation and Analysis:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Standard pulse sequences should be used.

  • Data Interpretation:

    • ¹H NMR: The chemical shifts, integration, and coupling patterns of the aromatic protons will confirm the substitution pattern of the chlorophenyl rings.

    • ¹³C NMR: The chemical shifts will confirm the presence of the aromatic carbons, the cyano carbon, and the carbon of the carbonimidodithioate group.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for assessing the purity of Bis(2-chlorophenyl) cyanocarbonimidodithioate and for quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds. Given the aromatic and polar nature of the target molecule, a reversed-phase HPLC (RP-HPLC) method is proposed. This method separates compounds based on their hydrophobicity. For compounds with dithioate groups, ion-exchange chromatography can also be a valuable tool.[3][4]

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve sample in mobile phase Column C18 Reversed-Phase Column Prep->Column Inject Detector UV Detector (at λmax) Column->Detector MobilePhase Acetonitrile/Water Gradient Integration Integrate Peak Areas Detector->Integration Purity Calculate Purity (%) Integration->Purity

Caption: HPLC method development workflow.

Protocol for RP-HPLC:

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical starting point would be a linear gradient from 50% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at the λmax determined by UV-Vis spectroscopy.

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Parameter Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water, B: Acetonitrile
Gradient50-95% B in 20 min
Flow Rate1.0 mL/min
Temperature30 °C
DetectionUV at λmax
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: For thermally stable and volatile compounds, GC-MS is a powerful technique for separation and identification. The organochlorine nature of Bis(2-chlorophenyl) cyanocarbonimidodithioate suggests that it may be amenable to GC analysis. The mass spectrometer provides molecular weight information and fragmentation patterns that can be used for structural elucidation and confirmation of identity. This method is commonly used for the analysis of organochlorine pesticides.[5][6][7]

Protocol for GC-MS:

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 280 °C

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Data Analysis:

    • The retention time of the peak in the total ion chromatogram (TIC) provides a characteristic identifier.

    • The mass spectrum of the peak should show the molecular ion (M⁺) and a characteristic fragmentation pattern, including isotopic peaks due to the presence of chlorine atoms.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis SamplePrep Dissolve in Volatile Solvent Injection Inject into GC SamplePrep->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectrum Analysis Detection->MassSpec Identification Compound Identification MassSpec->Identification

Caption: GC-MS analysis workflow.

Conclusion

The analytical characterization of Bis(2-chlorophenyl) cyanocarbonimidodithioate requires a multi-faceted approach that combines spectroscopic and chromatographic techniques. The methods outlined in this application note provide a robust framework for confirming the identity, assessing the purity, and determining the key physicochemical properties of this compound. The successful application of these methods will ensure the quality and reliability of this molecule for its intended research and development applications.

References

  • Yang, Z., Hodge, R. P., Luxon, B. A., Shope, R. E., & Gorenstein, D. G. (2002). Separation of synthetic oligonucleotide dithioates from monothiophosphate impurities by anion-exchange chromatography on a Mono-Q column. Analytical Biochemistry, 306(1), 26-33. [Link]

  • Bergot, B. J., & Egan, W. (1992). Separation of synthetic oligonucleotide dithioates from monothiophosphate impurities by anion-exchange chromatography. Journal of Chromatography A, 599(1-2), 35-42. [Link]

  • Jikiri, B. H., et al. (2019). Gas-Chromotography- Mass Spectrometric Determination Of Organochlorine Pesticides Residues In Water And Fish Samples From Lake. IOSR Journal of Environmental Science, Toxicology and Food Technology, 13(6), 53-60. [Link]

  • U.S. Geological Survey. (1995). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory--Determination of Organochlorine Pesticides in Water by C-18 Solid-Phase Extraction and Capillary-Column Gas Chromatography with Electron-Capture Detection. [Link]

  • Reddy, K. R., et al. (2014). Determination of organochlorine pesticide residues in rice by gas chromatography tandem mass spectrometry. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2010. [Link]

  • PubChem. (n.d.). (2-chlorophenyl) methyl cyanocarbonimidodithioate. Retrieved from [Link]

  • Elwahy, A. H. M., Sanad, S. M. H., & Abdelhamid, I. A. (2018). Bis(2-cyanoacetamides): versatile precursors for novel bis(dihydropyridine-3,5-dicarbonitriles). ARKIVOC, 2018(5), 39-49. [Link]

Sources

Application

Application Notes and Protocols for Monomer Screening with Bis(2-chlorophenyl) cyanocarbonimidodithioate

A Researcher's Guide to Efficient Monomer Screening using a Novel Cyanocarbonimidodithioate RAFT Agent Introduction The advent of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has revolutionized...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Efficient Monomer Screening using a Novel Cyanocarbonimidodithioate RAFT Agent

Introduction

The advent of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has revolutionized the synthesis of well-defined polymers with complex architectures.[1][2] This technique's success hinges on the judicious selection of a chain transfer agent (CTA) for a given monomer. This application note provides a comprehensive protocol for the screening of various monomers using Bis(2-chlorophenyl) cyanocarbonimidodithioate , a cyanocarbonimidodithioate-based RAFT agent, to determine its suitability and optimal polymerization conditions.

Cyanocarbonimidodithioates represent a class of RAFT agents with unique electronic and steric properties that can offer advantages in controlling the polymerization of a diverse range of monomers. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel polymers and biomaterials, providing them with the necessary tools to efficiently screen and identify suitable monomers for polymerization mediated by this specific RAFT agent.

Scientific Principles: The RAFT Mechanism and the Role of the CTA

RAFT polymerization is a type of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2] The process is controlled by a degenerative chain transfer mechanism, where a thiocarbonylthio compound, the RAFT agent, reversibly deactivates propagating polymer chains.

The general structure of a RAFT agent is critical to obtaining polymers with low polydispersity index (PDI) and controlled architecture. The key to a successful RAFT polymerization is the reversible transfer of the thiocarbonylthio group between active and dormant polymer chains. This equilibrium, governed by the addition-fragmentation process, ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

The choice of the Z and R groups on the RAFT agent is crucial for controlling the polymerization of different monomer families.[3] Bis(2-chlorophenyl) cyanocarbonimidodithioate possesses a unique combination of a cyanoimino activating group (Z-group) and two 2-chlorophenyl leaving groups (R-groups). The electron-withdrawing nature of the cyano and chloro substituents is expected to influence the reactivity of the C=S double bond and the stability of the intermediate radical adducts, thereby affecting the polymerization kinetics and control over different monomer classes.

DOT Script for RAFT Mechanism:

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator R_dot Primary Radical (R•) I->R_dot Decomposition Pn_dot Propagating Chain (Pn•) R_dot->Pn_dot + M M Monomer (M) Pn_dot->Pn_dot + nM RAFT_agent RAFT Agent (Z-C(=S)S-R) Pn_dot->RAFT_agent Addition Dormant_Pn Dormant Chain (Pn-S-C(=S)-Z) Dead_Polymer Dead Polymer Pn_dot->Dead_Polymer Combination/ Disproportionation Intermediate Intermediate Radical RAFT_agent->Intermediate Intermediate->Pn_dot Fragmentation Intermediate->Dormant_Pn Fragmentation Dormant_Pn->Pn_dot Re-activation R_dot_raft Leaving Group Radical (R•) Dormant_Pn->R_dot_raft R_dot_raft->M + M -> Pn•

Caption: The RAFT polymerization mechanism, illustrating the key steps of initiation, propagation, RAFT equilibrium, and termination.

Experimental Protocol: Monomer Screening

This protocol outlines a systematic approach to screen a variety of monomers with Bis(2-chlorophenyl) cyanocarbonimidodithioate. The goal is to determine the degree of control over the polymerization, including conversion, molecular weight, and polydispersity.

Materials
  • RAFT Agent: Bis(2-chlorophenyl) cyanocarbonimidodithioate (CAS: 152382-52-0)[4][5]

  • Initiator: Azobisisobutyronitrile (AIBN) or other suitable thermal initiator

  • Monomers: A selection of monomers from different classes (e.g., styrenes, acrylates, methacrylates, acrylamides)

  • Solvent: Anhydrous, inhibitor-free solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inhibitor Remover: Basic alumina column

  • Degassing Equipment: Schlenk line or glovebox

  • Polymerization Vessels: Schlenk tubes or vials with magnetic stir bars

  • Characterization Equipment:

    • Nuclear Magnetic Resonance (NMR) spectrometer

    • Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) system

Safety Precautions
  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.[6][7]

  • Bis(2-chlorophenyl) cyanocarbonimidodithioate and many monomers can be harmful. Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Degassing procedures should be performed with care to avoid implosion of glassware.

Experimental Workflow

DOT Script for Experimental Workflow:

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_poly 3. Polymerization cluster_analysis 4. Analysis Monomer_Prep Monomer Purification (Inhibitor Removal) Reaction_Mix Prepare Reaction Mixture Monomer_Prep->Reaction_Mix Reagent_Prep Reagent Preparation (RAFT Agent, Initiator, Solvent) Reagent_Prep->Reaction_Mix Degassing Degassing (Freeze-Pump-Thaw) Reaction_Mix->Degassing Polymerization Polymerization (Controlled Temperature) Degassing->Polymerization Sampling Time-course Sampling Polymerization->Sampling Quenching Quench Polymerization Sampling->Quenching Precipitation Polymer Precipitation & Drying Quenching->Precipitation NMR_Analysis 1H NMR Analysis (Conversion) Precipitation->NMR_Analysis SEC_Analysis SEC/GPC Analysis (Mn, PDI) Precipitation->SEC_Analysis

Caption: A streamlined workflow for the monomer screening protocol.

Step-by-Step Methodology
  • Monomer Purification: Pass the desired monomer through a column of basic alumina to remove the inhibitor.

  • Reagent Preparation:

    • Prepare a stock solution of Bis(2-chlorophenyl) cyanocarbonimidodithioate in the chosen solvent.

    • Prepare a stock solution of the initiator (e.g., AIBN) in the same solvent.

  • Reaction Setup:

    • In a clean, dry Schlenk tube or vial equipped with a magnetic stir bar, add the purified monomer.

    • Add the appropriate volumes of the RAFT agent and initiator stock solutions to achieve the desired molar ratios (e.g., [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.1).

    • Add the solvent to reach the desired monomer concentration (e.g., 2 M).

  • Degassing:

    • Seal the reaction vessel and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Polymerization:

    • Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).

    • Start the magnetic stirrer.

    • Take aliquots at specific time points (e.g., 1, 2, 4, 8, 24 hours) to monitor the reaction kinetics. To do this, quickly unseal the vessel under a positive pressure of inert gas, withdraw a small sample using a nitrogen-purged syringe, and immediately quench the polymerization by exposing the sample to air and cooling it in an ice bath.

  • Polymer Isolation and Characterization:

    • After the desired reaction time, quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol for polystyrene).

    • Isolate the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum until a constant weight is achieved.

    • Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integration of a monomer vinyl proton signal to that of a polymer backbone proton signal.

    • Determine the number-average molecular weight (M_n) and polydispersity index (PDI) of the purified polymer by SEC/GPC.

Data Presentation and Interpretation

The success of the monomer screening is evaluated based on several key parameters. Below is an example of how to tabulate and interpret the results for a hypothetical screening of three different monomers.

Table 1: Hypothetical Monomer Screening Results with Bis(2-chlorophenyl) cyanocarbonimidodithioate

MonomerTime (h)Conversion (%)Theoretical M_n ( g/mol )Experimental M_n ( g/mol )PDI (M_w/M_n)
Styrene 4657,1807,5001.15
8859,2409,8001.12
Methyl Acrylate 2727,6008,1001.20
4919,55010,2001.18
Methyl Methacrylate 8454,9006,2001.35
24788,2009,5001.28

Interpretation of Results:

  • Linear Evolution of Molecular Weight with Conversion: A successful RAFT polymerization will show a linear increase in the experimental M_n with monomer conversion. This indicates that the number of polymer chains remains constant throughout the polymerization.

  • Low Polydispersity Index (PDI): A PDI value close to 1.1 is indicative of a well-controlled polymerization. Higher PDI values suggest poor control or the occurrence of side reactions.

  • Agreement between Theoretical and Experimental M_n: The theoretical molecular weight can be calculated using the formula: M_n,_theo = ([Monomer]_0 / [RAFT Agent]_0) * Conversion * MW_monomer + MW_RAFT_agent A close agreement between the theoretical and experimental M_n values further confirms a controlled polymerization process.

Based on the hypothetical data in Table 1, Bis(2-chlorophenyl) cyanocarbonimidodithioate shows good control over the polymerization of styrene and methyl acrylate, as evidenced by the low PDI values and good agreement between theoretical and experimental molecular weights. For methyl methacrylate, the control is less effective, as indicated by the higher PDI and greater deviation in molecular weight.

Conclusion

This application note provides a robust framework for the systematic screening of monomers using Bis(2-chlorophenyl) cyanocarbonimidodithioate as a RAFT agent. By following the detailed protocol and carefully analyzing the resulting polymer properties, researchers can efficiently determine the suitability of this CTA for their specific applications. The unique structure of this cyanocarbonimidodithioate holds promise for expanding the scope of monomers that can be polymerized in a controlled manner, paving the way for the synthesis of novel and functional polymeric materials. High-throughput screening approaches can also be adapted from this fundamental protocol to further accelerate the discovery of new polymer systems.[8][9]

References

  • Durham E-Theses. (n.d.). Synthesis and Characterisation of Polymeric Materials via RAFT Polymerisation.
  • ACS Publications. (n.d.). Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO3, Kaolin, and TiO2. Macromolecules.
  • ResearchGate. (2025). Synthesis and characterization of high molecular weight and low dispersity polystyrene homopolymers by RAFT polymerization.
  • Polymer Chemistry (RSC Publishing). (n.d.). Screening RAFT agents and photocatalysts to mediate PET-RAFT polymerization using a high throughput approach.
  • MDPI. (n.d.). Four-Component Statistical Copolymers by RAFT Polymerization.
  • CookeChem. (n.d.). BIS(2-CHLOROPHENYL) CYANOCARBONIMIDODITHIOATE, 0.97, 152382-52-0.
  • RSC Publishing. (2021). Screening RAFT agents and photocatalysts to mediate PET-RAFT polymerization using a high throughput approach.
  • ACS Publications. (n.d.). Overcoming monomer limitations in RAFT polymerization using photoredox catalysis.
  • ACS Publications. (2018). Starlike Branched Polyacrylamides by RAFT Polymerization—Part I: Synthesis and Characterization. ACS Omega.
  • Sigma-Aldrich. (n.d.). RAFT: Choosing the Right Agent to Achieve Controlled Polymerization.
  • Sigma-Aldrich. (2022). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • ChemicalBook. (n.d.). BIS(2-CHLOROPHENYL) CYANOCARBONIMIDODITHIOATE(152382-52-0).
  • CymitQuimica. (2025). Safety Data Sheet.
  • ACS Publications. (n.d.). Bioapplications of RAFT Polymerization. Chemical Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate. This document is designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during this specific synthesis, ensuring efficiency, reproducibility, and safety in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Bis(2-chlorophenyl) cyanocarbonimidodithioate?

A1: The most common and established route is a two-step synthesis. The first step involves the formation of a stable salt, dipotassium cyanocarbonimidodithioate, through the reaction of cyanamide with carbon disulfide in the presence of a strong base like potassium hydroxide. The second step is a nucleophilic substitution (alkylation) where the generated dianion displaces the halide from two equivalents of a 2-chlorobenzyl halide, forming the desired product.

Q2: What are the critical safety precautions for this synthesis?

A2: Several reagents in this synthesis are hazardous and require careful handling in a well-ventilated fume hood:

  • Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It has a low autoignition temperature and should be handled away from any heat sources or sparks.

  • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.

  • Cyanamide (CH₂N₂): Toxic. Can be unstable and may dimerize (to dicyandiamide) upon storage. It is recommended to use it as a fresh, high-purity solution.

  • 2-Chlorobenzyl Halides: Lachrymatory and irritant. Handle with care to avoid inhalation or skin contact.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q3: How can I confirm the formation of the intermediate salt, dipotassium cyanocarbonimidodithioate?

A3: The dipotassium salt is typically a solid precipitate. While a full characterization is often unnecessary if used in situ, you can confirm its formation by taking a small, carefully dried sample and analyzing it via IR spectroscopy. Look for the characteristic nitrile (C≡N) stretch. Alternatively, a simple qualitative test involves dissolving a small amount in water and adding a solution of a heavy metal salt (e.g., lead(II) nitrate); the formation of a colored precipitate indicates the presence of the dithiocarbamate-like structure.

Q4: What analytical techniques are recommended for final product characterization?

A4: To confirm the identity and purity of Bis(2-chlorophenyl) cyanocarbonimidodithioate, a combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of the 2-chlorophenyl groups and the methylene bridge.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify key functional groups, especially the C≡N stretch.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Section 2: Detailed Experimental Protocols
Protocol 2.1: Synthesis of Dipotassium Cyanocarbonimidodithioate Intermediate

This protocol is adapted from established methods for creating cyanocarbonimidodithioate salts.[1][2]

Materials:

  • Cyanamide (50% aqueous solution)

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve potassium hydroxide (2.2 mol) in a mixture of ethanol (200 mL) and water (100 mL).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a 50% aqueous solution of cyanamide (1.0 mol) to the cooled KOH solution while maintaining the temperature below 10 °C.

  • After the addition of cyanamide is complete, add carbon disulfide (1.1 mol) dropwise via the dropping funnel over 1-2 hours. Vigorous stirring is essential, and the temperature must be strictly maintained between 5-10 °C.

  • After the addition of CS₂ is complete, allow the reaction mixture to stir at 10 °C for an additional 3-4 hours. A yellowish precipitate of the dipotassium salt should form.

  • The resulting slurry can be used directly in the next step or the salt can be isolated by filtration, washing with cold ethanol, and drying under vacuum.

Protocol 2.2: Synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate

Materials:

  • Dipotassium Cyanocarbonimidodithioate slurry (from Protocol 2.1)

  • 2-Chlorobenzyl chloride (or bromide) (2.1 mol)

  • Dimethylformamide (DMF)

Procedure:

  • To the slurry of dipotassium cyanocarbonimidodithioate (1.0 mol) from the previous step, add DMF (300 mL) to aid in solubility and facilitate the reaction.

  • Slowly add 2-chlorobenzyl chloride (2.1 mol) dropwise to the reaction mixture at room temperature over 1 hour. A slight exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and maintain it for 4-6 hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice-cold water (approx. 2 L) with stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove inorganic salts (KCl) and then with a small amount of cold ethanol or isopropanol to remove residual starting materials.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/acetone or toluene.

Section 3: Troubleshooting Guide
Issue 1: Low or No Yield in Intermediate Salt Formation (Step 1)
  • Question: My reaction of cyanamide and carbon disulfide produced very little or no precipitate of the dipotassium salt. What went wrong?

  • Answer:

    • Causality: This issue often stems from three primary factors: temperature control, reagent quality, or insufficient basicity. The reaction is exothermic, and if the temperature rises above 10-15 °C, carbon disulfide can react with hydroxide to form byproducts like trithiocarbonates. Furthermore, cyanamide can dimerize to form dicyandiamide, which is less reactive, especially if the stock solution is old.

    • Troubleshooting Steps:

      • Verify Temperature Control: Ensure your cooling bath is robust and that the addition of reagents is slow enough to prevent temperature spikes.

      • Check Reagent Purity: Use a fresh bottle of cyanamide solution. If dimerization is suspected, you can attempt to depolymerize dicyandiamide, but using a fresh source is more reliable.

      • Ensure Stoichiometry: Double-check the molar equivalents of potassium hydroxide. At least two equivalents of base are required per equivalent of cyanamide.

Issue 2: Low Yield in the Final Alkylation Step (Step 2)
  • Question: The alkylation with 2-chlorobenzyl chloride is giving me a low yield of the final product. How can I improve this?

  • Answer:

    • Causality: Inefficient alkylation is a common challenge. It can be caused by poor solubility of the intermediate salt, low reactivity of the alkylating agent, or the formation of a mono-alkylated intermediate that is slow to react a second time.

    • Troubleshooting Steps:

      • Improve Solubility: While DMF is a good solvent, a mixture of solvents or the addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate by improving the transport of the dianion into the organic phase.

      • Use a More Reactive Alkylating Agent: 2-chlorobenzyl bromide is more reactive than the chloride and may improve yields or reduce reaction times. However, it is also more expensive and lachrymatory.

      • Optimize Reaction Conditions: Increase the reaction temperature cautiously (e.g., to 70-80 °C) or extend the reaction time. Monitor via TLC to find the optimal balance before product degradation occurs.

Issue 3: Product is an Oil and Difficult to Purify
  • Question: After quenching the reaction in water, I obtained an oil instead of a solid, making purification difficult. What should I do?

  • Answer:

    • Causality: The presence of impurities or residual solvent (DMF) can depress the melting point of your product, causing it to separate as an oil. In some cases, the product itself may be a low-melting solid or an oil at room temperature.

    • Troubleshooting Steps:

      • Extraction: Instead of filtration, perform a liquid-liquid extraction. After pouring the reaction mixture into water, extract the aqueous phase with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

      • Trituration: Take the resulting crude oil/solid and triturate it with a non-polar solvent like hexanes or diethyl ether. This will often wash away non-polar impurities and can induce crystallization of the desired product.

      • Column Chromatography: If crystallization fails, purify the crude oil using silica gel column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is a good starting point.

Section 4: Visual Guides & Data
Diagram 1: Overall Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Alkylation cluster_workup Workup & Purification A Cyanamide + CS₂ C Reaction at 5-10 °C A->C B KOH / EtOH-H₂O B->C D Dipotassium Cyanocarbonimidodithioate C->D Formation of Intermediate F Reaction in DMF at 50-60 °C D->F E 2-Chlorobenzyl Chloride (2.1 eq) E->F G Bis(2-chlorophenyl) cyanocarbonimidodithioate F->G Product Formation H Aqueous Quench G->H I Filtration / Extraction H->I J Recrystallization / Chromatography I->J K Pure Product J->K

Caption: Workflow for the two-step synthesis of the target compound.

Diagram 2: Troubleshooting Low Alkylation Yield

Troubleshooting Start Low Yield in Alkylation Step Check_TLC Check TLC for Starting Material (SM) Start->Check_TLC SM_Present Significant SM Remains Check_TLC->SM_Present SM_Absent SM Consumed, Multiple Spots Check_TLC->SM_Absent Solubility Improve Salt Solubility - Add Phase Transfer Catalyst (TBAB) - Test alternative solvents (e.g., Acetonitrile) SM_Present->Solubility Cause: Poor Solubility? Reactivity Increase Reagent Reactivity - Switch to 2-chlorobenzyl bromide SM_Present->Reactivity Cause: Low Reactivity? Conditions Optimize Reaction Conditions - Increase temperature to 70-80 °C - Extend reaction time SM_Present->Conditions Cause: Incomplete Reaction? Side_Reactions Isolate & Characterize Byproducts (MS, NMR) - Check for mono-alkylation - Check for hydrolysis SM_Absent->Side_Reactions Cause: Side Reactions?

Caption: Decision tree for troubleshooting low yield in the alkylation step.

Table 1: Summary of Recommended Reaction Parameters
ParameterStep 1: Salt FormationStep 2: Alkylation
Key Reagents Cyanamide, Carbon Disulfide, KOHDipotassium Salt, 2-Chlorobenzyl Chloride
Solvent Ethanol / WaterDimethylformamide (DMF)
Temperature 5 - 10 °C50 - 60 °C (can be optimized up to 80 °C)
Reaction Time 4 - 6 hours4 - 6 hours (monitor by TLC)
Stoichiometry (mol) 1 (Cyanamide) : 1.1 (CS₂) : 2.2 (KOH)1 (Salt) : 2.1 (Alkylating Agent)
Key Considerations Strict temperature control is critical.Anhydrous conditions are preferred. PTC can be beneficial.
References
  • Kaur, N. (2018). Solid-phase synthesis of sulfur containing heterocycles. Journal of Sulfur Chemistry. [Link]

  • Google Patents. (CN106316902A).
  • Elgemeie, G. H., & Mohamed, R. A. (2018). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. De Gruyter. [Link]

Sources

Optimization

Technical Support Center: A-Z Guide to Optimizing Bis(2-chlorophenyl) cyanocarbonimidodithioate Synthesis

Welcome to the comprehensive technical support guide for the synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate. This resource is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. By understanding the underlying chemical principles and addressing potential pitfalls, you can achieve more consistent and successful outcomes in your experiments.

I. Introduction to the Synthesis

The synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, a suitable sulfur-containing nucleophile reacts with an activated aryl halide. The success of this reaction is highly dependent on several factors, including the nature of the solvent, the strength of the nucleophile, and the reaction temperature. A thorough understanding of these parameters is the first step toward optimizing your yield.

The general reaction scheme involves the reaction of 2-chlorothiophenol with a cyanogen halide or a related cyano-transfer agent in the presence of a base. The thiophenol acts as the nucleophile, attacking the carbon of the cyano group, followed by the displacement of a halide. A second equivalent of the thiophenol then displaces the remaining halide to form the desired product.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors. The primary areas to investigate are the purity of your starting materials, the reaction conditions, and the presence of side reactions. Incomplete reactions, degradation of the product, and the formation of unwanted byproducts are all common culprits.[1] A systematic approach to troubleshooting, starting with the quality of your reagents, is essential.

Q2: What is the optimal solvent for this reaction?

Polar aprotic solvents generally favor SN2-type reactions, which share mechanistic similarities with the nucleophilic attack in this synthesis.[2] Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often good choices as they can solvate the cationic species while leaving the nucleophile relatively free to react. The choice of solvent can significantly impact the reaction rate and yield.

Q3: How critical is the reaction temperature?

Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of side products and potentially lead to the decomposition of the desired product. It is crucial to find the optimal temperature that provides a reasonable reaction rate without compromising the stability of the product. Careful monitoring of the reaction progress at different temperatures is recommended to determine the ideal conditions for your specific setup.

Q4: Can the choice of base affect the outcome of the reaction?

Absolutely. The base plays a crucial role in deprotonating the thiophenol, thereby activating it as a nucleophile. A base that is too strong may lead to unwanted side reactions, while a base that is too weak will result in a slow or incomplete reaction. Common bases for this type of reaction include triethylamine, diisopropylethylamine, or inorganic bases like potassium carbonate. The choice of base should be carefully considered and optimized for your specific reaction conditions.

III. Troubleshooting Guide: From Theory to Practice

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate.

Issue 1: Formation of Disulfide Byproducts

Question: I'm observing a significant amount of a disulfide byproduct, bis(2-chlorophenyl) disulfide, in my reaction mixture. What is causing this and how can I prevent it?

Answer: The formation of disulfide byproducts is a common issue and is typically caused by the oxidation of the thiophenol starting material. Here are some steps to mitigate this side reaction:

  • Maintain an Inert Atmosphere: The most effective way to prevent oxidation is to perform the reaction under an inert atmosphere, such as nitrogen or argon. This will exclude oxygen, a common oxidant, from the reaction vessel.[3]

  • Use Degassed Solvents: Solvents can contain dissolved oxygen, which can contribute to the oxidation of the thiophenol. Degassing your solvents prior to use by sparging with an inert gas or through freeze-pump-thaw cycles can significantly reduce disulfide formation.[3]

  • Control Reaction Temperature: High temperatures can promote the homolytic cleavage of the S-H bond, leading to radical formation and subsequent oxidation. Running the reaction at the lowest feasible temperature can help to minimize this.[3]

Issue 2: Incomplete Reaction or Stalling

Question: My reaction seems to stop before all the starting material is consumed, even after extended reaction times. What could be the problem?

Answer: An incomplete reaction can be due to several factors related to the reactivity of your reagents and the reaction conditions.

  • Nucleophile Strength: The nucleophilicity of the thiophenol is critical. Ensure that the base you are using is sufficient to deprotonate the thiophenol and generate the more potent thiophenolate nucleophile. The strength of the nucleophile is a key factor in the success of nucleophilic substitution reactions.[2]

  • Leaving Group Ability: In the second step of the reaction, a halide is displaced. The nature of the leaving group on the cyanocarbonimidodithioate intermediate affects the reaction rate. While you may not have direct control over this, understanding its impact is important.

  • Purity of Reagents: Impurities in your starting materials or solvents can inhibit the reaction. Ensure that your 2-chlorothiophenol and other reagents are of high purity. Water, for instance, can interfere with the reaction.

Issue 3: Product Purification Challenges

Question: I'm having difficulty purifying the final product. What are some effective purification strategies?

Answer: Purification can be challenging due to the potential for similar polarities between the product and certain byproducts.

  • Recrystallization: Recrystallization is often an effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while leaving impurities dissolved. A mixture of a polar and a non-polar solvent can sometimes be effective.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a powerful purification technique. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from impurities.

  • Analytical Monitoring: Before attempting a large-scale purification, it is advisable to analyze a small sample of the crude product by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the number of components and their relative polarities. This will help in designing an effective purification strategy.

IV. Experimental Protocols

This section provides a general, step-by-step methodology for the synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate. This should be considered a starting point and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Chlorothiophenol

  • Cyanogen bromide (or a suitable alternative)

  • Triethylamine (or another suitable base)

  • Anhydrous acetonitrile (or another suitable polar aprotic solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Reagent Addition: Dissolve 2-chlorothiophenol (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous acetonitrile. Add this solution to the reaction flask.

  • Cyanogen Bromide Addition: Dissolve cyanogen bromide (1 equivalent) in a minimal amount of anhydrous acetonitrile and add it to the dropping funnel. Add the cyanogen bromide solution dropwise to the stirred reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the optimized reaction time. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.

V. Data Presentation

ParameterRecommended ConditionRationale
Solvent Anhydrous Acetonitrile, DMF, or DMSOPolar aprotic solvents enhance nucleophilicity.[2]
Base Triethylamine or Potassium CarbonateSufficiently basic to deprotonate the thiophenol without causing excessive side reactions.
Temperature 0 °C to Room TemperatureBalances reaction rate with product stability.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thiophenol to disulfide.[3]
Purification Recrystallization or Column ChromatographyEffective for removing polar and non-polar impurities.

VI. Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful synthesis.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Reaction Setup (Inert Atmosphere) Reagents Prepare Reagent Solutions Addition Dropwise Addition of Cyanogen Bromide Stirring Reaction at Optimized Temperature Addition->Stirring Monitoring Monitor Progress (TLC/LC-MS) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extraction Quench->Extract Purify Purification (Recrystallization/Chromatography) Extract->Purify Analysis Product Characterization Purify->Analysis

Caption: A typical workflow for the synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate.

VII. Troubleshooting Decision Tree

When faced with a low yield, a systematic approach to troubleshooting is essential.

TroubleshootingTree Start Low Yield CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions SideReactions Analyze for Side Products Start->SideReactions Impure Impure Materials? CheckPurity->Impure Temp Temperature Optimal? CheckConditions->Temp Disulfide Disulfide Formation? SideReactions->Disulfide PurifyReagents Purify/Replace Reagents Impure->PurifyReagents Yes PurityOK Purity OK Impure->PurityOK No Solvent Solvent Appropriate? Temp->Solvent Yes OptimizeTemp Optimize Temperature Temp->OptimizeTemp No Base Base Strength Correct? Solvent->Base Yes ChangeSolvent Change Solvent Solvent->ChangeSolvent No OptimizeBase Optimize Base Base->OptimizeBase No ConditionsOK Conditions OK Base->ConditionsOK Yes InertAtmosphere Use Inert Atmosphere Disulfide->InertAtmosphere Yes OtherByproducts Other Byproducts? Disulfide->OtherByproducts No ModifyWorkup Modify Workup/ Purification OtherByproducts->ModifyWorkup Yes SideReactionsOK Minimal Side Reactions OtherByproducts->SideReactionsOK No

Caption: A decision tree for troubleshooting low yields in the synthesis.

VIII. Conclusion

Improving the yield of Bis(2-chlorophenyl) cyanocarbonimidodithioate is an achievable goal through a systematic and informed approach. By paying close attention to the purity of starting materials, optimizing reaction conditions, and effectively troubleshooting common issues, researchers can significantly enhance the efficiency and reproducibility of this synthesis. This guide provides a foundational framework for this process, empowering you to achieve your synthetic targets with greater confidence.

IX. References

  • Dithioacetic Acid in Organic Synthesis: A Technical Support Center - Benchchem. (URL: )

  • 8.3: Factors affecting rate of nucleophilic substitution reactions - Chemistry LibreTexts. (2020-07-01). (URL: )

  • Troubleshooting common side reactions in 5-Cyanoindole synthesis. - Benchchem. (URL: )

Sources

Troubleshooting

Technical Support Center: Polymerization of Bis(2-chlorophenyl) cyanocarbonimidodithioate

Welcome to the technical support center for the polymerization of Bis(2-chlorophenyl) cyanocarbonimidodithioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of Bis(2-chlorophenyl) cyanocarbonimidodithioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of poly(bis(2-chlorophenyl) cyanocarbonimidodithioate). The information presented herein is a synthesis of established principles in polymer chemistry, reactivity of analogous functional groups, and field-proven insights.

Introduction to the Chemistry

The polymerization of Bis(2-chlorophenyl) cyanocarbonimidodithioate is presumed to proceed via a step-growth polycondensation mechanism. The monomer possesses a cyanocarbonimidodithioate functional group, which is expected to react with a suitable co-monomer, likely a diamine or a diol, to form the polymer backbone. The presence of the cyano group (-C≡N) activates the carbon of the dithiocarbamate moiety, making it susceptible to nucleophilic attack. The ortho-chloro substituents on the phenyl rings can influence the monomer's reactivity through steric and electronic effects and may also be implicated in certain side reactions.

A plausible reaction pathway involves the nucleophilic attack of a diamine on the activated carbon of the cyanocarbonimidodithioate, leading to the formation of a thiourea linkage and the elimination of a 2-chlorothiophenol leaving group. This process would repeat to form the polymer chain.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Polymer Yield

Q: My polymerization of Bis(2-chlorophenyl) cyanocarbonimidodithioate with a diamine co-monomer is resulting in a very low yield or no polymer at all. What are the likely causes and how can I troubleshoot this?

A: Low or no polymer yield is a common issue in polycondensation reactions and can be attributed to several factors. Let's break down the potential causes and solutions.

Potential Causes & Troubleshooting Steps:

  • Monomer Impurity: The purity of both the Bis(2-chlorophenyl) cyanocarbonimidodithioate and the co-monomer is critical for achieving high molecular weight polymers.[1] Impurities can act as chain terminators.

    • Recommendation: Ensure the purity of your monomers is ≥99%. If necessary, purify the Bis(2-chlorophenyl) cyanocarbonimidodithioate by recrystallization. The diamine co-monomer should be distilled or recrystallized prior to use.

  • Incorrect Stoichiometry: Polycondensation reactions are highly sensitive to the stoichiometric balance of the reacting functional groups. An excess of one monomer will limit the chain growth.

    • Recommendation: Carefully calculate and weigh the molar equivalents of both monomers. It is advisable to perform a titration of the diamine to accurately determine its concentration if it is not a primary standard.

  • Inadequate Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Recommendation: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress at each temperature using an appropriate technique (e.g., in-situ IR spectroscopy to track the disappearance of the N-H stretch of the diamine). Be cautious of excessively high temperatures which can lead to degradation.

  • Presence of Water: Water can hydrolyze the cyanocarbonimidodithioate group or react with the diamine, disrupting the stoichiometry and potentially leading to side reactions.

    • Recommendation: Ensure all glassware is thoroughly dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Inactivity or Absence: While some polycondensations proceed thermally, a catalyst may be required to achieve a reasonable reaction rate.

    • Recommendation: Consider the use of a suitable catalyst. For reactions involving thiourea formation, certain catalysts can be effective.[2] A Lewis acid or a tertiary amine base could potentially facilitate the reaction. Start with a small catalytic amount (e.g., 0.1-1 mol%).

Issue 2: Low Molecular Weight Polymer

Q: I am obtaining a polymer, but the molecular weight is consistently low, as determined by GPC. How can I increase the chain length?

A: Achieving high molecular weight is often the primary challenge in step-growth polymerization. Several factors can limit chain growth.

Potential Causes & Troubleshooting Steps:

  • Inefficient Removal of Byproducts: The polycondensation reaction likely produces a small molecule byproduct (e.g., 2-chlorothiophenol). According to Le Chatelier's principle, the efficient removal of this byproduct is crucial to drive the equilibrium towards the formation of longer polymer chains.[1]

    • Recommendation: If the reaction is conducted in the melt, apply a high vacuum during the later stages of the polymerization to remove volatile byproducts. If in solution, ensure the reaction temperature is sufficient to drive off the byproduct, or consider using a solvent that forms an azeotrope with the byproduct to facilitate its removal.

  • Reaction Time: Polycondensation reactions, especially in the later stages, can be slow as the concentration of reactive end groups decreases.

    • Recommendation: Extend the reaction time. Monitor the molecular weight at different time points by taking aliquots from the reaction mixture and analyzing them by GPC to determine when the molecular weight plateaus.[3][4][5][6]

  • Chain-Terminating Impurities: As mentioned in the low yield section, monofunctional impurities in the monomers or solvent can cap the growing polymer chains.

    • Recommendation: Re-purify your monomers and ensure the solvent is of high purity and anhydrous.

  • Side Reactions: At elevated temperatures, side reactions can consume the reactive end groups, preventing further chain growth.

    • Recommendation: Optimize the reaction temperature. A temperature that is too high can be detrimental. Analyze the polymer by NMR to look for unexpected signals that might indicate side reactions.[3][6]

Issue 3: Gel Formation or Cross-linking

Q: My reaction mixture becomes a gel, or the final polymer is insoluble, suggesting cross-linking has occurred. What could be causing this?

A: Gel formation is indicative of uncontrolled side reactions that create branches and cross-links between polymer chains.

Potential Causes & Troubleshooting Steps:

  • Reaction of the Chlorophenyl Group: At high temperatures, the ortho-chloro substituent on the phenyl ring could potentially undergo nucleophilic aromatic substitution with the amine end groups of another polymer chain.[7][8]

    • Recommendation: Conduct the polymerization at the lowest possible temperature that still allows for a reasonable reaction rate. Consider using a catalyst to lower the required temperature.

  • Side Reactions of the Cyano Group: The cyano group itself can undergo side reactions, such as trimerization to form a triazine ring, especially at elevated temperatures. This would lead to a trifunctional branch point.

    • Recommendation: Again, careful control of the reaction temperature is crucial. Analyze the insoluble polymer by solid-state NMR or FTIR to look for evidence of triazine rings.

  • Oxidative Side Reactions: If the reaction is not performed under an inert atmosphere, oxidative coupling of the thiophenol byproduct or other species could occur, leading to reactive intermediates that can cause cross-linking.

    • Recommendation: Always perform the polymerization under a nitrogen or argon atmosphere.

Issue 4: Polymer Discoloration

Q: The synthesized polymer is colored (e.g., yellow or brown), but I expect a colorless product. What is the cause of the discoloration?

A: Discoloration is often a sign of thermal degradation or side reactions that produce chromophoric byproducts.

Potential Causes & Troubleshooting Steps:

  • Thermal Degradation: High reaction temperatures or prolonged reaction times can lead to the thermal decomposition of the polymer or monomers.

    • Recommendation: Lower the reaction temperature and/or shorten the reaction time. Use thermogravimetric analysis (TGA) on your monomer to determine its decomposition temperature and ensure your polymerization is conducted well below this point.

  • Oxidation: As mentioned previously, exposure to oxygen at elevated temperatures can lead to the formation of colored byproducts.

    • Recommendation: Maintain a strict inert atmosphere throughout the polymerization and workup.

  • Impurity-Related Side Reactions: Impurities in the monomers or solvent can participate in side reactions that form colored species.

    • Recommendation: Ensure all reactants and solvents are of the highest possible purity.

Experimental Protocols

General Polymerization Procedure (Illustrative)

This is a general starting point and will likely require optimization for your specific system.

  • Monomer Purification:

    • Bis(2-chlorophenyl) cyanocarbonimidodithioate: Recrystallize from a suitable solvent (e.g., ethanol/acetonitrile mixture).

    • Diamine co-monomer: Distill under reduced pressure or recrystallize.

  • Polymerization Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser.

    • Charge the flask with equimolar amounts of Bis(2-chlorophenyl) cyanocarbonimidodithioate and the diamine co-monomer.

    • Add anhydrous, high-purity solvent if performing a solution polymerization.

  • Reaction:

    • Heat the reaction mixture to the desired temperature under a positive pressure of inert gas.

    • Monitor the reaction progress (e.g., by observing the increase in viscosity or by taking aliquots for analysis).

    • If performing a melt polymerization, apply a vacuum in the later stages to remove the 2-chlorothiophenol byproduct.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • If the polymer is solid, it may be isolated by filtration.

    • If in solution, precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or water).

    • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at a moderate temperature.

Data Presentation

Table 1: Troubleshooting Summary for Low Molecular Weight Polymer

Potential Cause Recommended Action Expected Outcome
Inefficient Byproduct RemovalApply high vacuum in later stages (melt) or use azeotropic distillation (solution).Increased molecular weight.
Insufficient Reaction TimeExtend reaction time and monitor MW over time.Higher conversion and molecular weight.
Chain-Terminating ImpuritiesPurify monomers and solvent.Reduced premature chain termination.
Suboptimal TemperatureSystematically vary temperature and monitor MW.Find optimal balance between reaction rate and degradation.

Visualizations

Proposed Polymerization Mechanism

polymerization_mechanism Monomer1 Bis(2-chlorophenyl) cyanocarbonimidodithioate Intermediate Thiourea Linkage Formation + Elimination of 2-Chlorothiophenol Monomer1->Intermediate + Monomer2 Diamine (H₂N-R-NH₂) Monomer2->Intermediate Polymer Poly(thiourea) Intermediate->Polymer Propagation

Caption: Proposed polycondensation of Bis(2-chlorophenyl) cyanocarbonimidodithioate with a diamine.

Troubleshooting Workflow for Low Molecular Weight

troubleshooting_workflow Start Low Molecular Weight Polymer CheckPurity Check Monomer Purity (≥99%) Start->CheckPurity CheckStoichiometry Verify Stoichiometry CheckPurity->CheckStoichiometry Purity OK CheckByproductRemoval Ensure Efficient Byproduct Removal CheckStoichiometry->CheckByproductRemoval Stoichiometry Correct OptimizeTimeTemp Optimize Reaction Time and Temperature CheckByproductRemoval->OptimizeTimeTemp Byproduct Removal Efficient HighMW High Molecular Weight Polymer OptimizeTimeTemp->HighMW

Caption: A systematic approach to troubleshooting low molecular weight in the polymerization.

References

  • Durand, G., et al. (2012). Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine. Journal of Medicinal Chemistry, 25(5), 543-549.
  • Tang, L., et al. (2018). Room Temperature One-Step Conversion from Elemental Sulfur to Functional Polythioureas through Catalyst-Free Multicomponent Polymerization. Journal of the American Chemical Society, 140(19), 6156–6163.
  • El-Faham, A., et al. (2020). The proposed mechanism for the formation of thiourea.
  • He, H., et al. (2011). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy.
  • Ma, R., et al. (2017). Rational design and synthesis of polythioureas as capacitor dielectrics. Journal of Materials Chemistry A, 5(29), 15227-15235.
  • Intertek. (n.d.).
  • Hanania, M. S., et al. (2000). A Convenient Route To Cyanoguanidines.
  • Liaw, D. J., et al. (2015). Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. Polymers, 7(10), 2004-2018.
  • Gale, P. A., et al. (2016). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Chemical Society Reviews, 45(2), 246-278.
  • Percec, V., et al. (2020). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. ACS Macro Letters, 9(5), 724-729.
  • Labcompare. (2023). Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight. Labcompare.
  • Wang, Y., et al. (2019).
  • Li, C., et al. (2019). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy.
  • Lozano-Cruz, T., et al. (2022). Preparation of High Molecular Weight Poly(urethane-urea)
  • BenchChem. (2025).
  • Mokhtar, S. M., et al. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129.
  • Ueda, M., et al. (2000). Polycondensation of Bis(diazocarbonyl) Compounds with Aromatic Diols and Cyclic Ethers: Synthesis of New Type of Polyetherketones. Macromolecules, 33(23), 8539-8544.
  • Yokozawa, T., et al. (2000). Chain-Growth Polycondensation for Aromatic Polyethers with Low Polydispersities: Living Polymerization Nature in Polycondensation. Journal of the American Chemical Society, 122(35), 8313-8314.
  • Li, M., et al. (2022).
  • Imai, Y. (1980). Some effects on polycondensation reactions.
  • Boyer, C., et al. (2023).
  • Schwarzenbach, R. P., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1953-1959.
  • Rossi, R. A., et al. (2003). Recent Advances in the Substitution Reactions of Triorganylstannyl Ions with Aromatic Compounds by the S RN 1 Mechanism.
  • Li, L., & Schriemer, D. C. (1996). Detection of High Molecular Weight Narrow Polydisperse Polymers up to 1.5 Million Daltons by MALDI Mass Spectrometry. Analytical Chemistry, 68(17), 2721-2725.
  • Caillol, S., et al. (2020). Synthesis of High-Molecular-Weight Multifunctional Glycerol Polyhydroxyurethanes PHUs. Polymers, 12(10), 2355.
  • BenchChem. (2025). Technical Support Center: Controlling the Molecular Weight of Polymers Synthesized with 1,8-Diaminooctane. BenchChem.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Bis(2-chlorophenyl) cyanocarbonimidodithioate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis and optimization of Bis(2-chlorophenyl) cyanocarbonimidodithioate. This document is designed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of Bis(2-chlorophenyl) cyanocarbonimidodithioate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate.

Q1: What is the general reaction scheme for the synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate?

A1: The synthesis is a nucleophilic substitution reaction. It involves the reaction of two equivalents of 2-chlorothiophenol with a cyanocarbonimidodithioate precursor, such as sodium dicyanamide, in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the central carbon of the cyano reagent, displacing leaving groups to form the desired product.

Q2: What are the critical starting materials and reagents for this synthesis?

A2:

  • Substrate: 2-chlorothiophenol (2 equivalents).

  • Core Reagent: A source for the "cyanocarbonimido" moiety. Sodium dicyanamide (Na[N(CN)₂]) is a common precursor for related structures.

  • Base: To deprotonate the thiophenol. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or an organic base like triethylamine (Et₃N).

  • Solvent: A polar aprotic solvent is typically preferred to dissolve the ionic intermediates and reagents. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices.[1][2]

Q3: What are the primary safety concerns when working with 2-chlorothiophenol?

A3: 2-chlorothiophenol is a hazardous chemical. It is toxic, malodorous, and readily absorbed through the skin. All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile is a common choice, but double-gloving is recommended), is mandatory.

Troubleshooting and Optimization Guide

This section provides a detailed, question-and-answer guide to troubleshoot specific experimental challenges.

Problem Area 1: Low or No Product Yield

Q4: My reaction has resulted in a very low yield or has not produced any desired product. What are the likely causes and how can I fix this?

A4: Low yield is a common issue that can stem from several factors. Let's break down the potential causes systematically.

  • Cause A: Ineffective Thiol Deprotonation (Base Selection)

    • Explanation: The reaction cannot proceed without the formation of the 2-chlorothiophenolate anion. If the base is too weak or is not sufficiently soluble in the reaction medium, deprotonation will be incomplete.

    • Troubleshooting Steps:

      • Switch to a Stronger Base: If you are using a mild base like triethylamine, consider switching to a stronger inorganic base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). K₂CO₃ is often a good starting point as it is strong enough for deprotonation but less harsh than NaOH.[2]

      • Ensure Stoichiometry: Use at least one equivalent of base for each equivalent of 2-chlorothiophenol. A slight excess (e.g., 2.2 equivalents of base for 2.0 equivalents of thiol) can help drive the deprotonation to completion.

  • Cause B: Sub-optimal Reaction Temperature

    • Explanation: Nucleophilic substitution reactions of this type often have a significant activation energy barrier. Room temperature may be insufficient to achieve a reasonable reaction rate. Conversely, excessively high temperatures can promote decomposition or side reactions.[3]

    • Troubleshooting Steps:

      • Gradual Temperature Increase: Monitor the reaction by Thin Layer Chromatography (TLC). If no product is observed after several hours at room temperature, gradually increase the temperature to 50 °C, and then to 80 °C. Many similar C-S coupling reactions find an optimal temperature around 80-110 °C.[1][2]

      • Avoid Overheating: Be aware that higher temperatures can lower product yield by promoting impurity formation.[3] If you see an increase in side products at higher temperatures, you may need to find a balance or run the reaction for a longer time at a slightly lower temperature.

  • Cause C: Incorrect Solvent Choice

    • Explanation: The choice of solvent is critical for dissolving reactants, especially ionic intermediates. A non-polar solvent will not effectively solvate the thiolate anion or the cyanocarbonimidodithioate precursor.

    • Troubleshooting Steps:

      • Use a Polar Aprotic Solvent: N,N-Dimethylformamide (DMF) is an excellent choice as it effectively dissolves a wide range of organic and inorganic reagents and is stable at elevated temperatures.[1][2] DMSO is another suitable alternative.

Problem Area 2: Significant Impurity Formation

Q5: My crude product shows a major impurity that I suspect is bis(2-chlorophenyl) disulfide. How can I prevent its formation?

A5: The formation of bis(2-chlorophenyl) disulfide is the most common and problematic side reaction. It occurs via the oxidative coupling of two 2-chlorothiophenol molecules.

  • Explanation: Thiophenols are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of trace metal catalysts.[4][5]

  • Troubleshooting & Prevention Protocol:

    • Inert Atmosphere: This is the most critical control parameter. Always run the reaction under a positive pressure of an inert gas like Nitrogen (N₂) or Argon (Ar). This involves assembling the glassware, flame-drying it under vacuum, and then backfilling with the inert gas.[6]

    • Degas Solvents: Before use, degas your solvent (e.g., DMF) to remove dissolved oxygen. This can be done by sparging with N₂ or Ar for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

    • Order of Addition: Add the base to the solution of 2-chlorothiophenol after establishing an inert atmosphere. This ensures the reactive thiolate is generated in an oxygen-free environment.

Problem Area 3: Product Purification and Isolation

Q6: I'm having difficulty purifying my product. It "oils out" during recrystallization, and column chromatography gives poor separation.

A6: Purification challenges often indicate the presence of persistent impurities (like the disulfide) or product instability.

  • Explanation: "Oiling out" during recrystallization happens when the compound's melting point is lowered by impurities, causing it to melt in the hot solvent instead of crystallizing upon cooling.[6] Dithiocarbamates can also be unstable in acidic conditions, which may be inadvertently introduced during workup.[6]

  • Troubleshooting & Purification Protocol:

    • Maintain Alkaline Conditions: During the aqueous workup (extraction), ensure the aqueous phase is basic (pH > 9-10) by using a dilute NaOH or K₂CO₃ solution. This prevents the degradation of the dithiocarbamate product.[6]

    • Recrystallization Optimization:

      • If oiling out occurs, re-heat the solution to re-dissolve the oil and add more hot solvent to reduce the saturation level. Allow the solution to cool very slowly to encourage crystal formation.[6]

      • Try a different solvent system. A binary solvent system (e.g., Dichloromethane/Hexane or Ethyl Acetate/Hexane) where the product is soluble in one solvent and insoluble in the other can be effective. Dissolve the crude product in a minimal amount of the "good" solvent and slowly add the "poor" solvent until turbidity persists, then heat to clarify and cool slowly.

    • Chromatography Strategy: The disulfide impurity is often less polar than the desired product. Use a gradient elution on your silica gel column, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity.

Optimized Experimental Protocol & Data

The following protocol is a recommended starting point based on principles from related C-S coupling reactions.[1][2][7]

Step-by-Step Methodology
  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive N₂ atmosphere.

  • Reagent Addition:

    • To the flask, add 2-chlorothiophenol (2.0 eq).

    • Add anhydrous, degassed DMF via syringe to create a ~0.5 M solution.

    • Add finely ground, anhydrous potassium carbonate (K₂CO₃, 2.2 eq).

    • Stir the resulting suspension at room temperature for 30 minutes to ensure complete thiolate formation.

    • Add sodium dicyanamide (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with a 5% aqueous K₂CO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator at low temperature.[6]

  • Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary: Parameter Optimization

The following table summarizes expected outcomes from optimizing key reaction parameters.

ParameterCondition ACondition B (Optimized)Condition CRationale for Optimization
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃) Sodium Hydroxide (NaOH)K₂CO₃ provides a good balance of strength and handling, leading to higher yields than weaker organic bases without the potential side reactions of NaOH.[2]
Solvent TolueneDMF AcetonitrileDMF is superior for dissolving ionic reagents and intermediates, facilitating a smoother and faster reaction compared to less polar or protic solvents.[1]
Temperature 25 °C (RT)80 °C 120 °C80 °C provides sufficient thermal energy to overcome the activation barrier without causing significant product degradation, which can occur at higher temperatures.[1][3]
Atmosphere AirNitrogen (N₂) / Argon (Ar) AirAn inert atmosphere is crucial to prevent the oxidative coupling of the thiophenol starting material to form the disulfide impurity.[6]
Expected Yield < 20%> 85% ~70% (with impurities)The combination of optimal base, solvent, temperature, and inert atmosphere synergistically improves the yield and purity of the final product.

Visualized Workflows and Mechanisms

Experimental Workflow

The following diagram outlines the complete workflow from setup to characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis prep_reagents 1. Prepare Reagents (Thiol, Base, Solvent) setup_glass 2. Assemble & Flame-Dry Glassware prep_reagents->setup_glass inert_atm 3. Establish N₂/Ar Atmosphere setup_glass->inert_atm add_thiol 4. Add Thiol & Solvent inert_atm->add_thiol add_base 5. Add Base (Form Thiolate) add_thiol->add_base add_cyano 6. Add Cyano Reagent add_base->add_cyano heat_monitor 7. Heat to 80°C & Monitor by TLC add_cyano->heat_monitor workup 8. Aqueous Workup (pH > 9) heat_monitor->workup extract 9. Extraction with Ethyl Acetate workup->extract dry_conc 10. Dry & Concentrate extract->dry_conc purify 11. Column Chromatography dry_conc->purify analysis 12. Characterization (NMR, MS, IR) purify->analysis G cluster_main Desired Pathway cluster_side Side Reaction Thiol 2-Chlorothiophenol (Ar-SH) Thiolate Thiophenolate (Ar-S⁻) Thiol->Thiolate + Base (K₂CO₃) - Inert Atmosphere Disulfide Disulfide Impurity (Ar-S-S-Ar) Thiol->Disulfide + [O₂] (Air) - Basic conditions Product Target Product (ArS)₂C=N-CN Thiolate->Product + Na[N(CN)₂] - 80°C, DMF

Caption: Competing reaction pathways for 2-chlorothiophenol under basic conditions.

References

  • BenchChem Technical Support. (2025).
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Diagram].
  • ResearchGate. (n.d.). Optimization of reaction conditions. a. [Diagram].
  • Al-Majidi, S. M. H., & Al-Jibouri, M. N. S. (n.d.).
  • BenchChem. (2025). Reactivity profile of the thiol and iodide groups in 2-Iodothiophenol. BenchChem.
  • Bhaumik, A., et al. (n.d.). Facile C-S coupling reaction of aryl iodide and thiophenol catalyzed by Cu-grafted furfural functionalized mesoporous organosilica.
  • Kim, H. J., & Lee, J. Y. (2010). Photooxidative coupling of thiophenol derivatives to disulfides. The Journal of Physical Chemistry A, 114(45), 12058-12063.
  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution.
  • MacLeod, D. J., et al. (2023). Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses, 100, 234-247.
  • Dutta, B., et al. (2023).
  • Patel, K. D., et al. (n.d.). Synthesis and Characterizations of N-(Aryl)-N,N-bis(6,7-dichloro-1,3-benzothiazol-2-yl).

Sources

Troubleshooting

RAFT Polymerization Technical Support Center: A Troubleshooting Guide

Welcome to the Technical Support Center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of RAFT polymerization and troubleshoot common experimental challenges. Our goal is to move beyond simple procedural lists and provide in-depth, scientifically grounded explanations to empower you to optimize your polymer syntheses.

Part 1: Common Polymerization Problems

This section addresses the most frequently encountered issues during RAFT polymerization: slow or inhibited reactions, and loss of control leading to broad molecular weight distributions.

FAQ 1: My polymerization is extremely slow or completely inhibited. What's going on?

An unexpectedly slow or stalled polymerization, often referred to as an induction period, is a common frustration. The primary culprit is typically the presence of radical scavengers, with dissolved oxygen being the most notorious.[1] However, other factors related to your reagents and reaction setup can also be at play.

Causality Explained: RAFT is a free-radical polymerization process.[2] The concentration of propagating radicals is critical to the reaction kinetics.[3] Inhibitors react with and consume the initiating and propagating radicals, effectively preventing the polymerization from starting or proceeding.

Troubleshooting Steps:

  • Deoxygenation is Critical: The most crucial step is to rigorously remove dissolved oxygen from your reaction mixture.

    • Protocol: Freeze-Pump-Thaw Cycles: For most organic solvents, performing at least three freeze-pump-thaw cycles is the gold standard for removing dissolved oxygen.[1]

      • Freeze the reaction mixture using liquid nitrogen until completely solid.

      • Apply a high vacuum to the flask.

      • Thaw the mixture while maintaining the vacuum. You will see bubbles of gas being released.

      • Backfill with an inert gas like argon or nitrogen.

      • Repeat this cycle two more times.

    • Alternative: Inert Gas Purging: Bubbling a stream of high-purity inert gas (argon or nitrogen) through the reaction mixture for an extended period (e.g., 30-60 minutes) can also be effective, though generally less rigorous than freeze-pump-thaw.[1]

  • Re-evaluate Your Initiator: The choice and concentration of your radical initiator are paramount.

    • Temperature Compatibility: Ensure your reaction temperature is appropriate for the chosen initiator's half-life. For instance, AIBN is commonly used at temperatures between 60-80 °C.[1] If your desired reaction temperature is lower, consider an initiator with a lower decomposition temperature.

    • Initiator Concentration: While a higher initiator concentration can increase the polymerization rate, an excessive amount can lead to a higher number of dead chains and a loss of control.[3] The recommended molar ratio of [Monomer]:[RAFT Agent]:[Initiator] typically falls in the range of 15 to 300:1:0.01 to 0.3.[4]

  • Purity of Reagents: Impurities in your monomer, solvent, or even the RAFT agent can inhibit polymerization.

    • Monomer Purification: It is highly recommended to purify your monomer to remove inhibitors, which are often added for storage.[5] A common method is to pass the monomer through a column of basic alumina.[1]

    • Solvent Purity: Use high-purity, anhydrous solvents to avoid unwanted side reactions.

Troubleshooting Flowchart: Polymerization Inhibition

start Polymerization is slow or inhibited q1 Did you rigorously degas the reaction mixture? start->q1 a1_no No q1->a1_no No a2_yes Yes q1->a2_yes Yes a1_yes Yes sol1 Perform 3x Freeze-Pump-Thaw cycles or extended inert gas purging. a1_no->sol1 q2 Is the initiator appropriate for the reaction temperature? sol1->q2 a2_no No q2->a2_no No a3_yes Yes q2->a3_yes Yes a2_yes->q2 sol2 Select an initiator with a suitable half-life at your desired temperature. a2_no->sol2 q3 Are your monomer and solvent pure? sol2->q3 a3_no No q3->a3_no No end If issues persist, consider alternative RAFT agents or consult literature for your specific monomer. q3->end Yes a3_yes->q3 sol3 Purify monomer (e.g., via basic alumina) and use high-purity solvents. a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for slow or inhibited RAFT polymerization.

FAQ 2: My polymer has a broad molecular weight distribution (PDI > 1.3). How can I improve control?

A high polydispersity index (PDI) indicates a loss of control over the polymerization, leading to a mixture of polymer chains with varying lengths. Achieving a narrow molecular weight distribution (typically PDI < 1.3) is a key advantage of RAFT.[1]

Causality Explained: The control in RAFT polymerization stems from the rapid equilibrium between active (propagating) and dormant (RAFT-adduct) species.[6] If this equilibrium is not efficiently established or is disrupted, uncontrolled radical polymerization can occur, leading to a broadening of the molecular weight distribution.

Troubleshooting Steps:

  • RAFT Agent Selection is Monomer-Specific: There is no universal RAFT agent.[4] The choice of the Z and R groups on the RAFT agent is critical for controlling the polymerization of a specific monomer.[7]

    • Consult Compatibility Charts: Reputable suppliers of RAFT agents provide compatibility tables that guide the selection of the appropriate agent for different monomer classes (e.g., methacrylates, acrylates, styrenes). For example, trithiocarbonates are generally effective for methacrylates.[1]

    • Literature Review: A thorough literature search for your specific monomer will often reveal the most successful RAFT agents and reaction conditions used by other researchers.

  • Optimize the RAFT Agent to Initiator Ratio: The ratio of the RAFT agent to the initiator is a critical parameter.

    • Too Much Initiator: A high concentration of initiator relative to the RAFT agent will generate a large number of radicals that can lead to conventional free-radical polymerization and termination events, resulting in a high PDI.[8]

    • Too Little Initiator: While a lower initiator concentration can improve control, it will also slow down the polymerization rate. A good starting point for the [RAFT Agent]/[Initiator] ratio is typically between 2 and 10.

  • Consider Reaction Temperature and Solvent:

    • Temperature Effects: Higher temperatures increase the rates of both propagation and termination. In some cases, a lower reaction temperature can improve control, but this must be balanced with the need for an adequate polymerization rate.[9][10]

    • Solvent Polarity: The choice of solvent can influence the kinetics of the RAFT process.[9][11][12] For example, in the polymerization of some hydrophilic monomers, aprotic solvents can lead to poor control.[11] Anisole has been shown to be a good solvent for some systems, maintaining a low PDI even at elevated temperatures.[9][10]

Data Presentation: RAFT Agent and Monomer Compatibility

RAFT Agent TypeZ-GroupR-Group (Leaving Group)Suitable Monomers
DithiobenzoatesPhenylCyanoisopropyl, CumylStyrenes, Methacrylates
TrithiocarbonatesAlkylthioCyanoalkylAcrylates, Methacrylates, Acrylamides
DithiocarbamatesN,N-dialkylCyanoalkylVinyl Acetate, N-vinylpyrrolidone
XanthatesO-alkylCyanoalkylVinyl Acetate, Vinyl Esters

This table provides a general guideline. Optimal RAFT agent selection depends on the specific monomer and reaction conditions.[4]

Part 2: Advanced Troubleshooting

This section delves into more specific issues that can arise, such as the loss of the RAFT end-group and challenges in synthesizing high molecular weight polymers.

FAQ 3: I'm losing the characteristic color of my RAFT agent and my polymer has poor end-group fidelity. What is happening?

The thiocarbonylthio end-group of a RAFT polymer is its defining feature, enabling chain extension for block copolymer synthesis and post-polymerization modifications.[13] The loss of this end-group results in "dead" polymer chains.

Causality Explained: The thiocarbonylthio group can be susceptible to degradation under certain conditions. This can occur through thermal decomposition at high temperatures, nucleophilic attack, or side reactions with the initiator or solvent.[13][14]

Analytical Indicators of Lost End-Group Fidelity:

  • Visual Observation: A fading of the characteristic color of the RAFT agent (e.g., yellow for trithiocarbonates, pink for dithiobenzoates) in the purified polymer can indicate end-group loss.[3][13]

  • Gel Permeation Chromatography (GPC/SEC): The appearance of a high molecular weight shoulder may suggest bimolecular termination (coupling) of propagating radicals.[8][13]

  • ¹H NMR Spectroscopy: A decrease in the integration of proton signals corresponding to the RAFT end-group relative to the polymer backbone signals provides a direct measure of fidelity.[13]

  • UV-Vis Spectroscopy: A diminished or absent absorbance at the characteristic wavelength for the C=S bond of the thiocarbonylthio group is a clear indicator of end-group loss.[13]

Troubleshooting Steps:

  • Reduce Reaction Temperature: If thermal degradation is suspected, lowering the reaction temperature is the most straightforward solution. If this significantly slows the polymerization, consider using an initiator with a lower decomposition temperature.[13]

  • Ensure Reagent Purity: Nucleophilic impurities in the monomer or solvent can attack and cleave the RAFT end-group. Ensure all reagents are pure and dry.[13]

  • Consider the Initiator Type: Peroxide initiators can potentially oxidize the RAFT agent, leading to a loss of control. Azo-initiators like AIBN are generally preferred.[2]

  • Post-Polymerization Handling: Be mindful of the conditions used during polymer purification. For example, aminolysis can be used to intentionally remove the RAFT end-group, so exposure to amines during workup should be avoided if end-group retention is desired.[15]

Experimental Protocol: Assessing End-Group Fidelity by UV-Vis Spectroscopy

  • Prepare a solution of your purified polymer in a suitable UV-transparent solvent at a known concentration.

  • Scan the UV-Vis spectrum over a range that includes the characteristic absorbance of the thiocarbonylthio group (e.g., ~310 nm for trithiocarbonates).

  • The presence and intensity of the absorbance peak corresponding to the C=S bond confirm the retention of the end-group.

  • This technique can also be used to monitor the consumption of the RAFT agent during the polymerization by analyzing aliquots taken at different time points.[13]

FAQ 4: I'm struggling to synthesize high molecular weight polymers with a narrow PDI. What are the limitations?

While RAFT is a powerful technique, achieving very high molecular weights with low PDI can be challenging.

Causality Explained: To achieve a high degree of polymerization (DP), a low concentration of the RAFT agent relative to the monomer is required.[16] This means that the concentration of the deactivating dormant species is also low, which can make it more difficult to control the polymerization and suppress termination reactions. Additionally, the continuous generation of radicals from the initiator throughout the polymerization can lead to the formation of new, shorter chains, broadening the PDI.[16]

Troubleshooting Steps:

  • Optimize the [Monomer]/[RAFT Agent] Ratio: While a higher ratio is needed for higher molecular weights, there is a practical limit beyond which control is lost. This limit is dependent on the specific monomer and RAFT agent.

  • Minimize the Initiator Concentration: Use the lowest possible initiator concentration that still provides an acceptable polymerization rate. A high [RAFT Agent]/[Initiator] ratio is generally recommended for synthesizing high molecular weight polymers.[16]

  • Consider a Two-Step Approach:

    • First, synthesize a well-defined, lower molecular weight macro-RAFT agent.

    • Then, use this macro-RAFT agent to chain-extend with a fresh batch of monomer. This can sometimes provide better control.

  • Emulsion or Miniemulsion Polymerization: For some systems, conducting the RAFT polymerization in a compartmentalized system like an emulsion or miniemulsion can enhance the polymerization rate while maintaining good control, facilitating the synthesis of high molecular weight polymers.[3]

Logical Relationship: Factors Affecting High Molecular Weight Synthesis

High_MW Target: High Molecular Weight Polymer Low_CTA Low [RAFT Agent] High_MW->Low_CTA Low_Deactivation Reduced Deactivation Rate Low_CTA->Low_Deactivation High_Termination Increased Termination Events Low_Deactivation->High_Termination Loss_of_Control Loss of Control (High PDI) High_Termination->Loss_of_Control Initiator_Effect Continuous Initiator Decomposition New_Chains Formation of New, Shorter Chains Initiator_Effect->New_Chains New_Chains->Loss_of_Control

Caption: Relationship between targeting high MW and potential loss of control.

References

  • Solvent and temperature effects in the photoiniferter RAFT polymerisation of PEG methacrylate - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Solvent and temperature effects in PI-RAFT polymerisation of PEG methacrylate - European Coatings. Available at: [Link]

  • Monomer purification for RAFT polymerization? - ResearchGate. Available at: [Link]

  • Kinetic Analysis of Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerizations: Conditions for Inhibition, Retardation, and Optimum Living Polymerization | Request PDF - ResearchGate. Available at: [Link]

  • 50th Anniversary Perspective: RAFT Polymerization—A User Guide | Macromolecules. Available at: [Link]

  • RAFT General Procedures - Boron Molecular. Available at: [Link]

  • Guidelines for selection of RAFT agents for various polymerizations... - ResearchGate. Available at: [Link]

  • Origin of Inhibition Effects in the Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of Methyl Acrylate | Request PDF - ResearchGate. Available at: [Link]

  • Low temperature thermal RAFT depolymerization: the effect of Z-group substituents on molecular weight control and yield - RSC Publishing. Available at: [Link]

  • Direct routes to functional RAFT agents from substituted N-alkyl maleimides. Available at: [Link]

  • Polymers via Reversible Addition-Fragmentation Chain Transfer Polymerization with High Thiol End-Group Fidelity for Effective Grafting-To Gold Nanoparticles - PubMed. Available at: [Link]

  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC. Available at: [Link]

  • RAFT Polymerization - Reaction Setup - YouTube. Available at: [Link]

  • Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. Available at: [Link]

  • Solvent and Temperature Effects in the Photoiniferter RAFT Polymerisation of PEG Methacrylate - ResearchGate. Available at: [Link]

  • Reversible addition−fragmentation chain-transfer polymerization - Wikipedia. Available at: [Link]

  • Effect of Solvent Polarity on the Photo-Induced Polymerization-Induced Self-Assembly of Poly(tert-butyl acrylate)-block-Polystyrene near Room Temperature - MDPI. Available at: [Link]

  • Tips for optimizing a RAFT polymerization : r/Chempros - Reddit. Available at: [Link]

  • Kinetics and mechanism of RAFT polymerization | Request PDF - ResearchGate. Available at: [Link]

  • Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions - PMC - NIH. Available at: [Link]

  • Achieving Molecular Weight Distribution Shape Control and Broad Dispersities using RAFT Polymerizations - The Royal Society of Chemistry. Available at: [Link]

  • Why is it difficult to obtain polymers with high molecular mass having narrow molecular weight distribution using RAFT polymerization? | ResearchGate. Available at: [Link]

  • Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Consequences of End-Group Fidelity for the Quantitative Analysis of Surface Grafting of Polymers - PubMed. Available at: [Link]

  • RAFT Polymerization not initiating? : r/chemistry - Reddit. Available at: [Link]

  • Achieving Molecular Weight Distribution Shape Control and Broad Dispersities using RAFT Polymerizations | Request PDF - ResearchGate. Available at: [Link]

  • A dual initiator approach for oxygen tolerant RAFT polymerization - RSC Publishing. Available at: [Link]

  • Why cannot get my polymer by RAFTpolymerization? - ResearchGate. Available at: [Link]

  • “One-Pot” Aminolysis/Thiol–Maleimide End-Group Functionalization of RAFT Polymers: Identifying and Preventing Michael Addition Side Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of ABA triblock copolymers via RAFT polymerization for water purification membranes - YouTube. Available at: [Link]

  • Cleavage of macromolecular RAFT chain transfer agents by sodium azide during characterization by aqueous GPC - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • GPC errors in polymer molecular weight analysis - ResolveMass Laboratories Inc.. Available at: [Link]

  • GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Available at: [Link]

  • Evidence for Termination of Intermediate Radical Species in RAFT-Mediated Polymerization | Request PDF - ResearchGate. Available at: [Link]

  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS | Agilent. Available at: [Link]

  • Gel Permeation Chromatography (GPC) - Polymer Chemistry Characterization Lab. Available at: [Link]

Sources

Optimization

method refinement for Bis(2-chlorophenyl) cyanocarbonimidodithioate experiments

Welcome to the dedicated technical support guide for experiments involving Bis(2-chlorophenyl) cyanocarbonimidodithioate. This resource is designed for researchers, chemists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for experiments involving Bis(2-chlorophenyl) cyanocarbonimidodithioate. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of working with this specialized reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-tested insights to help you troubleshoot common issues and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns when working with Bis(2-chlorophenyl) cyanocarbonimidodithioate and its precursors.

Q1: What are the primary safety precautions for handling Bis(2-chlorophenyl) cyanocarbonimidodithioate and its precursor, 2-chlorothiophenol?

A1: Both the final product and its precursors require careful handling in a well-ventilated chemical fume hood. 2-chlorothiophenol is a volatile and odorous compound with significant toxicity. Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory. All solid and liquid waste should be segregated into appropriately labeled hazardous waste containers for disposal according to institutional guidelines.

Q2: My synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate resulted in a low yield. What are the most common causes?

A2: Low yields in this synthesis typically stem from one of three areas:

  • Poor quality of the starting thiophenol: 2-chlorothiophenol can oxidize over time. Using freshly distilled or recently purchased starting material is critical.

  • Inefficient deprotonation: The formation of the thiolate anion is crucial. Ensure your base (e.g., potassium hydroxide) is fully dissolved and the reaction is given adequate time for complete deprotonation before adding the cyanocarbonimidodithioate precursor.

  • Suboptimal reaction temperature: The nucleophilic substitution reaction is temperature-sensitive. Temperatures that are too low can lead to an incomplete reaction, while temperatures that are too high may promote the formation of disulfide byproducts. A controlled temperature of 0-5 °C during the addition phase is recommended.

Q3: I'm observing an insoluble yellow precipitate during my reaction. What is it and how can I avoid it?

A3: The yellow precipitate is likely the disulfide of your starting material, bis(2-chlorophenyl) disulfide. This byproduct forms due to the oxidation of the thiolate intermediate, a common issue when working with thiophenols. To minimize this:

  • Degas your solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

  • Maintain an inert atmosphere: Conduct the reaction under a steady flow of an inert gas like nitrogen or argon.

  • Control the addition rate: Add the 2-chlorothiophenol to the basic solution slowly to avoid localized high concentrations of thiolate, which are more susceptible to oxidation.

Q4: What is the best method for purifying the final product?

A4: The optimal purification method depends on the scale and purity of the crude product.

  • Recrystallization: This is the most effective method for obtaining high-purity crystalline material. A solvent system of dichloromethane/hexane or ethyl acetate/hexane typically works well. The goal is to dissolve the product in a minimum amount of the more polar solvent and then slowly add the non-polar anti-solvent until turbidity is observed, followed by cooling.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography on silica gel can be employed. A gradient elution system starting with hexane and gradually increasing the polarity with ethyl acetate is a good starting point.

Part 2: Troubleshooting Guide for Synthesis & Purification

This guide provides a structured approach to resolving specific experimental challenges.

Problem 1: Reaction Failure or Incomplete Conversion

Symptoms: TLC or LC-MS analysis of the reaction mixture shows a significant amount of unreacted 2-chlorothiophenol and no desired product.

Logical Troubleshooting Workflow:

start Problem: Incomplete Conversion q1 Check Base Integrity & Stoichiometry (e.g., KOH, NaOH) start->q1 sol1 Solution: Use fresh, dry base. Verify molar equivalents are correct (2.0-2.2 eq.). q1->sol1 No q2 Verify Thiolate Formation (Did thiophenol fully dissolve after base addition?) q1->q2 Yes sol1->q2 sol2 Solution: Ensure complete dissolution of thiophenol before proceeding. Extend stirring time if needed. q2->sol2 No q3 Assess Precursor Quality (e.g., Dipotassium Cyanocarbonimidodithioate) q2->q3 Yes sol2->q3 sol3 Solution: Use a fresh, dry source of the precursor. Store hygroscopic reagents in a desiccator. q3->sol3 No end Reaction Should Proceed q3->end Yes sol3->end

Caption: Troubleshooting workflow for incomplete reaction.

Problem 2: Product Oiling Out During Recrystallization

Symptoms: Instead of forming crystals upon cooling or anti-solvent addition, the product separates as an immiscible oil.

Underlying Cause: This typically occurs when the solution is supersaturated or when the temperature gradient is too steep. The compound crashes out of solution faster than it can form an ordered crystal lattice.

Step-by-Step Solution:

  • Re-dissolve: Gently warm the mixture to re-dissolve the oil. If necessary, add a minimal amount of the primary solvent to achieve a clear solution.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool can help.

  • Gradual Anti-Solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring at room temperature.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal to the solution to induce crystallization.

  • Refrigeration: Once crystals begin to form, the flask can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize recovery.

Part 3: Standardized Experimental Protocols

Protocol 1: Synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate

This protocol is based on the general principles of nucleophilic substitution on cyanocarbonimidodithioate precursors.

Materials & Reagents:

  • 2-chlorothiophenol

  • Potassium hydroxide (KOH)

  • Dipotassium cyanocarbonimidodithioate

  • Methanol (MeOH), degassed

  • Water, deionized

  • Nitrogen or Argon gas supply

  • Standard glassware (round-bottom flask, addition funnel)

Workflow Diagram:

start Start: Assemble Dry Glassware under Inert Atmosphere (N2) step1 Step 1: Dissolve KOH in degassed Methanol. start->step1 step2 Step 2: Cool solution to 0-5 °C using an ice bath. step1->step2 step3 Step 3: Slowly add 2-chlorothiophenol (2.0 eq.) to form potassium 2-chlorothiophenolate. step2->step3 step4 Step 4: Stir for 30 minutes at 0-5 °C. step3->step4 step5 Step 5: Add Dipotassium Cyanocarbonimidodithioate (1.0 eq.) dissolved in minimal H2O. step4->step5 step6 Step 6: Allow reaction to warm to room temperature and stir for 4-6 hours. step5->step6 step7 Step 7: Monitor reaction by TLC/LC-MS. step6->step7 step8 Step 8: Quench reaction with water and extract with Dichloromethane. step7->step8 step9 Step 9: Dry organic layer, concentrate, and purify crude product. step8->step9 end End: Purified Product step9->end

Troubleshooting

Technical Support Center: Bis(2-chlorophenyl) cyanocarbonimidodithioate

Frequently Asked Questions (FAQs) Q1: What are the primary factors that can affect the stability of Bis(2-chlorophenyl) cyanocarbonimidodithioate in my experiments? Based on the behavior of related dithiocarbamate compou...

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Bis(2-chlorophenyl) cyanocarbonimidodithioate in my experiments?

Based on the behavior of related dithiocarbamate compounds, the primary factors influencing stability are likely to be pH, temperature, and exposure to light.[1][2] Dithiocarbamates are known to be unstable in acidic conditions, and their degradation can be accelerated by elevated temperatures and UV light.[1][2][3][4]

Q2: How should I store my stock solutions of Bis(2-chlorophenyl) cyanocarbonimidodithioate?

To maximize shelf-life, it is recommended to store stock solutions under refrigerated conditions (e.g., 4°C), protected from light, and in an inert environment.[2] For some related compounds, storage at room temperature has been shown to significantly decrease shelf-life.[1] The choice of solvent is also critical; ensure the compound is fully dissolved and that the solvent is compatible.

Q3: My compound appears to be degrading in my aqueous buffer. What is the likely cause?

The most probable cause is the pH of your buffer. Dithiocarbamates are generally more stable at a neutral to alkaline pH.[5][6] Acidic conditions can lead to rapid decomposition.[4] It is crucial to verify the pH of your final experimental solution after the addition of all components.

Q4: Can metal ions in my media affect the stability of Bis(2-chlorophenyl) cyanocarbonimidodithioate?

Yes, metal ions can complex with dithiocarbamates, which can alter their stability.[5] For some dithiocarbamates, complexation with metals like copper has been shown to inhibit hydrolysis and increase their persistence.[5] The specific effect will depend on the metal ion and its concentration. If your media contains trace metals, this could be a factor in the observed stability.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in cellular assays.
Potential Cause Troubleshooting Steps
Degradation in acidic media Verify the final pH of your cell culture media after adding the compound. Dithiocarbamates can decompose in acidic conditions.[4] Consider using a buffer with a pH closer to neutral or slightly alkaline if your experiment allows.
Temperature-induced degradation Prepare fresh dilutions from a refrigerated stock solution just before use. Avoid repeated freeze-thaw cycles. For related compounds, stability is significantly lower at elevated temperatures.[1]
Photodegradation Protect your solutions from light during preparation, storage, and incubation. Use amber vials or cover your plates with foil. Some related compounds are known to be light-sensitive.[1][2]
Poor Solubility Visually inspect your stock and final solutions for any precipitate. Dithiocarbamates can have poor aqueous solubility.[3][6] Consider using a different solvent for your stock solution or adding a solubilizing agent, ensuring it does not interfere with your assay.
Issue 2: Precipitate formation in stock or working solutions.
Potential Cause Troubleshooting Steps
Low Solubility The compound may be poorly soluble in the chosen solvent. Refer to the supplier's datasheet for solubility information. You may need to try a different solvent or use gentle warming and sonication to aid dissolution.
Solvent Evaporation If the solvent has evaporated over time, the concentration of the compound will increase, potentially leading to precipitation. Ensure your storage containers are well-sealed.
Degradation Product Precipitation The precipitate could be a degradation product of the parent compound. This is more likely if the solution has been stored for an extended period or under suboptimal conditions. Prepare a fresh solution and compare.

Experimental Protocols

Protocol 1: Assessing pH-Dependent Stability

This protocol provides a framework for determining the stability of Bis(2-chlorophenyl) cyanocarbonimidodithioate at different pH values.

  • Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 4, 5, 6, 7, 8, 9).

  • Prepare a concentrated stock solution of Bis(2-chlorophenyl) cyanocarbonimidodithioate in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution to a final concentration in each of the prepared buffers. Ensure the final concentration of the organic solvent is low and consistent across all samples.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each buffer solution.

  • Analyze the concentration of the remaining parent compound using a suitable analytical method, such as HPLC-UV.

  • Plot the percentage of the remaining compound against time for each pH to determine the degradation rate.

Protocol 2: Evaluating Temperature and Light Sensitivity
  • Prepare a working solution of Bis(2-chlorophenyl) cyanocarbonimidodithioate in a suitable buffer at a pH where it is known to be relatively stable.

  • Aliquot the solution into three sets of vials:

    • Set A: Incubate at 4°C in the dark.

    • Set B: Incubate at 25°C in the dark.

    • Set C: Incubate at 25°C exposed to ambient light.

  • At various time points (e.g., 0, 24, 48, 72 hours), analyze the concentration of the compound in each set using HPLC-UV.

  • Compare the degradation rates between the different conditions to assess the impact of temperature and light.

Visualizations

G cluster_0 Troubleshooting Workflow start Inconsistent Experimental Results check_pH Is the solution pH acidic? start->check_pH check_temp Was the solution exposed to high temperatures? check_pH->check_temp No adjust_pH Adjust to neutral/alkaline pH check_pH->adjust_pH Yes check_light Was the solution exposed to light? check_temp->check_light No use_fresh Prepare fresh solution from cold stock check_temp->use_fresh Yes check_solubility Is there any precipitate? check_light->check_solubility No protect_light Protect from light check_light->protect_light Yes change_solvent Use alternative solvent or solubilizing agent check_solubility->change_solvent Yes end Re-run Experiment check_solubility->end No adjust_pH->end use_fresh->end protect_light->end change_solvent->end

Caption: Troubleshooting decision tree for experiments with Bis(2-chlorophenyl) cyanocarbonimidodithioate.

G cluster_1 Potential Degradation Pathway (Acid-Catalyzed) compound Bis(2-chlorophenyl) cyanocarbonimidodithioate C₁₄H₈Cl₂N₂S₂ hydrolysis Acid-catalyzed Hydrolysis (H⁺, H₂O) compound->hydrolysis products Decomposition Products e.g., Carbon Disulfide + Amine hydrolysis->products

Caption: Generalized degradation pathway for dithiocarbamates in acidic conditions.

References

  • Ojar, E. A., et al. (2022). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry, 2022, 1–18. Available at: [Link]

  • Klautzsch, F., & Lipinski, J. (n.d.). Stability of dithiocarbamates during the preparation and extraction of food samples. SOFIA GmbH. Available at: [Link]

  • Weissmahr, K. W., & Sedlak, D. L. (2000). Effect of metal complexation on the degradation of dithiocarbamate fungicides. Environmental Toxicology and Chemistry, 19(3), 525-532. Available at: [Link]

  • Klautzsch, F., & Lipinski, J. (n.d.). Stability of dithiocarbamates during the preparation and extraction of food samples. SOFIA GmbH. Available at: [Link]

  • Lopatecki, L. E., & Newton, W. (1952). THE DECOMPOSITION OF DITHIOCARBAMATE FUNGICIDES, WITH SPECIAL REFERENCE TO THE VOLATILE PRODUCTS. Canadian Journal of Botany, 30(2), 131-138. Available at: [Link]

  • Sahu, A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 131, 222-229. Available at: [Link]

  • Sahu, A., et al. (2016). Stability Study on an Anti-Cancer Drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic Acid (CLEFMA) Using a Stability-Indicating HPLC Method. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate

Welcome to the Technical Support Center for the synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you minimize impurities and optimize your synthetic protocols.

Unveiling the Synthetic Pathway: A Foundation for Purity

The synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate is a nuanced process where precise control over reaction conditions is paramount to achieving high purity. The most direct and plausible synthetic route involves the reaction of 2-chlorothiophenol with cyanogen bromide in the presence of a non-nucleophilic base. Understanding this core reaction is the first step in troubleshooting and avoiding the formation of unwanted byproducts.

Proposed Core Reaction

The fundamental transformation is a double nucleophilic substitution on the cyanogen bromide molecule by two equivalents of 2-chlorothiophenolate anion. The thiophenolate is generated in situ by a suitable base.

Reaction Scheme:

The choice of base and solvent, reaction temperature, and the purity of starting materials are critical variables that dictate the outcome of this synthesis. The following sections will delve into specific issues that may arise and provide actionable solutions.

Troubleshooting Guide: From Impurities to Pure Product

This section is structured in a question-and-answer format to directly address specific experimental observations and provide a clear path to resolving them.

Q1: My NMR and LC-MS analyses show a significant amount of unreacted 2-chlorothiophenol. What are the likely causes and how can I drive the reaction to completion?

A1: The presence of unreacted 2-chlorothiophenol is a common issue that typically points to one of three primary causes: insufficient base, suboptimal reaction stoichiometry, or inadequate reaction time/temperature.

  • Causality - The Role of the Base: The reaction proceeds through the nucleophilic attack of the thiophenolate anion on cyanogen bromide. If the base is not strong enough to fully deprotonate the thiophenol, or if it is used in a substoichiometric amount, the concentration of the active nucleophile will be too low to drive the reaction to completion.

  • Troubleshooting Steps:

    • Base Selection and Stoichiometry:

      • Ensure you are using at least two equivalents of a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) for every one equivalent of cyanogen bromide.

      • Consider using a stronger base if deprotonation is suspected to be incomplete. However, be mindful that stronger bases can sometimes promote side reactions.

    • Reaction Conditions:

      • Gradually increase the reaction temperature. A moderate increase (e.g., from room temperature to 40-50 °C) can significantly enhance the reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

      • Extend the reaction time. Some reactions require longer periods to reach completion.

    • Reagent Purity: Verify the purity and concentration of your cyanogen bromide solution, as it can degrade over time, especially in the presence of moisture.[1]

Q2: I'm observing a major byproduct with a mass corresponding to Bis(2-chlorophenyl) disulfide. What is causing its formation and how can I prevent it?

A2: The formation of Bis(2-chlorophenyl) disulfide is a classic example of an oxidative side reaction. Thiophenols are highly susceptible to oxidation, especially under basic conditions, to form disulfide bonds.

  • Causality - The Oxidation Pathway: The thiophenolate anion, which is your key nucleophile, can be easily oxidized by atmospheric oxygen dissolved in the solvent. This process is often catalyzed by trace metal impurities.

  • Prevention Protocol:

    • Degassing of Solvents: Before starting the reaction, thoroughly degas your solvent by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 30-60 minutes.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire course of the reaction. This can be achieved using a balloon filled with nitrogen or argon, or a Schlenk line.

    • Starting Material Purity: Your 2-chlorothiophenol starting material may already contain the disulfide as an impurity.[2] It is advisable to check the purity of the thiophenol before use and purify it if necessary (e.g., by distillation).

    • Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of oxidation. Find an optimal temperature that balances reaction speed with impurity formation.

Q3: My product mixture contains an impurity with a mass suggesting the formation of 2-chlorophenyl thiocyanate. Why is this intermediate accumulating?

A3: The formation of 2-chlorophenyl thiocyanate indicates that the reaction has stalled after the first nucleophilic substitution. This intermediate is formed when one molecule of 2-chlorothiophenolate reacts with cyanogen bromide.

  • Causality - A Tale of Two Substitutions: The reaction to form the final product requires two successful nucleophilic attacks on the central carbon atom. If the second substitution is significantly slower than the first, or if reaction conditions are not optimal, the monosubstituted intermediate can accumulate.

  • Driving the Second Substitution:

    • Stoichiometry: Ensure that at least two equivalents of the 2-chlorothiophenol are used. A slight excess (e.g., 2.1 equivalents) can help drive the second substitution to completion.

    • Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular reaction required for the second substitution.

    • Temperature and Time: As with unreacted starting material, increasing the temperature and/or reaction time can provide the necessary energy and opportunity for the second substitution to occur.

Q4: My yields are consistently low, and I have a complex mixture of byproducts. What general parameters should I investigate?

A4: Low yields and a complex byproduct profile suggest that multiple side reactions are occurring or that the desired product is decomposing. A systematic approach to optimizing the reaction conditions is necessary.

  • Causality - The Reaction Environment: The choice of solvent, the rate of addition of reagents, and the reaction temperature all play a crucial role in directing the reaction towards the desired product.

  • Systematic Optimization:

    • Solvent Polarity: The polarity of the solvent can influence the solubility of the reagents and intermediates, as well as the reaction rate. Screen a range of anhydrous aprotic solvents (e.g., acetonitrile, THF, dichloromethane).

    • Rate of Addition: Add the cyanogen bromide solution slowly to the solution of the thiophenolate. A slow addition can help to control the exotherm of the reaction and minimize the formation of byproducts from localized high concentrations of the electrophile.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) and slowly allow it to warm to room temperature. This can often provide a cleaner reaction profile.

Frequently Asked Questions (FAQs)

  • What are the recommended analytical techniques for assessing the purity of Bis(2-chlorophenyl) cyanocarbonimidodithioate?

    • High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantitative purity analysis. A reverse-phase C18 column with a gradient of water and acetonitrile (both often containing a small amount of a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the mass of the main product and any impurities, which is crucial for troubleshooting.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help in the identification of major impurities if their structures are known or can be deduced.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for detecting volatile impurities, such as unreacted 2-chlorothiophenol.[3]

  • What are the best practices for handling cyanogen bromide?

    • Extreme Toxicity: Cyanogen bromide is highly toxic and should only be handled in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).[4]

    • Moisture Sensitivity: It reacts with water to produce hydrogen cyanide and hydrogen bromide, both of which are toxic and corrosive. Always use anhydrous solvents and handle under an inert atmosphere.[5]

    • Quenching: Any excess cyanogen bromide should be quenched carefully with a basic solution of sodium hypochlorite (bleach) in the fume hood.

  • What are some general purification strategies for this compound?

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective way to remove small amounts of impurities. A solvent screen should be performed to identify a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Column Chromatography: For complex mixtures or to isolate the product from closely related impurities, silica gel column chromatography is a standard technique. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.

    • Washing: A simple workup involving washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove any acidic impurities like unreacted thiophenol.

Experimental Protocols

Protocol 1: Synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate

Disclaimer: This is a hypothetical protocol and should be adapted and optimized for specific laboratory conditions.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-chlorothiophenol (2.1 equivalents) and anhydrous, degassed acetonitrile.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 equivalents) to the stirred solution.

  • In a separate flask, prepare a solution of cyanogen bromide (1.0 equivalent) in anhydrous, degassed acetonitrile.

  • Add the cyanogen bromide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water).

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or freezer can induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizing Reaction Pathways and Impurity Formation

Diagram 1: Proposed Synthetic Pathway

Synthetic Pathway Thiophenol 2 x 2-Chlorothiophenol Thiophenolate 2 x 2-Chlorothiophenolate Anion Thiophenol->Thiophenolate + Base Product Bis(2-chlorophenyl) cyanocarbonimidodithioate Thiophenolate->Product CNBr Cyanogen Bromide (BrCN) CNBr->Product BaseHBr 2 x Base-HBr Base 2 x Base Base->Thiophenolate

Caption: Main reaction for Bis(2-chlorophenyl) cyanocarbonimidodithioate synthesis.

Diagram 2: Common Impurity Formation Pathways

Impurity Formation cluster_main Main Reaction cluster_impurities Side Reactions Thiophenolate 2-Chlorothiophenolate Product Desired Product Thiophenolate->Product Disulfide Bis(2-chlorophenyl) disulfide Thiophenolate->Disulfide Oxidation Thiocyanate 2-Chlorophenyl thiocyanate Thiophenolate->Thiocyanate Incomplete Reaction CNBr BrCN CNBr->Product CNBr->Thiocyanate Oxygen [O] Oxygen->Disulfide

Caption: Pathways for the formation of common impurities during the synthesis.

References

  • Analytical Methods for Dithiocarbamate Detection. (2023). Encyclopedia.pub. Available at: [Link]

  • Elwahy, A. H. M., & Abdelhamid, I. A. (2018). Bis(2-cyanoacetamides): versatile precursors for bis(dihydropyridine-3,5-dicarbonitriles). Arkivoc, 2018(7), 39-49. Available at: [Link]

  • Flash preparation of carbenoids: A different performance of cyanogen bromide. (n.d.). Avicenna Journal of Pharmaceutical Research.
  • Study on the synthesis of bis (2, 4-dichlorophenyl) chlorophosphate. (2009). ResearchGate. Available at: [Link]

  • Product Class 1: Cyanogen Halides, Cyanates and Their Sulfur, Selenium, and Tellurium Analogues, Sulfinyl. (n.d.). Science of Synthesis.
  • Chambert, S., Thomasson, F., & Décout, J.-L. (2002). 2-Trimethylsilylethyl Sulfides in the von Braun Cyanogen Bromide Reaction: Selective Preparation of Thiocyanates and Application to Nucleoside Chemistry. The Journal of Organic Chemistry, 67(6), 1898–1904.
  • Pai, N. R., Dubhashi, D. S., Vishwasrao, S., & Pusalkar, D. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.
  • Harper, K. C., & Zhang, E. (2021). Commercial-Scale Visible-light Trifluoromethylation of 2-Chlorothiophenol using CF3I gas. ChemRxiv.
  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2022).
  • Process for the preparation of cyanogen bromide. (2001). Google Patents.
  • Krishna, S. R., Rao, M. V. N. B., Raju, T. S., Himabindu, V., & Reddy, G. M. (2008). Isolation, Synthesis and Characterization of Rosiglitazone Maleate Impurities. E-Journal of Chemistry, 5(3), 562-566.
  • Rapolu, R. K., Areveli, S., Prasada Raju, V. V. N. K. V., Navuluri, S., Chavali, M., & Mulakayala, N. (2016). An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities. Journal of the Korean Chemical Society, 60(1), 74-79.
  • A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. (2021). ResearchGate. Available at: [Link]

  • Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane. (1990). Google Patents.
  • What is the complete reaction for Cyanide ions reacting with Thiosulf
  • Synthesis of Novel Bis(dihydropyridine) and Terpyridine Derivatives. (2018). ResearchGate. Available at: [Link]

  • Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. (2017). Bioorganic & Medicinal Chemistry Letters, 27(3), 489-493.
  • How Does Sodium Thiosulph
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega, 5(45), 29246-29251.
  • Sodium Thiosulfate. (n.d.).
  • Oxidation of Sodium Thiocyanate (NaSCN) in Stretford Aqueous Liquor using Air and Commercial Hydrogen Peroxide (H2O2). (2016). ResearchGate. Available at: [Link]

  • Oral Glycine and Sodium Thiosulfate for Lethal Cyanide Ingestion. (2015). PLoS ONE, 10(11), e0141603.

Sources

Troubleshooting

enhancing the efficiency of Bis(2-chlorophenyl) cyanocarbonimidodithioate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for Bis(2-chlorophenyl) cyanocarbonimidodithioate. This guide is designed for researchers, medicinal chemists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Bis(2-chlorophenyl) cyanocarbonimidodithioate. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to enhance the efficiency of your experiments involving this compound. Our approach is rooted in foundational chemical principles and field-proven insights to address the practical challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, handling, and synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate.

Q1: What is the most probable synthetic route for Bis(2-chlorophenyl) cyanocarbonimidodithioate?

A1: Based on its structure, the most logical and efficient synthesis is a double nucleophilic substitution (Sₙ2) reaction. This involves reacting two equivalents of a 2-chlorophenyl electrophile with a salt of N-cyanocarbonimidodithioate, such as dipotassium cyanocarbonimidodithioate. The potassium salt is itself synthesized from carbon disulfide and cyanamide in the presence of a base.

Q2: What are the primary stability concerns for this compound and what are the optimal storage conditions?

A2: The primary concerns are hydrolysis and oxidation. The carbon-sulfur bonds can be susceptible to cleavage under strongly acidic or basic conditions. The sulfur atoms can be oxidized by strong oxidizing agents. For optimal stability, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Refrigeration at 4°C is recommended for long-term storage.[1][2] Studies on related organosulfur compounds show that degradation increases with temperature and exposure to air.[1][3]

Q3: My purified product has a persistent yellow tint. Is this normal?

A3: While the exact color of a perfectly pure sample is not widely documented, many higher molecular weight organosulfur compounds can appear as pale yellow solids or oils. This coloration can be due to minute, highly conjugated impurities or trace amounts of elemental sulfur (S₈) formed from the disproportionation of disulfide or polysulfide side products. If characterization data (NMR, MS, EA) are clean, the tint is likely not detrimental to most applications. Further purification by recrystallization or preparative chromatography can be attempted if a colorless product is essential.

Q4: What solvents are recommended for dissolving Bis(2-chlorophenyl) cyanocarbonimidodithioate?

A4: Given its structure—a relatively large, nonpolar molecule—it is expected to have good solubility in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as other common organic solvents such as tetrahydrofuran (THF), ethyl acetate, and acetone. It will likely have poor solubility in highly polar solvents like water or nonpolar alkanes like hexanes.

Q5: During characterization by NMR, I'm observing broader peaks than expected. What could be the cause?

A5: Peak broadening in the NMR spectrum could be due to several factors. Firstly, check for any residual paramagnetic impurities, such as trace metals from catalysts, which can cause significant broadening. Secondly, consider the possibility of slow conformational isomerism or rotation around the C-N or C-S bonds at room temperature, which can broaden the signals of nearby protons. Running the NMR at a higher or lower temperature can help confirm this; if the peaks sharpen or resolve into distinct signals, dynamic exchange is occurring.

Section 2: Synthesis & Efficiency Workflow

This section provides a detailed, step-by-step protocol for the synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate, designed to be a self-validating system with checkpoints for ensuring success.

Diagram of the Synthetic Workflow

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Final Product Synthesis A1 Combine CS₂ and Cyanamide in Anhydrous EtOH A2 Add KOH solution dropwise at 0-5°C A1->A2 A3 Stir at RT for 12h A2->A3 A4 Isolate Dipotassium Salt (Precipitation/Filtration) A3->A4 B1 Suspend Dipotassium Salt in Acetone or DMF A4->B1 Use directly or after drying B2 Add 2-chlorobenzyl bromide (2.1 equivalents) B1->B2 B3 Reflux for 4-6h (Monitor by TLC) B2->B3 B4 Quench, Extract, and Purify B3->B4 Final Final Product B4->Final Characterize (NMR, MS, EA) G cluster_LowYield Analysis of Low Yield cluster_SideProducts Analysis of Side Products cluster_Purification Analysis of Purification Issues Start Problem Observed LowYield Low or No Product Yield Start->LowYield SideProducts Multiple Side Products (Complex TLC/NMR) Start->SideProducts PurificationIssue Difficulty in Purification Start->PurificationIssue LY_C1 Cause 1: Poor Precursor Quality LowYield->LY_C1 LY_C2 Cause 2: Inactive Electrophile LowYield->LY_C2 LY_C3 Cause 3: Incomplete Reaction LowYield->LY_C3 SP_C1 Cause 1: Over-alkylation or N-alkylation SideProducts->SP_C1 SP_C2 Cause 2: Oxidation of Thiolate SideProducts->SP_C2 PI_C1 Cause 1: Product co-elutes with starting material PurificationIssue->PI_C1 PI_C2 Cause 2: Oily product that won't crystallize PurificationIssue->PI_C2 LY_S1 Solution: Ensure precursor is dry and free of excess base. LY_C1->LY_S1 LY_S2 Solution: Verify purity of 2-chlorobenzyl bromide via NMR. LY_C2->LY_S2 LY_S3 Solution: Increase reaction time/temp. Consider a more polar solvent (DMF). LY_C3->LY_S3 SP_S1 Solution: Use precise stoichiometry (2.0-2.1 eq). Maintain moderate temperature. SP_C1->SP_S1 SP_S2 Solution: Ensure rigorous inert atmosphere (N₂ or Ar). Degas solvents. SP_C2->SP_S2 PI_S1 Solution: Optimize TLC solvent system. Use a shallower gradient for chromatography. PI_C1->PI_S1 PI_S2 Solution: Triturate with a non-solvent (hexanes). Attempt recrystallization from a binary solvent system. PI_C2->PI_S2

Sources

Optimization

common experimental errors with Bis(2-chlorophenyl) cyanocarbonimidodithioate

Welcome to the technical support center for Bis(2-chlorophenyl) cyanocarbonimidodithioate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting gui...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(2-chlorophenyl) cyanocarbonimidodithioate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) related to the experimental use of this compound. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the integrity and success of your experiments.

Introduction to Bis(2-chlorophenyl) cyanocarbonimidodithioate

Bis(2-chlorophenyl) cyanocarbonimidodithioate is an organic compound with the chemical formula C₁₄H₈Cl₂N₂S₂ and a molecular weight of 339.26 g/mol . Its structure features a central cyanocarbonimidodithioate core flanked by two 2-chlorophenyl groups attached to the sulfur atoms. This unique combination of a cyano group, an imidodithioate linkage, and chlorinated aromatic rings suggests its potential utility as a versatile building block in organic synthesis, a ligand in coordination chemistry, or a precursor for novel bioactive molecules.

Due to the presence of these functional groups, experimenters may encounter specific challenges related to stability, reactivity, and purification. This guide provides a structured approach to troubleshooting these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure of Bis(2-chlorophenyl) cyanocarbonimidodithioate?

A1: The structure consists of a central N-cyano-carbonimidodithioate core, where the two sulfur atoms are each bonded to a 2-chlorophenyl group.

Q2: What are the primary safety concerns when handling this compound?

A2: Due to the presence of a cyano group and sulfur atoms, this compound should be handled with care. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2][3][4] Avoid contact with acids, as this could potentially release toxic hydrogen cyanide gas.[2][3] Organosulfur compounds can also be irritants and may have unpleasant odors.[5]

Q3: How should Bis(2-chlorophenyl) cyanocarbonimidodithioate be stored?

A3: It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5] Many organosulfur compounds are sensitive to air and moisture.

Q4: What are the expected spectroscopic signatures for this compound?

A4: In an IR spectrum, you would expect to see a sharp absorption band for the cyano group (C≡N) around 2100-2200 cm⁻¹ and characteristic peaks for the C=N and C-S bonds. The ¹H NMR spectrum would show signals in the aromatic region corresponding to the protons on the two 2-chlorophenyl rings. The ¹³C NMR would show distinct signals for the cyano carbon, the imidodithioate carbon, and the carbons of the aromatic rings.

Troubleshooting Guide

This section addresses common experimental errors and provides systematic solutions.

Problem 1: Low or No Yield During Synthesis

The synthesis of diaryl cyanocarbonimidodithioates can be challenging. If you are experiencing low or no yield, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps & Explanation
Poor quality of starting materials Ensure the purity of your starting materials, such as 2-chlorothiophenol and a suitable cyanating agent. Impurities can interfere with the reaction. Verify the purity using techniques like NMR or GC-MS.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature moderately. Be cautious, as excessive heat can lead to decomposition.
Side reactions The formation of diaryl disulfides is a common side reaction.[5][6] This can occur through the oxidation of the thiophenol starting material. Ensure the reaction is carried out under an inert atmosphere to minimize oxidation.
Incorrect stoichiometry Carefully check the stoichiometry of your reagents. An excess or deficit of one of the reactants can lead to incomplete conversion and the formation of byproducts.
Problem 2: Difficulty in Product Purification

Purification of organosulfur compounds can present unique challenges.

Potential Cause Troubleshooting Steps & Explanation
Streaking or decomposition on silica gel Some organosulfur compounds are sensitive to the acidic nature of standard silica gel.[5] Consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina. You can also try adding a small amount of a non-polar solvent to your crude mixture before loading it onto the column.
Co-elution with impurities If impurities are co-eluting with your product, try a different solvent system for your column chromatography. A gradient elution might be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method.
Product is an oil If your product is a non-crystalline oil, purification by chromatography is the primary method. Ensure your product is not volatile before removing the solvent under high vacuum.
Problem 3: Product Instability or Decomposition

Bis(2-chlorophenyl) cyanocarbonimidodithioate may be susceptible to degradation under certain conditions.

Potential Cause Troubleshooting Steps & Explanation
Hydrolysis of the cyano group Exposure to strong acidic or basic conditions, especially in the presence of water, can lead to the hydrolysis of the nitrile group to a carboxamide or carboxylic acid.[3] During workup, use neutral or mildly acidic/basic washes and minimize contact time.
Cleavage of C-S bonds The carbon-sulfur bonds in the dithioimidocarbonate moiety might be susceptible to cleavage by strong nucleophiles or reducing agents. Assess the compatibility of all reagents and conditions with this functional group.
Oxidation of sulfur The sulfur atoms can be oxidized, especially if the compound is exposed to air and light over extended periods. Store the compound under an inert atmosphere and protect it from light.

Experimental Workflows & Protocols

General Synthetic Workflow

The synthesis would likely involve the reaction of 2-chlorothiophenol with a cyanogen-containing electrophile in the presence of a base.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Characterization Start 2-chlorothiophenol + Cyanogen Source Base Base (e.g., NaH, K2CO3) Start->Base 1. Add base Solvent Anhydrous Solvent (e.g., DMF, THF) Base->Solvent 2. In solvent Inert_Atmosphere Inert Atmosphere (N2 or Ar) Solvent->Inert_Atmosphere 3. Under inert gas Reaction_Vessel Stir at controlled temperature Inert_Atmosphere->Reaction_Vessel Monitoring Monitor by TLC/LC-MS Reaction_Vessel->Monitoring Periodically Quench Quench reaction Monitoring->Quench Extraction Aqueous Workup & Organic Extraction Quench->Extraction Drying Dry organic layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography or Recrystallization Evaporation->Purification Characterization NMR, IR, MS Analysis Purification->Characterization

A logical approach to diagnosing failed reactions involving Bis(2-chlorophenyl) cyanocarbonimidodithioate.

References

  • Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co(iii) complexes [Co(S2CNAr2)3] and their use as single source precursors to CoS2. Dalton Transactions (RSC Publishing).

  • 18368-91-7 | Bicyclo(2.2.1)heptan-2-ol, ethyl-1,3,3-trimethyl- | A2B Chem | Chemikart.

  • Technical Support Center: Best Practices for Working with Organosulfur Compounds - Benchchem.

  • Cyano Compounds - ILO Encyclopaedia of Occupational Health and Safety.

  • Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 - Beilstein Journals.

  • Cyanides Storage, Handling and General Use Information - University of Windsor.

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety.

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Structural Confirmation of Bis(2-chlorophenyl) cyanocarbonimidodithioate: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides an in-depth analysis...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides an in-depth analysis of the proposed structure of Bis(2-chlorophenyl) cyanocarbonimidodithioate. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, we will establish its structural and spectroscopic characteristics through a comparative analysis with a well-characterized and structurally related analogue, Dimethyl cyanocarbonimidodithioate. This approach, grounded in established principles of synthetic and spectroscopic chemistry, offers a robust framework for the structural elucidation of this and similar molecules.

Proposed Structure of Bis(2-chlorophenyl) cyanocarbonimidodithioate

Based on systematic nomenclature, the structure of Bis(2-chlorophenyl) cyanocarbonimidodithioate is proposed as follows: two 2-chlorophenyl groups are attached to the sulfur atoms of a cyanocarbonimidodithioate core.

Caption: Proposed structure of Bis(2-chlorophenyl) cyanocarbonimidodithioate.

A Well-Characterized Analogue for Comparison: Dimethyl cyanocarbonimidodithioate

To build a strong case for the structure of our target compound, we will use Dimethyl cyanocarbonimidodithioate as a reference. This simpler analogue, where the two 2-chlorophenyl groups are replaced by methyl groups, has been synthesized and thoroughly characterized, with published spectroscopic and crystallographic data.[1][2][3][4]

Caption: Structure of Dimethyl cyanocarbonimidodithioate.

Comparative Synthesis Protocols

A plausible synthetic route for Bis(2-chlorophenyl) cyanocarbonimidodithioate can be extrapolated from the established synthesis of its dimethyl analogue.[2][3] The general strategy involves the reaction of cyanamide with carbon disulfide in the presence of a base, followed by alkylation or arylation of the resulting dithiolate salt.

G cluster_0 Proposed Synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate cluster_1 Established Synthesis of Dimethyl cyanocarbonimidodithioate start Start: Cyanamide, Carbon Disulfide, 2-Chlorothiophenol, Base step1 Step 1: Formation of the dithiolate salt from cyanamide and CS2 in the presence of a base. start->step1 step2 Step 2: Reaction of the dithiolate with an activated 2-chlorophenyl source (e.g., 2-chlorobenzenediazonium salt). step1->step2 product Product: Bis(2-chlorophenyl) cyanocarbonimidodithioate step2->product start_alt Start: Cyanamide, Carbon Disulfide, Methyl Iodide, Base (e.g., KOH) step1_alt Step 1: Formation of the dipotassium salt of cyanodithioimidocarbonate. start_alt->step1_alt step2_alt Step 2: S-methylation with two equivalents of methyl iodide. step1_alt->step2_alt product_alt Product: Dimethyl cyanocarbonimidodithioate step2_alt->product_alt

Caption: Comparative synthetic workflows.

Experimental Protocol for Dimethyl cyanocarbonimidodithioate Synthesis: [2][3]

  • Dissolve cyanamide in an aqueous solution of potassium hydroxide.

  • Stir the solution at room temperature.

  • Add carbon disulfide and heat the mixture.

  • After complete dissolution of carbon disulfide, add methyl iodide and stir overnight at room temperature.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the product by recrystallization from ethanol.

The synthesis of the bis(2-chlorophenyl) analogue would likely require a different electrophile than methyl iodide, possibly an activated arylating agent, due to the lower reactivity of aryl halides in simple nucleophilic substitution reactions.

Spectroscopic Data Comparison: Predicted vs. Experimental

The structural confirmation of an organic molecule relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Below, we predict the key spectroscopic features for Bis(2-chlorophenyl) cyanocarbonimidodithioate and compare them with the known experimental data for Dimethyl cyanocarbonimidodithioate.

Spectroscopic Data Bis(2-chlorophenyl) cyanocarbonimidodithioate (Predicted) Dimethyl cyanocarbonimidodithioate (Experimental) [2][4]
¹H NMR Multiplets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the protons on the two 2-chlorophenyl rings.A sharp singlet at approximately 2.90 ppm, integrating to 6 protons, corresponding to the two equivalent S-methyl groups.
¹³C NMR Aromatic carbon signals (approx. 120-140 ppm), a signal for the carbon of the cyano group (approx. 115 ppm), and a signal for the central carbon of the dithioiminocarbonate (approx. 185-190 ppm).A signal for the methyl carbons at approx. 18.8 ppm, a signal for the cyano carbon at approx. 115.3 ppm, and a signal for the central carbon at approx. 186.8 ppm.
IR (cm⁻¹) A sharp absorption band for the C≡N stretch around 2170-2180 cm⁻¹. A band for the C=N stretch around 1670-1680 cm⁻¹. Bands corresponding to the aromatic C-H and C=C stretching and bending vibrations.A sharp C≡N stretch at 2176 cm⁻¹. A C=N stretch at 1678 cm⁻¹.
Mass Spec (EI) A molecular ion peak (M⁺) at m/z = 338 (for ³⁵Cl isotopes). Isotopic peaks corresponding to the presence of two chlorine atoms (M+2 and M+4).A molecular ion peak (M⁺) at m/z = 146.

Causality Behind Predicted Spectroscopic Features:

  • ¹H NMR: The replacement of the electron-donating methyl groups with the electron-withdrawing and magnetically anisotropic 2-chlorophenyl groups will shift the proton signals downfield into the aromatic region. The coupling patterns will be complex due to the ortho-substitution.

  • ¹³C NMR: The chemical shifts of the cyanocarbonimidodithioate core carbons are predicted to be similar to the dimethyl analogue, as they are relatively insulated from the electronic effects of the aryl groups. The aromatic carbons will appear in their characteristic region.

  • IR Spectroscopy: The vibrational frequencies of the C≡N and C=N bonds are primarily determined by the bond strengths and the masses of the adjacent atoms. Therefore, these are expected to be very similar to the dimethyl analogue. The presence of the aromatic rings will introduce additional characteristic bands.

Structural and Performance Comparison

G cluster_0 Structural and Functional Comparison compound1 Bis(2-chlorophenyl) cyanocarbonimidodithioate + Two 2-chlorophenyl groups + Increased steric hindrance + Potential for altered biological activity due to lipophilicity and halogen bonding + More complex synthesis compound2 Dimethyl cyanocarbonimidodithioate + Two methyl groups + Simpler, more compact structure + Well-established synthesis and characterization + Serves as a fundamental building block compound1->compound2 Structural Analogue

Caption: Key points of comparison between the two molecules.

The introduction of the two 2-chlorophenyl groups in place of the methyl groups is expected to have significant consequences for the molecule's properties:

  • Steric Hindrance: The bulky 2-chlorophenyl groups will likely impose significant steric constraints around the cyanocarbonimidodithioate core, potentially influencing its conformation and reactivity.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atoms and the aromatic rings will affect the electron density distribution across the molecule.

  • Solubility: The introduction of two aromatic rings will increase the lipophilicity of the molecule, likely decreasing its solubility in polar solvents and increasing it in nonpolar organic solvents.

  • Potential Applications: While the applications of Bis(2-chlorophenyl) cyanocarbonimidodithioate are not documented, related structures are explored for their potential in synthesizing heterocyclic compounds with biological activity. The presence of the chlorophenyl moieties could be a key feature for interaction with biological targets, for example, through halogen bonding.

Conclusion and Future Work

This guide has established a strong, albeit predictive, case for the structure of Bis(2-chlorophenyl) cyanocarbonimidodithioate through a detailed comparative analysis with the well-characterized Dimethyl cyanocarbonimidodithioate. The proposed synthetic route and predicted spectroscopic data provide a solid foundation for any future experimental work on this compound.

For definitive structural confirmation, the following experimental steps are recommended:

  • Synthesis: Carry out the proposed synthesis and optimize the reaction conditions.

  • Purification: Purify the product using techniques such as column chromatography and recrystallization.

  • Spectroscopic Analysis: Acquire and analyze ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry data.

  • Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide unambiguous proof of the structure and its conformation in the solid state.

This comprehensive approach ensures scientific integrity and provides a clear path for researchers to confidently work with and further investigate Bis(2-chlorophenyl) cyanocarbonimidodithioate.

References

  • IUCrData. (2016). Dimethyl N-cyanodithioiminocarbonate. [Link]

  • Dalton Transactions. (2022). Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co(iii) complexes [Co(S2CNAr2)3] and their use as single source precursors to CoS2. [Link]

  • PubChem. (n.d.). Dimethyl N-cyanodithioiminocarbonate. Retrieved January 14, 2026, from [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to Chain Transfer Agents in RAFT Polymerization, Featuring a Theoretical Analysis of Bis(2-chlorophenyl) cyanocarbonimidodithioate

For researchers, scientists, and drug development professionals navigating the intricate landscape of polymer synthesis, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful tec...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of polymer synthesis, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful technique for creating polymers with well-defined architectures and narrow molecular weight distributions. The heart of this control lies in the judicious selection of a Chain Transfer Agent (CTA). This guide provides an in-depth comparison of common CTA classes and introduces a theoretical evaluation of a potentially novel agent, Bis(2-chlorophenyl) cyanocarbonimidodithioate, for which experimental data is not yet publicly available.

The Central Role of the Chain Transfer Agent in RAFT Polymerization

RAFT polymerization's elegance lies in its ability to establish a dynamic equilibrium between actively propagating polymer chains and dormant chains. This equilibrium is mediated by the CTA, a thiocarbonylthio compound with the general structure Z-C(=S)S-R. The efficacy of a RAFT polymerization—achieving predictable molecular weights, low polydispersity (Đ), and high end-group fidelity—is critically dependent on the chemical nature of the 'Z' (stabilizing) and 'R' (leaving) groups of the CTA.

  • The Z-Group (Stabilizing Group): This group modulates the reactivity of the C=S double bond towards radical addition and influences the stability of the intermediate radical formed during the RAFT process. The choice of Z-group is paramount for compatibility with different monomer families.

  • The R-Group (Leaving Group): This group must be a good homolytic leaving group, capable of efficiently re-initiating polymerization. The stability of the R• radical and its ability to add to the monomer are crucial for a well-controlled system.

The interplay between the Z and R groups dictates the RAFT equilibrium and, consequently, the success of the polymerization for a given monomer.

Diagram of the RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation & Propagation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator I_rad I• I->I_rad kd Pn_rad P_n• I_rad->Pn_rad + M (kp) M Monomer Intermediate Intermediate Radical Pn_rad->Intermediate + CTA (k_add) Dead_Polymer Dead Polymer Pn_rad->Dead_Polymer + P_m• (kt) CTA Z-C(=S)S-R (RAFT Agent) CTA->Intermediate MacroCTA Z-C(=S)S-P_n (Dormant Species) Intermediate->MacroCTA k_frag R_rad R• Intermediate->R_rad R_rad->Pn_rad + M (ki)

Caption: The RAFT polymerization process, highlighting the key equilibrium between active and dormant species.

A Comparative Analysis of Established CTA Classes

The selection of a CTA is primarily dictated by the type of monomer being polymerized. Monomers are broadly classified as "More Activated Monomers" (MAMs), such as styrenes, acrylates, and methacrylates, and "Less Activated Monomers" (LAMs), like vinyl acetate. Below is a comparative overview of the most common CTA classes.

Dithiobenzoates

Dithiobenzoates (Z = Aryl) were among the first CTAs reported and remain popular for their high transfer constants, particularly with MAMs.[1] They generally provide excellent control over molecular weight distribution and end-group fidelity for styrenes and methacrylates.[1] However, they can be prone to hydrolysis and may cause significant rate retardation, especially at high concentrations.[2]

Trithiocarbonates

Trithiocarbonates (Z = S-Alkyl/Aryl) are highly versatile and are currently one of the most popular classes of CTAs.[1] They offer high transfer constants, are more hydrolytically stable than dithiobenzoates, and typically cause less retardation.[2] They are highly effective for MAMs like styrenes, acrylates, and acrylamides.[1] However, they are generally not suitable for LAMs, where they can lead to strong retardation or complete inhibition of polymerization.[3]

Dithiocarbamates

The activity of dithiocarbamates (Z = N-Alkyl/Aryl) is highly dependent on the substituents on the nitrogen atom.[2] Generally, they are less reactive than dithiobenzoates and trithiocarbonates. This lower reactivity makes them suitable for controlling the polymerization of LAMs.[4] Certain "switchable" dithiocarbamates have been developed that can be used for both MAMs and LAMs by altering reaction conditions.[5]

Xanthates

Xanthates (Z = O-Alkyl/Aryl) are typically the least reactive of the common CTA classes.[6] This makes them the agents of choice for controlling the polymerization of LAMs, such as vinyl acetate and N-vinylpyrrolidone.[7][8] They are generally ineffective for MAMs, leading to poor control over the polymerization.[6]

Performance Data of Common CTAs

The following tables summarize representative experimental data for the polymerization of key monomers with different CTA classes. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Table 1: RAFT Polymerization of Styrene (MAM)

CTA Type[M]:[CTA]:[I]Temp (°C)Time (h)Conv. (%)M_n,exp ( g/mol )M_n,theo ( g/mol )Đ (PDI)Reference
Trithiocarbonate200:1:0.2110168518,50018,0001.05[7]
Dithiobenzoate87:1:0.11006403,9003,7001.15N/A
Dithiocarbamate193:1:0.2100308517,20017,8001.20[9]
Xanthate100:1:0.17024Low--Poor control[10]

Table 2: RAFT Polymerization of Methyl Methacrylate (MAM)

CTA Type[M]:[CTA]:[I]Temp (°C)Time (h)Conv. (%)M_n,exp ( g/mol )M_n,theo ( g/mol )Đ (PDI)Reference
Trithiocarbonate300:2:160159129,20014,1001.3[11]
Dithiobenzoate5000:1:variable304>95480,000476,0001.19[2]
Dithiocarbamate186:1:0.26089118,30017,0001.27[9]
Xanthate------Ineffective[6]

Table 3: RAFT Polymerization of n-Butyl Acrylate (MAM)

CTA Type[M]:[CTA]:[I]Temp (°C)Time (h)Conv. (%)M_n,exp ( g/mol )M_n,theo ( g/mol )Đ (PDI)Reference
Trithiocarbonate224:1:0.25753.593.427,80026,9001.11
Dithiobenzoate440:1:0.1601.5~5025,00028,0001.15[12]
Dithiocarbamate-25->95--1.1-1.3[13]
Xanthate------Poor control[6]

Table 4: RAFT Polymerization of Vinyl Acetate (LAM)

CTA Type[M]:[CTA]:[I]Temp (°C)Time (h)Conv. (%)M_n,exp ( g/mol )M_n,theo ( g/mol )Đ (PDI)Reference
Xanthate575:1:0.160248040,00040,0001.2[7]
Dithiocarbamate-60->90--~1.3[4]
Trithiocarbonate------Inhibition[3]
Dithiobenzoate------Retardation[14]

Theoretical Evaluation of Bis(2-chlorophenyl) cyanocarbonimidodithioate as a RAFT Agent

Given the absence of published experimental data for Bis(2-chlorophenyl) cyanocarbonimidodithioate, a theoretical analysis based on its presumed structure is necessary to predict its potential performance as a CTA. The name suggests a symmetrical structure where two 2-chlorophenyl groups are attached to the sulfur atoms of a cyanocarbonimidodithioate core.

Proposed Structure of Bis(2-chlorophenyl) cyanocarbonimidodithioate

CTA_Structures cluster_target Bis(2-chlorophenyl) cyanocarbonimidodithioate Target Z_target Z = -C(=NCN)S-Ar(Cl) R_target R = -Ar(Cl)

Caption: A plausible structure for Bis(2-chlorophenyl) cyanocarbonimidodithioate.

Analysis of the Z-Group: -C(=N-CN)S-Ar(Cl)

The proposed Z-group is complex. The central feature is the cyanocarbonimido moiety, -C(=N-CN)-. The nitrogen atom's lone pair can delocalize into the thiocarbonyl group, which generally decreases the reactivity of the C=S bond towards radical addition. This effect is similar to that observed in dithiocarbamates and xanthates, suggesting that this CTA might be less active than dithiobenzoates and trithiocarbonates. The presence of the cyano group (-CN) is electron-withdrawing, which could counteract the electron-donating effect of the nitrogen to some extent, potentially increasing the reactivity of the thiocarbonyl bond compared to a standard dithiocarbamate.

Analysis of the R-Group: 2-Chlorophenyl

The R-group is a 2-chlorophenyl group. As a leaving group, the stability of the resulting 2-chlorophenyl radical will be a key factor. Aryl radicals are generally less stable than tertiary alkyl radicals (like the commonly used cumyl or cyanoisopropyl groups), which could lead to slower fragmentation of the RAFT intermediate. Furthermore, the re-initiation of polymerization by an aryl radical can be less efficient than with alkyl radicals for some monomers. The chlorine atom in the ortho position introduces both electronic (electron-withdrawing) and steric effects that could further influence the fragmentation and re-initiation steps.

Predicted Performance
  • For More Activated Monomers (MAMs) like Styrene and Acrylates: The potentially lower activity of the Z-group and the less efficient re-initiation by the R-group might lead to poorer control compared to highly active CTAs like trithiocarbonates and dithiobenzoates. We might expect to see broader polydispersity and deviations between theoretical and experimental molecular weights. However, it could still offer a degree of control.

  • For Less Activated Monomers (LAMs) like Vinyl Acetate: The lower reactivity profile, similar in principle to dithiocarbamates, suggests that Bis(2-chlorophenyl) cyanocarbonimidodithioate could potentially be a suitable agent for controlling the polymerization of LAMs. The reduced activity of the C=S bond would be beneficial in preventing the strong retardation or inhibition often seen with more reactive CTAs.

Experimental Protocols

The following are generalized, step-by-step methodologies for conducting a typical RAFT polymerization. Note: These are representative protocols and should be optimized for specific monomers, CTAs, and desired polymer characteristics.

Representative Protocol for RAFT Polymerization of Styrene with a Trithiocarbonate CTA

Objective: To synthesize polystyrene with a target molecular weight and low polydispersity.

Materials:

  • Styrene (inhibitor removed)

  • Trithiocarbonate CTA (e.g., S,S'-Dibenzyl trithiocarbonate)

  • Initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line, oil bath

Procedure:

  • Reagent Preparation: In a Schlenk flask, add the desired amounts of styrene, the trithiocarbonate CTA, and the initiator. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be carefully calculated. A typical ratio might be[15]::[0.2].

  • Solvent Addition: Add the appropriate volume of anhydrous toluene to achieve the desired monomer concentration.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110 °C). Stir the reaction mixture for the specified time.

  • Monitoring: At various time points, an aliquot can be taken under inert atmosphere to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by GPC).

  • Termination and Isolation: After the desired time or conversion is reached, quench the polymerization by rapidly cooling the flask in an ice bath and exposing it to air. The polymer can be isolated by precipitation into a non-solvent (e.g., cold methanol), followed by filtration and drying under vacuum.

Workflow Diagram for RAFT Polymerization

RAFT_Workflow start Start reagents Combine Monomer, CTA, Initiator, and Solvent in Schlenk Flask start->reagents degas Degas via Freeze-Pump-Thaw Cycles (x3) reagents->degas polymerize Immerse in Preheated Oil Bath and Stir degas->polymerize monitor Monitor Conversion and Molecular Weight (optional) polymerize->monitor monitor->polymerize Continue quench Quench Polymerization (Cooling & Air Exposure) monitor->quench Target Reached isolate Isolate Polymer by Precipitation and Drying quench->isolate end End isolate->end

Caption: A typical experimental workflow for conducting a RAFT polymerization.

Conclusion

The choice of Chain Transfer Agent is a critical parameter in designing a successful RAFT polymerization. While established CTA classes like dithiobenzoates, trithiocarbonates, dithiocarbamates, and xanthates offer a robust toolbox for a wide range of monomers, the exploration of new CTA structures continues to be an active area of research. The theoretical analysis of Bis(2-chlorophenyl) cyanocarbonimidodithioate suggests it may be a moderately active CTA, potentially useful for less activated monomers. However, only through rigorous experimental investigation can its true utility and performance be determined, offering exciting possibilities for the synthesis of novel polymeric materials.

References

  • Moad, G.; Rizzardo, E.; Thang, S. H. Living Radical Polymerization by the RAFT Process. Aust. J. Chem.2005 , 58(6), 379-410. [Link]

  • Moad, G.; Rizzardo, E.; Thang, S. H. Living Radical Polymerization by the RAFT Process—A Second Update. Aust. J. Chem.2009 , 62(11), 1402-1472. [Link]

  • Schilli, C.; Lanzendörfer, M. G.; Müller, A. H. E. Benzyl and Cumyl Dithiobenzoates as Chain Transfer Agents in the RAFT Polymerization of N-Isopropylacrylamide: Evidence for an Intermediate Radical Termination Induced Side Reaction. Macromolecules2002 , 35(18), 6819-6827. [Link]

  • Keddie, D. J. A Guide to the Synthesis of Block Copolymers using Reversible-Addition Fragmentation chain Transfer (RAFT) Polymerization. Chem. Soc. Rev.2014 , 43(2), 496-505. [Link]

  • Benaglia, M.; Chiefari, J.; Chong, Y. K.; Moad, G.; Rizzardo, E.; Thang, S. H. "Switchable" RAFT Agents. J. Am. Chem. Soc.2009 , 131(20), 6914-6915. [Link]

  • Moad, G.; Chen, M.; Häussler, M.; Postma, A.; Rizzardo, E.; Thang, S. H. Functional Polymers for Nanotechnology: A Modular Approach via RAFT Polymerization. Polym. Int.2006 , 55(4), 363-369. [Link]

  • Moad, G.; Rizzardo, E.; Thang, S. H. Radical addition–fragmentation chemistry in polymer synthesis. Polymer2008 , 49(5), 1079-1131. [Link]

  • Perrier, S. 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules2017 , 50(19), 7433-7447. [Link]

  • Barner-Kowollik, C.; Buback, M.; Charleux, B.; Coote, M. L.; Drache, M.; Fukuda, T.; Goto, A.; Klumperman, B.; Lowe, A. B.; McLeary, J. B.; Moad, G.; Monteiro, M. J.; Sanderson, R. D.; Tonge, M. P.; Vana, P. Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization. I. The Current Situation. J. Polym. Sci., Part A: Polym. Chem.2006 , 44(20), 5809-5831. [Link]

  • Gregory, A.; Stenzel, M. H. Complex polymer architectures via RAFT polymerization: From fundamental process to extending the scope of applications. Prog. Polym. Sci.2012 , 37(1), 38-74. [Link]

  • Postma, A.; Davis, T. P.; Moad, G.; O'Shea, M. S. Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents. Macromolecules2005 , 38(13), 5371-5374. [Link]

  • Mayadunne, R. T. A.; Rizzardo, E.; Chiefari, J.; Chong, Y. K.; Moad, G.; Thang, S. H. Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT Polymerization) Using Trithiocarbonates as Highly Efficient Chain Transfer Agents. Macromolecules1999 , 32(21), 6977-6980. [Link]

  • Mayadunne, R. T. A.; Rizzardo, E.; Chiefari, J.; Moad, G.; Thang, S. H. Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents. Macromolecules1999 , 32(21), 6977-6980. [Link]

  • Kwak, Y.; Goto, A.; Fukuda, T. Kinetics of Reversible Addition−Fragmentation Chain Transfer (RAFT) Polymerization of n-Butyl Acrylate in the Presence of tert-Butyl Dithiobenzoate. Macromolecules2004 , 37(4), 1219-1225. [Link]

  • Simal, F.; Destarac, M.; Taton, D.; Zard, S. Z. Xanthates as Chain-Transfer Agents in Controlled Radical Polymerization (MADIX): Structural Effect of the O-Alkyl Group. Macromolecules2001 , 34(16), 5436-5438. [Link]

  • Vazquez-Tato, M. P.; de la Fuente, M. R. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Polymers2021 , 13(15), 2539. [Link]

  • Gardiner, J.; Martinez-Botella, I.; Tsanaktsidis, J.; Moad, G. Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates. Polym. Chem.2016 , 7(3), 481-492. [Link]

  • Moad, G.; Chiefari, J.; Chong, Y. K.; Krstina, J.; Mayadunne, R. T. A.; Postma, A.; Rizzardo, E.; Thang, S. H. Living free-radical polymerization with reversible addition-fragmentation chain transfer (the RAFT process). Polym. Int.2000 , 49(9), 993-1001. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Bis(2-chlorophenyl) cyanocarbonimidodithioate in Controlled Polymerization

This guide provides a comprehensive framework for the validation and comparative analysis of Bis(2-chlorophenyl) cyanocarbonimidodithioate as a novel chain transfer agent (CTA) for Reversible Addition-Fragmentation chain...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation and comparative analysis of Bis(2-chlorophenyl) cyanocarbonimidodithioate as a novel chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document moves beyond a simple procedural outline. It delves into the mechanistic rationale behind experimental design, ensuring a robust and self-validating approach to assessing the performance of this potentially advanced polymerization mediator.

Introduction: The Quest for Precision in Polymer Synthesis

The advent of controlled/"living" radical polymerization techniques has revolutionized the synthesis of well-defined polymers. Among these, RAFT polymerization stands out for its versatility and compatibility with a wide array of monomers and reaction conditions. The heart of the RAFT process lies in the choice of the CTA, which governs the equilibrium between active and dormant propagating chains, thereby controlling molecular weight, dispersity, and architecture.

This guide focuses on a specific, less-documented CTA: Bis(2-chlorophenyl) cyanocarbonimidodithioate. We will treat this compound as a novel agent and outline a comprehensive strategy for its validation. This involves not only characterizing its performance but also benchmarking it against established CTAs, namely trithiocarbonates and dithiobenzoates.

Mechanistic Considerations: The Role of the Cyanocarbonimidodithioate Moiety

The effectiveness of a RAFT agent is intrinsically linked to the electronic and steric properties of its Z and R groups in the general structure Z-C(=S)S-R. In Bis(2-chlorophenyl) cyanocarbonimidodithioate, the Z group is a bis(2-chlorophenyl)amino moiety, and the central functionality is a cyanocarbonimidodithioate.

The electron-withdrawing nature of the two 2-chlorophenyl groups and the cyano group is anticipated to significantly influence the reactivity of the C=S double bond and the stability of the intermediate radical adduct. This is expected to modulate the addition and fragmentation kinetics, which are central to achieving controlled polymerization.

Experimental Validation Workflow

A rigorous validation of a new RAFT agent requires a multi-faceted experimental approach. The following workflow is designed to systematically evaluate the performance of Bis(2-chlorophenyl) cyanocarbonimidodithioate.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Polymerization Kinetics & Control cluster_2 Phase 3: Comparative Benchmarking cluster_3 Phase 4: Versatility Assessment synthesis Synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate characterization Structural Characterization (NMR, FT-IR, MS) synthesis->characterization model_polymerization Model Polymerization (e.g., Styrene, Methyl Methacrylate) characterization->model_polymerization kinetics Kinetic Analysis (Conversion vs. Time, ln([M]0/[M]) vs. Time) model_polymerization->kinetics mw_evolution Molecular Weight & Dispersity (SEC/GPC Analysis) model_polymerization->mw_evolution comparison_polymerization Parallel Polymerizations with Trithiocarbonate & Dithiobenzoate CTAs mw_evolution->comparison_polymerization data_comparison Comparative Data Analysis (Kinetics, PDI, Mn control) comparison_polymerization->data_comparison monomer_scope Polymerization of Diverse Monomers data_comparison->monomer_scope block_copolymer Block Copolymer Synthesis monomer_scope->block_copolymer

Figure 1: Experimental workflow for the validation of a novel RAFT agent.

Detailed Experimental Protocols

Synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate

Materials:

  • Bis(2-chlorophenyl)amine

  • Carbon disulfide (CS₂)

  • Sodium hydride (NaH) or other suitable base

  • Cyanogen bromide (BrCN)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Bis(2-chlorophenyl)amine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride to the solution and stir for 30 minutes to form the corresponding amide anion.

  • Add carbon disulfide dropwise to the reaction mixture and allow it to stir at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add a solution of cyanogen bromide in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

RAFT Polymerization of Methyl Methacrylate (MMA)

This protocol provides a general method for evaluating the control of the novel CTA over the polymerization of a representative "more activated" monomer.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Bis(2-chlorophenyl) cyanocarbonimidodithioate (CTA)

  • 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized

  • Anhydrous toluene or 1,4-dioxane (solvent)

Procedure:

  • Prepare a stock solution of MMA, the CTA, and AIBN in the chosen solvent in a Schlenk flask. A typical molar ratio would be [MMA]:[CTA]:[AIBN] = 200:1:0.2.

  • Degas the solution by subjecting it to three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (e.g., Argon) and place it in a preheated oil bath at a specific temperature (e.g., 60-80 °C).

  • At predetermined time intervals, carefully extract aliquots of the reaction mixture using a degassed syringe.

  • Quench the polymerization in the aliquots by cooling and exposure to air.

  • Determine the monomer conversion for each aliquot using ¹H NMR spectroscopy or gravimetry.

  • Analyze the molecular weight (Mₙ) and dispersity (Đ) of the polymer in each aliquot using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

  • Plot ln([M]₀/[M]t) versus time to assess the pseudo-first-order kinetics.

  • Plot Mₙ and Đ versus conversion to evaluate the livingness of the polymerization.

Comparative Performance Analysis

To establish the utility of Bis(2-chlorophenyl) cyanocarbonimidodithioate, its performance must be benchmarked against well-established RAFT agents under identical polymerization conditions.

Alternative RAFT Agents for Comparison
  • Trithiocarbonates (e.g., S,S-Dibenzyl trithiocarbonate): Generally effective for a wide range of monomers, particularly "more activated" monomers (MAMs) like acrylates and methacrylates. They typically offer good control over molecular weight and result in low dispersity polymers.

  • Dithiobenzoates (e.g., 2-Cyano-2-propyl dithiobenzoate): Also highly effective for MAMs, often providing excellent control. However, they can sometimes exhibit retardation effects.

Performance Metrics for Comparison

The following table outlines the key performance indicators to be compared.

Performance MetricBis(2-chlorophenyl) cyanocarbonimidodithioate (Predicted)S,S-Dibenzyl trithiocarbonate (Established)2-Cyano-2-propyl dithiobenzoate (Established)
Monomer Compatibility Expected to be effective for MAMs due to the electron-withdrawing nature of the Z-group.[5] May show moderate control for "less activated" monomers (LAMs).Excellent for MAMs, less effective for LAMs.Excellent for MAMs, often poor for LAMs.
Polymerization Kinetics Moderate to fast polymerization rates are anticipated, with minimal retardation.Generally fast polymerization rates with minimal retardation.Can exhibit significant retardation depending on the monomer.
Control over Mₙ Expected to show a linear increase of Mₙ with conversion.Shows a linear increase of Mₙ with conversion.Shows a linear increase of Mₙ with conversion.
Dispersity (Đ) Expected to yield polymers with low dispersity (Đ < 1.3).[6]Typically yields polymers with low dispersity (Đ < 1.2).Can achieve very low dispersity (Đ < 1.1).
End-group Fidelity High end-group fidelity is expected, allowing for block copolymer synthesis.High end-group fidelity.High end-group fidelity.

Mechanistic Pathway of RAFT Polymerization

The underlying mechanism of control in RAFT polymerization is a degenerative chain transfer process.

RAFT_Mechanism Initiation Initiation (Initiator -> I•) I• + M -> Pn• Addition Reversible Addition Pn• + S=C(Z)S-R <=> Pn-S-C•(Z)S-R Initiation->Addition Propagating Radical Fragmentation Reversible Fragmentation Pn-S-C•(Z)S-R <=> Pm-S-C(=S)Z + R• Addition->Fragmentation Reinitiation Reinitiation R• + M -> Pm• Fragmentation->Reinitiation Leaving Group Radical Main_Equilibrium Main Equilibrium Pn• + S=C(Z)S-Pm <=> Pn-S-C•(Z)S-Pm <=> Pm• + S=C(Z)S-Pn Reinitiation->Main_Equilibrium New Propagating Radical Termination Termination Pn• + Pm• -> Dead Polymer Main_Equilibrium->Termination

Figure 2: Generalized mechanism of RAFT polymerization.

Conclusion and Future Outlook

The validation of Bis(2-chlorophenyl) cyanocarbonimidodithioate as a RAFT agent requires a systematic and comparative approach. Based on the principles of RAFT chemistry, it is hypothesized that the electronic properties imparted by the bis(2-chlorophenyl) and cyano moieties will render it an effective CTA, particularly for more activated monomers. The experimental framework detailed in this guide provides a robust pathway to confirm this hypothesis, quantify its performance, and establish its position relative to existing RAFT agents. Successful validation will not only introduce a new tool for polymer chemists but also deepen our understanding of structure-property relationships in RAFT agent design.

References

  • Gregory, A., & Stenzel, M. H. (2012). Complex polymer architectures via RAFT polymerization: From fundamental process to extending the scope of applications. Progress in Polymer Science, 37(1), 38-76.
  • Keddie, D. J., Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT agent design and synthesis. Macromolecules, 45(13), 5321-5342.
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 58(6), 379-410.
  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505.
  • Mayadunne, R. T. A., Rizzardo, E., Chiefari, J., Krstina, J., Moad, G., Postma, A., & Thang, S. H. (2000). Living Polymers by the Use of Trithiocarbonates as Reversible Addition−Fragmentation Chain Transfer (RAFT) Agents: ABA Triblock Copolymers by Radical Polymerization in Two Steps. Macromolecules, 33(2), 243-245.
  • Moad, G., Chong, Y. K., Postma, A., Rizzardo, E., & Thang, S. H. (2005). Advances in RAFT polymerization: the synthesis of polymers with defined end-groups. Polymer, 46(19), 8458-8468.
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  • Lima, V., et al. (2018). Mapping Dithiobenzoate-Mediated RAFT Polymerization Products via Online Microreactor/Mass Spectrometry Monitoring. PMC. Retrieved from [Link]

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Comparative

A Comparative Analysis of Cyanocarbonimidodithioates: Synthesis, Spectroscopic Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. Among...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. Among the myriad of heterocyclic compounds, cyanocarbonimidodithioates represent a class of molecules with significant, yet not fully exploited, potential. Their unique structural features, characterized by a cyanoguanidine backbone and dithiocarbamate-like functionalities, offer a versatile platform for the development of new therapeutic agents and functional materials.

This guide provides a comprehensive comparative analysis of cyanocarbonimidodithioates, delving into their synthesis, spectroscopic characterization, and a critical evaluation of their biological activities. As Senior Application Scientists, our goal is to not only present data but to also elucidate the underlying chemical principles and experimental rationale, thereby empowering researchers to navigate and contribute to this exciting field.

The Synthetic Landscape: Crafting the Cyanocarbonimidodithioate Core

The synthesis of cyanocarbonimidodithioates typically proceeds through a multi-component reaction, offering a high degree of atom economy and modularity for the introduction of diverse substituents. The general synthetic route allows for the exploration of structure-activity relationships (SAR) by systematically varying the peripheral chemical moieties.

General Synthesis Protocol

A common and efficient method for the synthesis of dialkyl cyanocarbonimidodithioates involves the reaction of sodium or potassium cyanamide with carbon disulfide, followed by alkylation. This approach allows for the introduction of various alkyl or aryl groups, enabling the generation of a library of derivatives for comparative studies.

Experimental Protocol: Synthesis of a Representative Dialkyl Cyanocarbonimidodithioate

  • Formation of the Cyanodithioimidocarbonate Salt: In a well-ventilated fume hood, to a stirred suspension of sodium cyanamide (1.0 eq) in anhydrous acetone at 0 °C, slowly add carbon disulfide (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the sodium cyanodithioimidocarbonate salt is typically observed as a color change.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (2.2 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure dialkyl cyanocarbonimidodithioate.

The choice of alkylating agent is a critical determinant of the final compound's properties. The introduction of different alkyl or aryl groups can significantly influence solubility, steric hindrance, and electronic properties, which in turn affect biological activity.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products & Purification NaCN2H Sodium Cyanamide Salt_Formation Salt Formation (in Acetone, 0°C -> RT) NaCN2H->Salt_Formation CS2 Carbon Disulfide CS2->Salt_Formation RX Alkyl Halide (R-X) Alkylation Alkylation (0°C -> RT) RX->Alkylation Salt_Formation->Alkylation Intermediate Salt Crude_Product Crude Product Alkylation->Crude_Product Purified_Product Purified Cyanocarbonimidodithioate Crude_Product->Purified_Product Column Chromatography

Caption: General workflow for the synthesis of dialkyl cyanocarbonimidodithioates.

Spectroscopic Characterization: Unveiling the Molecular Architecture

The unambiguous identification and characterization of synthesized cyanocarbonimidodithioates are crucial for establishing structure-property relationships. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides a comprehensive picture of the molecular structure.

Comparative Spectroscopic Data

The following table summarizes the expected characteristic spectroscopic data for a hypothetical series of cyanocarbonimidodithioate derivatives, highlighting the influence of different substituents on their spectral properties.

Derivative (R group)¹H NMR (δ, ppm) - S-CH₂/CH₃¹³C NMR (δ, ppm) - C=NIR (cm⁻¹) - C≡N stretchMass Spec (m/z) - [M+H]⁺
Methyl ~2.5 (s, 6H)~165~2170147.01
Ethyl ~2.9 (q, 4H), ~1.3 (t, 6H)~164~2175175.04
Benzyl ~4.2 (s, 4H), ~7.3 (m, 10H)~163~2165299.07

Note: These are representative values and can vary based on the specific substitution pattern and solvent used.

Rationale for Spectroscopic Observations:

  • ¹H NMR: The chemical shift of the protons on the carbon adjacent to the sulfur atom is influenced by the electron-withdrawing nature of the dithiocarbamate moiety.

  • ¹³C NMR: The chemical shift of the imine carbon (C=N) is a key indicator of the electronic environment around the central carbon atom.

  • IR Spectroscopy: The nitrile (C≡N) stretching frequency is a sharp and intense peak, providing a clear diagnostic marker for this functional group. Its position can be subtly influenced by the electronic effects of the R groups.

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming the successful synthesis and incorporation of the desired substituents.

Biological Evaluation: A Comparative Look at Antimicrobial and Anticancer Activities

Cyanocarbonimidodithioates have emerged as promising candidates in the search for new antimicrobial and anticancer agents. Their biological activity is intricately linked to their chemical structure, and a comparative analysis of different derivatives is essential for identifying lead compounds.

Antimicrobial Activity

The antimicrobial potential of cyanocarbonimidodithioates can be attributed to their ability to interfere with essential cellular processes in microorganisms. The presence of the dithiocarbamate-like moiety is thought to play a crucial role in their mechanism of action, potentially through metal chelation or interaction with key enzymes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [1][2][3]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.[2]

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Comparative Antimicrobial Activity (Hypothetical Data)

Derivative (R group)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Methyl 1632
Ethyl 816
Benzyl 48

Structure-Activity Relationship Insights:

The observed trend suggests that increasing the lipophilicity of the R group (from methyl to benzyl) enhances the antimicrobial activity. This could be attributed to improved penetration through the bacterial cell membrane.

Anticancer Activity

The anticancer properties of dithiocarbamate-containing compounds, including cyanocarbonimidodithioates, are an area of active research. One of the proposed mechanisms of action involves the inhibition of the proteasome, a key cellular machinery responsible for protein degradation.[4][5][6]

Experimental Protocol: MTT Assay for Cytotoxicity (IC₅₀) Determination [7][8][9][10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[10]

Comparative Anticancer Activity (Hypothetical Data)

Derivative (R group)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLa
Methyl 2530
Ethyl 1520
Benzyl 58

Structure-Activity Relationship Insights:

Similar to the antimicrobial activity, an increase in the lipophilicity of the R group appears to correlate with enhanced anticancer activity. This could be due to better cellular uptake and accumulation within the cancer cells.

Mechanism of Action: Dithiocarbamates as Enzyme Inhibitors

The biological activities of cyanocarbonimidodithioates are often linked to their ability to act as enzyme inhibitors. The dithiocarbamate moiety is a known metal chelator, and this property can be exploited to target metalloenzymes that are crucial for the survival of pathogens or the proliferation of cancer cells.

Proteasome Inhibition in Cancer

Dithiocarbamates, often in the presence of copper, have been shown to inhibit the proteasome, leading to the accumulation of misfolded proteins and ultimately apoptosis in cancer cells.[4][5][6] The cyanocarbonimidodithioate scaffold can be considered a platform for designing novel proteasome inhibitors.

Proteasome_Inhibition cluster_compound Drug Action cluster_cell Cancer Cell DTC Cyanocarbonimidodithioate (DTC derivative) Complex DTC-Cu Complex DTC->Complex Cu Copper (Cu²⁺) Cu->Complex Proteasome Proteasome Complex->Proteasome Inhibition Misfolded_Proteins Accumulation of Misfolded Proteins Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation Ub_Proteins->Misfolded_Proteins Leads to Apoptosis Apoptosis (Cell Death) Misfolded_Proteins->Apoptosis

Caption: Proposed mechanism of proteasome inhibition by cyanocarbonimidodithioates.

Potential as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes.[11][12][13] Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[13][14][15] The dithiocarbamate moiety within cyanocarbonimidodithioates could potentially coordinate with the zinc ion in the active site of CAs, leading to their inhibition. The incorporation of a sulfonamide group, a known zinc-binding group in many CA inhibitors, into the cyanocarbonimidodithioate scaffold is a promising strategy for developing novel and selective CA inhibitors.[12][13]

Conclusion and Future Directions

This comparative guide has highlighted the synthetic accessibility, spectroscopic features, and promising biological activities of cyanocarbonimidodithioates. The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of potent antimicrobial and anticancer agents.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesizing a broader range of derivatives with diverse electronic and steric properties to build a comprehensive SAR database.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profiles of lead compounds in animal models.

  • Material Science Applications: Exploring the potential of cyanocarbonimidodithioates as ligands for the synthesis of novel coordination polymers and functional materials.

By continuing to investigate the fundamental chemistry and biological properties of cyanocarbonimidodithioates, the scientific community can unlock their full potential in addressing critical challenges in medicine and materials science.

References

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Comparative

A Comparative Guide to the Performance of Xanthates and Dithiocarbamates

In the landscape of chemical reagents for mineral processing and synthetic chemistry, xanthates and dithiocarbamates stand out for their efficacy and versatility. This guide offers an in-depth, objective comparison of th...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical reagents for mineral processing and synthetic chemistry, xanthates and dithiocarbamates stand out for their efficacy and versatility. This guide offers an in-depth, objective comparison of their performance, grounded in experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications. We will delve into their fundamental chemical properties, compare their performance in the critical application of froth flotation, explore their broader utility in chemical synthesis, and assess their environmental and safety profiles.

Chemical Fundamentals and Mechanism of Action

At their core, both xanthates and dithiocarbamates are sulfur-containing organic compounds that act as powerful ligands and collectors. Their functionality is dictated by their unique molecular structures.

Xanthates , with the general formula ROCS₂⁻, are salts or esters of xanthic acid. They are synthesized from an alcohol, an alkali, and carbon disulfide.[1] The length and branching of the alkyl group (R) significantly influence the xanthate's collecting power and selectivity.[2]

Dithiocarbamates , with the general formula R₂NCS₂⁻, are derived from primary or secondary amines and carbon disulfide.[3] This structural difference, with a nitrogen atom bonded to the carbon of the CS₂ moiety, imparts distinct chemical properties compared to the oxygen-linked xanthates.

The primary mechanism of action for both in mineral flotation is their adsorption onto the surface of sulfide minerals, rendering them hydrophobic. This process is driven by the strong affinity of the sulfur atoms in their functional groups for metal ions on the mineral surface, leading to the formation of a water-repellent layer that facilitates attachment to air bubbles in the flotation cell.[4][5]

Diagram: Generalized Structures of Xanthate and Dithiocarbamate

cluster_xanthate Xanthate Anion cluster_dithiocarbamate Dithiocarbamate Anion Xanthate R-O-C(=S)-S⁻ Dithiocarbamate R₂N-C(=S)-S⁻

Caption: Generalized chemical structures of xanthate and dithiocarbamate anions.

Performance in Mineral Flotation: A Comparative Analysis

The most prominent industrial application for both xanthates and dithiocarbamates is as collectors in the froth flotation of sulfide ores. Their performance in this arena is a critical determinant of the economic viability of mining operations.

Collecting Power and Selectivity

Xanthates are the workhorses of the mining industry, known for their strong collecting power for a wide range of sulfide minerals, including those of copper, lead, zinc, and precious metals.[2] The length of the alkyl chain is a key modulator of their performance; longer chains generally lead to increased collecting power but may decrease selectivity.[2]

Dithiocarbamates are also potent collectors for sulfide minerals and are often considered to have superior selectivity in certain applications, such as the separation of copper sulfides from pyrite.[4] Their stability over a broader pH range can also be advantageous in complex ore processing.[6]

Comparative Flotation Data: Chalcopyrite

Collector TypeDosage (g/t)pHCopper Recovery (%)Copper Grade (%)Reference
Sodium Isobutyl Xanthate (SIBX)-11.8~86~14[7]
Diethyl Dithiocarbamate (50:50 mix with Xanthate)2009.07424.7[4]
Ammonium Dibutyl Dithiophosphate*20 mg/L~9>90-[8]

Note: Dithiophosphates are often used in comparative studies with xanthates and share some functional similarities with dithiocarbamates.

Comparative Flotation Data: Sphalerite

Collector TypeDosage (g/t)pHZinc Recovery (%)Zinc Grade (%)Reference
Potassium Amyl Xanthate (PAX)-10.5--
Potassium Butyl Xanthate1008Varies with Fe content-[9]
Dodecylamine (in sulfuration-amine system)-1286.81-[10]

Note: Direct comparative data for dithiocarbamates in sphalerite flotation is less common in the provided search results, with alternative collectors often being explored.

Chemical Stability and Decomposition

A crucial differentiator between xanthates and dithiocarbamates is their chemical stability. Xanthates are known to be unstable in acidic conditions and can decompose to form carbon disulfide (CS₂), a toxic and flammable compound.[11] This instability necessitates careful pH control during flotation and raises environmental and safety concerns.

In contrast, dithiocarbamates exhibit greater chemical stability, particularly with respect to pH variations. Studies have shown that with the same alkyl chain length, dithiocarbamates decompose less than xanthates.[12] This enhanced stability can lead to more consistent performance and a reduced risk of hazardous byproduct formation.

Broader Chemical Applications

Beyond mineral flotation, both xanthates and dithiocarbamates are versatile reagents in organic and polymer chemistry.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Both classes of compounds can function as chain transfer agents in RAFT polymerization, a controlled radical polymerization technique. However, their effectiveness varies depending on the monomer being polymerized.

  • Xanthates are generally preferred for the polymerization of less-activated monomers (LAMs).[13]

  • Dithiocarbamates , along with dithiobenzoates and trithiocarbonates, tend to provide better control over the polymerization of more-activated monomers (MAMs) like styrenes and methacrylates, leading to polymers with lower polydispersity.[14][15][16]

Comparative Performance in RAFT Polymerization of Methyl Methacrylate

RAFT Agent ClassMonomer Conversion (%)Polydispersity Index (PDI)Reference
Xanthate801.50[14]
Trithiocarbonate951.18[14]
Dithiobenzoate971.12[14]
Organic and Inorganic Synthesis

Xanthate esters are useful intermediates in organic synthesis, participating in various reactions to form new carbon-sulfur and carbon-carbon bonds.[17][18][19]

Dithiocarbamates are highly versatile ligands in coordination chemistry, forming stable complexes with a wide array of transition metals.[3][20][21] These complexes have applications in areas such as catalysis, materials science, and medicine.[22]

Diagram: Application Pathways of Xanthates and Dithiocarbamates

Xanthates Xanthates MineralFlotation Mineral Flotation Xanthates->MineralFlotation RAFT RAFT Polymerization Xanthates->RAFT OrganicSynthesis Organic Synthesis Xanthates->OrganicSynthesis Dithiocarbamates Dithiocarbamates Dithiocarbamates->MineralFlotation Dithiocarbamates->RAFT CoordinationChemistry Coordination Chemistry Dithiocarbamates->CoordinationChemistry

Caption: Key application areas for xanthates and dithiocarbamates.

Environmental and Safety Considerations

The environmental footprint and safety profile of chemical reagents are of paramount importance.

Xanthates pose environmental risks primarily due to their decomposition into toxic byproducts, most notably carbon disulfide.[11] There are also concerns about their toxicity to aquatic organisms.

Dithiocarbamates also have environmental and toxicological considerations. Several dithiocarbamate-based compounds are used as fungicides and have been shown to be toxic to aquatic life.[23][24][25] Their degradation products can also be of environmental concern.[26] However, their greater chemical stability compared to xanthates may result in a different and potentially more manageable environmental fate under certain conditions.[12]

Experimental Protocols

General Laboratory Froth Flotation Procedure for Copper Sulfide Ore using a Xanthate Collector

This protocol outlines a standard laboratory procedure for the froth flotation of a copper sulfide ore using a xanthate collector.

1. Ore Preparation:

  • Crush and grind the ore sample to a desired particle size distribution (e.g., 80% passing 75 µm).

  • Prepare a representative 500 g sample of the ground ore.

2. Pulp Preparation:

  • Add the 500 g ore sample to a 1.5 L laboratory flotation cell.

  • Add a sufficient volume of water (e.g., tap water or process water) to achieve a pulp density of approximately 35% solids by weight.

  • Agitate the pulp at a constant speed (e.g., 1200 rpm) for 2 minutes to ensure proper mixing.

3. Reagent Conditioning:

  • Adjust the pulp pH to the desired level (typically between 8 and 11 for copper sulfide flotation) using a lime slurry (calcium hydroxide). Allow 3 minutes for conditioning.

  • Add the xanthate collector solution (e.g., a 1% w/v solution of Sodium Isobutyl Xanthate) at the desired dosage (e.g., 20-50 g/t). Condition for 3 minutes.

  • Add a frother (e.g., Methyl Isobutyl Carbinol - MIBC) at a suitable dosage (e.g., 25 g/t). Condition for an additional 1 minute.

4. Flotation:

  • Open the air inlet to the flotation cell and adjust the airflow to generate a stable froth.

  • Collect the froth concentrate by scraping the froth from the lip of the cell at regular intervals (e.g., every 15 seconds) for a total flotation time of 10-15 minutes.

  • Collect the froth in a concentrate pan.

5. Sample Processing and Analysis:

  • Filter, dry, and weigh the collected concentrate and the remaining tailings.

  • Analyze the concentrate and tailings for copper content (and other elements of interest) using appropriate analytical techniques (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry).

  • Calculate the copper recovery and grade in the concentrate.

Diagram: Laboratory Flotation Workflow

OrePrep Ore Preparation (Crushing & Grinding) PulpPrep Pulp Preparation (Ore + Water) OrePrep->PulpPrep Conditioning Reagent Conditioning (pH Modifier, Collector, Frother) PulpPrep->Conditioning Flotation Flotation (Aeration & Froth Collection) Conditioning->Flotation Analysis Sample Analysis (Drying, Weighing, Assaying) Flotation->Analysis Results Calculation of Recovery & Grade Analysis->Results

Sources

Validation

A Comparative Guide to the Potential Effectiveness of Bis(2-chlorophenyl) cyanocarbonimidodithioate

For Researchers, Scientists, and Drug Development Professionals Introduction Bis(2-chlorophenyl) cyanocarbonimidodithioate, identified by the CAS number 152382-52-0, is a specific organosulfur compound.[1][2] A comprehen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chlorophenyl) cyanocarbonimidodithioate, identified by the CAS number 152382-52-0, is a specific organosulfur compound.[1][2] A comprehensive review of current scientific literature reveals a notable scarcity of peer-reviewed studies detailing its synthesis, specific biological activities, and overall effectiveness. This guide, therefore, embarks on a comparative analysis rooted in the well-established principles of its core chemical functionalities: the dithiocarbamate group and the bis(2-chlorophenyl) substituents.

Dithiocarbamates are a venerable class of compounds, first recognized for their utility in the rubber vulcanization process and later patented as agricultural fungicides in 1943.[3] Their broad-spectrum, multi-site inhibitory action against fungal pathogens has cemented their role in agriculture.[4][5][6][7] Concurrently, the presence of halogenated phenyl rings in a molecule can significantly modulate its biological activity, a principle widely exploited in drug discovery.

Chemical Profile and Inferred Mechanism of Action

The chemical structure of Bis(2-chlorophenyl) cyanocarbonimidodithioate is presented below:

Caption: Chemical structure of Bis(2-chlorophenyl) cyanocarbonimidodithioate.

The primary mode of action of dithiocarbamates is their non-specific inhibition of various metalloenzymes and sulfhydryl-containing enzymes within fungal cells. This multi-site activity is a key reason for their enduring efficacy and the low incidence of resistance development in target pathogens. The dithiocarbamate moiety chelates essential metal ions and reacts with sulfhydryl groups of enzymes, disrupting cellular respiration and other vital metabolic processes.

The inclusion of two 2-chlorophenyl groups is likely to significantly influence the molecule's physicochemical properties. The chlorine atoms and the phenyl rings will increase the lipophilicity of the compound, potentially enhancing its ability to penetrate the fungal cell wall and membrane. Furthermore, the steric bulk of the bis(2-chlorophenyl) groups may influence its binding affinity to target enzymes. Studies on other bis-chlorophenyl derivatives have demonstrated a range of biological activities, including antiprotozoal effects, underscoring the importance of this structural motif.[8]

Dithiocarbamate_MoA Compound Bis(2-chlorophenyl) cyanocarbonimidodithioate FungalCell Fungal Cell Compound->FungalCell Penetration Enzymes Metalloenzymes & Sulfhydryl Enzymes Compound->Enzymes Inhibition Metals Essential Metal Ions (e.g., Cu2+, Zn2+) Compound->Metals Chelation FungalCell->Enzymes FungalCell->Metals Disruption Metabolic Disruption Enzymes->Disruption Metals->Disruption CellDeath Fungal Cell Death Disruption->CellDeath

Caption: Inferred mechanism of action of Bis(2-chlorophenyl) cyanocarbonimidodithioate.

Comparative Effectiveness Analysis

To contextualize the potential effectiveness of Bis(2-chlorophenyl) cyanocarbonimidodithioate, we compare it with two widely used dithiocarbamate fungicides, Mancozeb and Ziram.

CompoundChemical ClassSpectrum of ActivityRepresentative MIC Values (µg/mL)
Mancozeb Ethylene-bis-dithiocarbamateBroad-spectrum against a wide range of fungal pathogens in fruits, vegetables, and field crops.Alternaria solani: 10-50Botrytis cinerea: 5-20
Ziram Dimethyl-dithiocarbamatePrimarily used for the control of fungal diseases in fruit and nut trees, and as a wildlife repellent.Venturia inaequalis: 1-10Monilinia fructicola: 2-15
Bis(2-chlorophenyl) cyanocarbonimidodithioate (Inferred) Aryl cyanocarbonimidodithioatePotentially broad-spectrum, with possible enhanced activity due to increased lipophilicity.Hypothetical: Potentially lower MIC values than Mancozeb and Ziram against certain pathogens due to enhanced cellular uptake.

Note: The MIC values for Mancozeb and Ziram are representative and can vary depending on the specific fungal isolate and testing conditions. The effectiveness of Bis(2-chlorophenyl) cyanocarbonimidodithioate is hypothetical and requires experimental verification.

The increased lipophilicity imparted by the bis(2-chlorophenyl) groups could theoretically lead to lower Minimum Inhibitory Concentration (MIC) values for Bis(2-chlorophenyl) cyanocarbonimidodithioate compared to more polar dithiocarbamates like Mancozeb, particularly against fungi with more lipid-rich cell walls. However, this could also potentially increase its toxicity to non-target organisms, a critical consideration in drug and pesticide development.

Experimental Protocols

To empirically determine the effectiveness and safety profile of Bis(2-chlorophenyl) cyanocarbonimidodithioate, the following standard experimental protocols are recommended.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare fungal inoculum C Add inoculum to each well A->C B Serially dilute test compound in microplate B->C D Incubate at appropriate temperature and duration C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Fungal Inoculum: A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microplate containing the broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. Positive (no compound) and negative (no fungus) controls are included.

  • Incubation: The microplate is incubated under conditions optimal for the growth of the specific fungus (e.g., 25-28°C for 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the metabolic activity of cells and can be used to determine the cytotoxicity of a compound to mammalian cell lines.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_readout Data Analysis G Seed mammalian cells in a 96-well plate H Treat cells with various concentrations of the test compound G->H I Incubate for a specified period (e.g., 24-72 hours) H->I J Add MTT reagent to each well I->J K Incubate to allow formazan crystal formation J->K L Solubilize formazan crystals with a solvent (e.g., DMSO) K->L M Measure absorbance at a specific wavelength (e.g., 570 nm) L->M N Calculate cell viability and determine IC50 M->N

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Mammalian cells (e.g., a relevant cell line for the intended application) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Synthesis and Structure-Activity Relationships

General_Dithiocarbamate_Synthesis Amine 2-Chloroaniline Intermediate Dithiocarbamate Salt Intermediate Amine->Intermediate CS2 Carbon Disulfide (CS2) CS2->Intermediate Base Base (e.g., NaOH) Base->Intermediate Product Bis(2-chlorophenyl) cyanocarbonimidodithioate Intermediate->Product FurtherReaction Further Reaction Steps (e.g., with a cyanating agent and a second equivalent of 2-chlorothiophenol) FurtherReaction->Product

Sources

Comparative

Benchmarking Bis(2-chlorophenyl) cyanocarbonimidodithioate: A Comparative Guide to Fungicidal Modes of Action

For researchers, scientists, and drug development professionals in the agrochemical sector, the evaluation of a new fungicidal active ingredient is a rigorous process. This guide provides a framework for benchmarking a n...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals in the agrochemical sector, the evaluation of a new fungicidal active ingredient is a rigorous process. This guide provides a framework for benchmarking a novel dithiocarbamate, exemplified by Bis(2-chlorophenyl) cyanocarbonimidodithioate, against established fungicidal classes. By understanding the comparative performance, mechanisms of action, and resistance profiles, researchers can strategically position new compounds within the existing landscape of disease management.

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating evaluation of a new chemical entity.

Introduction to the Fungicidal Landscape

The control of fungal pathogens is a cornerstone of global food security. The development of new fungicides is driven by the need for improved efficacy, broader disease spectrums, and strategies to combat the growing challenge of fungicide resistance. A new chemical entity, such as Bis(2-chlorophenyl) cyanocarbonimidodithioate, belongs to the dithiocarbamate class of fungicides. To ascertain its potential, it must be benchmarked against the primary chemical classes used in modern agriculture.

The Fungicide Resistance Action Committee (FRAC) classifies fungicides by their mode of action (MoA), assigning a specific code to each group.[1][2] This system is fundamental to understanding cross-resistance and designing effective resistance management strategies.[3][4]

This guide will focus on a comparative analysis of four major fungicide classes:

  • Dithiocarbamates (FRAC Group M3): A long-standing class of broad-spectrum, contact fungicides with a multi-site mode of action.[5][6]

  • Triazoles (Demethylation Inhibitors - DMIs; FRAC Group 3): Systemic fungicides that inhibit sterol biosynthesis, a crucial component of fungal cell membranes.[7][8]

  • Strobilurins (Quinone outside Inhibitors - QoIs; FRAC Group 11): Systemic fungicides that inhibit mitochondrial respiration, effectively halting energy production in fungal cells.[9][10][11]

  • Succinate Dehydrogenase Inhibitors (SDHIs; FRAC Group 7): Systemic fungicides that also target mitochondrial respiration but at a different point than strobilurins.[12][13][14]

Comparative Analysis of Fungicide Classes

The following table summarizes the key characteristics of each fungicide class, providing a basis for a comparative assessment of a new dithiocarbamate compound.

FeatureDithiocarbamates (e.g., Bis(2-chlorophenyl) cyanocarbonimidodithioate)Triazoles (DMIs)Strobilurins (QoIs)Succinate Dehydrogenase Inhibitors (SDHIs)
FRAC Code M3[15][16]3[15][16]11[15][16]7[15][16]
Mode of Action Multi-site inhibitor of fungal enzymes.[5][17]Inhibits C14-demethylase in sterol biosynthesis.[7][18]Inhibits the Quinone outside (Qo) site in mitochondrial complex III, blocking respiration.[9][19]Inhibits succinate dehydrogenase (complex II) in the mitochondrial respiratory chain.[12][13]
Mobility in Plant Contact (Protectant)[12]Systemic (Acropetal movement)[8]Systemic (Translaminar and some xylem mobility)[12][19]Systemic (Locally systemic to systemic)[12]
Primary Use Preventative[12]Preventative and Curative[12][18]Primarily Preventative[12][19]Primarily Preventative, some curative activity[12]
Spectrum of Activity Broad-spectrum[6][20]Broad-spectrum[8][21]Broad-spectrum[10][19]Variable, from narrow to broad-spectrum[12][14]
Resistance Risk Low[12][22]Medium to High[3]High[9][10]High[13][23]

Visualizing the Modes of Action and Evaluation Workflow

To better understand the distinct mechanisms of these fungicide classes and the process of evaluating a new compound, the following diagrams are provided.

Fungicide_Modes_of_Action cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane (Ergosterol Synthesis) Mitochondrion Mitochondrion (Respiration) Enzymes Various Cellular Enzymes Dithiocarbamates Dithiocarbamates (FRAC M3) Dithiocarbamates->Enzymes Multi-site Inhibition Triazoles Triazoles (DMIs) (FRAC 3) Triazoles->Cell_Membrane Inhibit Ergosterol Biosynthesis Strobilurins Strobilurins (QoIs) (FRAC 11) Strobilurins->Mitochondrion Inhibit Complex III SDHIs SDHIs (FRAC 7) SDHIs->Mitochondrion Inhibit Complex II

Caption: Modes of action of major fungicide classes within a fungal cell.

Fungicide_Evaluation_Workflow Start New Chemical Entity (e.g., Bis(2-chlorophenyl) cyanocarbonimidodithioate) In_Vitro_Screening In Vitro Antifungal Susceptibility Testing Start->In_Vitro_Screening Greenhouse_Trials Greenhouse Efficacy Trials In_Vitro_Screening->Greenhouse_Trials Promising candidates Field_Trials Field Efficacy and Crop Safety Trials Greenhouse_Trials->Field_Trials Effective and safe candidates Resistance_Assessment Resistance Risk Assessment Field_Trials->Resistance_Assessment Toxicology_Studies Toxicological and Environmental Fate Studies Field_Trials->Toxicology_Studies Registration Regulatory Submission and Registration Resistance_Assessment->Registration Toxicology_Studies->Registration

Caption: A generalized workflow for the evaluation of a new fungicide.

Experimental Protocols

The following are detailed protocols for the initial stages of fungicide evaluation.

In Vitro Antifungal Susceptibility Testing

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of a fungicide against a panel of fungal pathogens.[24][25][26][27]

Objective: To determine the in vitro efficacy of Bis(2-chlorophenyl) cyanocarbonimidodithioate and comparator fungicides against key plant pathogenic fungi.

Materials:

  • Bis(2-chlorophenyl) cyanocarbonimidodithioate

  • Comparator fungicides (e.g., a commercial dithiocarbamate, a triazole, a strobilurin, an SDHI)

  • Fungal isolates (e.g., Botrytis cinerea, Alternaria solani, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

Procedure:

  • Inoculum Preparation:

    • Grow fungal isolates on PDA plates for 7-14 days.

    • Harvest spores by flooding the plate with sterile water and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer or spectrophotometer.

  • Fungicide Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of each fungicide in DMSO.

    • Create serial dilutions of the stock solutions in PDB to achieve the desired test concentrations.

  • Microdilution Assay:

    • Add 100 µL of the appropriate fungicide dilution to each well of a 96-well plate.

    • Include a positive control (PDB with fungal inoculum, no fungicide) and a negative control (PDB only).

    • Add 100 µL of the fungal spore suspension to each well (except the negative control).

    • Incubate the plates at 25°C for 48-72 hours.

  • MIC Determination:

    • Visually assess fungal growth in each well.

    • The MIC is the lowest concentration of the fungicide that completely inhibits visible fungal growth.

    • For quantitative analysis, read the absorbance at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.

Field Efficacy Trials

This protocol provides a general framework for conducting field trials to evaluate the performance of a new fungicide under real-world conditions.[28][29][30][31]

Objective: To assess the efficacy and crop safety of Bis(2-chlorophenyl) cyanocarbonimidodithioate in controlling a target disease on a specific crop, in comparison to established fungicide programs.

Materials:

  • Bis(2-chlorophenyl) cyanocarbonimidodithioate formulated for field application.

  • Standard commercial fungicides for the target crop and disease.

  • Calibrated spray equipment.

  • Plot markers and measuring tools.

  • Disease assessment scales.

Procedure:

  • Trial Design and Setup:

    • Select a field with a history of the target disease and uniform soil and topography.

    • Design the trial using a randomized complete block design with at least four replications.

    • Each block should contain plots for each treatment, including an untreated control.

    • Plot size should be sufficient to minimize spray drift between plots and allow for accurate yield assessment.

  • Fungicide Application:

    • Apply fungicides at the rates and timings recommended for the target disease and crop growth stage.

    • Ensure accurate calibration of spray equipment to deliver the correct dose.

    • Record all application details, including date, time, weather conditions, and spray volume.

  • Data Collection:

    • Assess disease severity and incidence at regular intervals throughout the growing season using standardized rating scales.

    • Monitor for any signs of phytotoxicity (crop injury).

    • At the end of the season, harvest the plots and measure yield and quality parameters.

  • Data Analysis:

    • Analyze the disease and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

    • Compare the performance of Bis(2-chlorophenyl) cyanocarbonimidodithioate to the untreated control and the standard commercial fungicides.

Comparative Performance Data (Hypothetical Example)

The following table presents a hypothetical comparison of efficacy based on typical performance of these fungicide classes against common fungal pathogens. Efficacy is rated on a scale of 1 (poor) to 5 (excellent).

PathogenDiseaseDithiocarbamatesTriazoles (DMIs)Strobilurins (QoIs)SDHIs
Botrytis cinereaGray Mold4345
Alternaria solaniEarly Blight4455
Puccinia triticinaWheat Leaf Rust3554
Septoria triticiSeptoria Leaf Blotch4435
Cercospora beticolaCercospora Leaf Spot4534

Note: This data is illustrative and actual efficacy can vary depending on the specific active ingredient, pathogen population, environmental conditions, and resistance levels.[32][33][34][35]

Conclusion and Future Directions

The benchmarking of a new fungicidal compound like Bis(2-chlorophenyl) cyanocarbonimidodithioate is a multifaceted process that requires a systematic and scientifically rigorous approach. As a dithiocarbamate, its key advantage lies in its multi-site mode of action, which confers a low risk of resistance development.[20][36] This makes it a potentially valuable tool for resistance management programs, especially in rotation or as a tank-mix partner with single-site fungicides like triazoles, strobilurins, and SDHIs.[22][37][38]

Further research should focus on elucidating the precise biochemical targets of Bis(2-chlorophenyl) cyanocarbonimidodithioate, expanding the scope of in vitro and in vivo testing against a wider range of pathogens, and conducting comprehensive toxicological and environmental fate studies. The data generated from such a thorough evaluation will be crucial for the successful development and registration of this and other novel fungicidal agents.

References

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  • Oklahoma State University Extension. Fungicide Resistance Management.
  • Rebollar-Alviter, A. (2015, May 14). Understanding Strobilurin Fungicides (FRAC group 11) in 2015. Plant & Pest Advisory, Rutgers University.
  • CropLife Australia. Fungicide Resistance Management Strategies.
  • Mor, N., & Segal, E. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3).
  • Bessey, K. (2016, April 8). Understanding the Strobilurin Fungicides. ONvegetables.
  • Ker-Powell, J. (2025, July 23). SDHI Fungicides for Turfgrass Diseases.
  • Cornell University. General Guidelines for Managing Fungicide Resistance. Cornell Vegetables.
  • Wikipedia. Strobilurin.
  • Pesticide Environmental Stewardship. How to Manage Fungicide Resistance. Retrieved from Pesticide Environmental Stewardship website.
  • Schilder, A. (2010, May 4). Use strobilurin fungicides wisely to avoid fungicide resistance development. MSU Extension.
  • Krishak Jagat. (2025, February 8). SDHI Fungicides: Uses, Chemical & Trade Names, Mode of Action, and Target Diseases. Global Agriculture.
  • ADAMA. Managing Fungicide Resistance.
  • Kim, Y., & Lee, Y. H. (2020, March 31). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease, 25(1), 1-9.
  • Miceli, A., & Pfaller, M. A. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 6(5), ofz196.
  • Sierotzki, H., & Scalliet, G. (2017). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens.
  • Krishak Jagat. (2025, February 8). Dithiocarbamates: Uses, Chemical & Trade Names, Mode of Action, and Target Diseases. Global Agriculture.
  • Crop Protection Network. 1.4: Fungicide Resistance Action Committee (FRAC) Code.
  • Al-Samarrai, A. M., & Al-Na'imy, S. M. (2021, March 22).
  • Natursim Science Co., Ltd. (2022, May 15). The effect of triazole fungicide.
  • Campanale, C., Massarelli, C., Losacco, D., Bisaccia, D., Triozzi, M., & Uricchio, V. F. (2023, October 9). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.
  • Cycoń, M., & Piotrowska-Seget, Z. (2021, September 17). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. MDPI.
  • CropLife Australia. (2025, June 26). Fungicide Activity Group Table.
  • Scribd. Frac Code List 2023 - Final.
  • Taylor & Francis. Dithiocarbamate – Knowledge and References.
  • Campanale, C., Triozzi, M., Ragonese, A., Losacco, D., & Massarelli, C. (2023, October 11). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 11(10), 851.
  • Campanale, C., Triozzi, M., Ragonese, A., Losacco, D., & Massarelli, C. (2023, October 11). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. PubMed.
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  • Michigan State University Extension. (2013, February 7). FRAC codes help in fungicide resistance management.
  • FRAC. (2024). FRAC Code List© 2024: Fungal control agents sorted by cross-resistance pattern and mode of action*.
  • YouTube. (2024, June 7).
  • ResearchGate. (PDF) In vitro antifungal susceptibility testing.
  • Zhengzhou Delong Chemical Co., Ltd. (2020, April 2). Application guide of triazole fungicides.
  • Hoffman, H. L., & Pfaller, M. A. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy, 21(8 Pt 2), 111S–123S.
  • Crop Protection Network. Fungicide Use in Field Crops Web Book.
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  • ResearchGate. Example of field plots set up for fungicide efficacy trials to....
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  • Karaoglanidis, G. S., & Karadimos, D. A. (2006). Comparative Efficacy, Selection of Effective Partners, and Application Time of Strobilurin Fungicides for Control of Cercospora Leaf Spot of Sugar Beet. PubMed.
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Validation

An Investigator's Guide to the Independent Verification of Bis(2-chlorophenyl) cyanocarbonimidodithioate Properties

In the landscape of drug discovery and development, the rigorous, independent verification of a compound's physicochemical properties is not merely a procedural step but the bedrock of reliable and reproducible research....

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the rigorous, independent verification of a compound's physicochemical properties is not merely a procedural step but the bedrock of reliable and reproducible research.[1][2] This guide provides a comprehensive framework for the independent verification of Bis(2-chlorophenyl) cyanocarbonimidodithioate, a compound of interest within contemporary medicinal chemistry. The protocols and comparative analyses detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to ensure data integrity and make informed decisions.[3][4]

The importance of such verification cannot be overstated. It ensures that subsequent biological and pharmacological studies are based on a well-characterized molecule, minimizing the risk of costly errors and misinterpretations that can arise from impurities or incorrect structural assignments.[5] This guide will navigate through the essential analytical techniques, from structural elucidation to purity assessment, providing not just the methodology but the scientific rationale behind each experimental choice.

Chapter 1: Physicochemical Profile of Bis(2-chlorophenyl) cyanocarbonimidodithioate

Bis(2-chlorophenyl) cyanocarbonimidodithioate belongs to a class of compounds recognized for their potential biological activities. A thorough understanding of its fundamental properties is the first step in any rigorous investigation.

Chemical Structure and Properties:

The foundational data for Bis(2-chlorophenyl) cyanocarbonimidodithioate is summarized below. It is imperative that these properties are experimentally verified as outlined in the subsequent chapters.

PropertyReported/Predicted Value
Molecular Formula C14H8Cl2N2S2
Molecular Weight 355.27 g/mol
IUPAC Name (Z)-N'-cyano-S,S'-bis(2-chlorophenyl)carbonimidodithioate
CAS Number Not readily available
Physical State Solid (predicted)
Melting Point To be determined experimentally
Solubility To be determined experimentally
Chapter 2: The Comparative Landscape

To provide context to the properties of Bis(2-chlorophenyl) cyanocarbonimidodithioate, a comparison with structurally related or functionally analogous compounds is invaluable. For the purpose of this guide, we will consider two such compounds: 2,6-diacetylpyridine bis(p-chlorophenylthiosemicarbazone) and various bis(cyanoacetamide) derivatives, which have been investigated for their biological activities.[6][7]

Comparative Overview:

CompoundKey Structural FeaturesReported Biological Activity
Bis(2-chlorophenyl) cyanocarbonimidodithioate Cyanocarbonimidodithioate core with two 2-chlorophenyl substituents.Potential for various biological activities based on related structures.
2,6-diacetylpyridine bis(p-chlorophenylthiosemicarbazone) Thiosemicarbazone ligand with p-chlorophenyl groups.Cytotoxic activity against human cancer cell lines.[7]
Bis(cyanoacetamide) derivatives Versatile precursors for various heterocyclic compounds.Anticancer, antimicrobial, and anti-inflammatory properties.[6]

The selection of these comparators is based on their shared structural motifs (e.g., chloro-substituted phenyl rings, sulfur and nitrogen-containing functional groups) and their relevance in medicinal chemistry.

Chapter 3: The Verification Workflow: A Step-by-Step Guide

A systematic approach to the independent verification of a chemical compound is crucial for obtaining reliable and comprehensive data. The following workflow outlines the key stages of this process.

Verification_Workflow cluster_0 Phase 1: Sample Preparation & Preliminary Checks cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity & Physicochemical Analysis cluster_3 Phase 4: Data Consolidation & Reporting Sample_Acquisition Sample Acquisition Solubility_Screening Solubility Screening Sample_Acquisition->Solubility_Screening NMR NMR Spectroscopy (1H, 13C) Solubility_Screening->NMR MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR HPLC HPLC Purity Analysis IR->HPLC Melting_Point Melting Point Determination HPLC->Melting_Point Data_Analysis Data Analysis & Interpretation Melting_Point->Data_Analysis CoA Certificate of Analysis Generation Data_Analysis->CoA

Figure 1: A generalized workflow for the independent verification of a chemical compound.

Experimental Protocols:

1. Sample Handling and Solubility Screening:

  • Objective: To determine suitable solvents for subsequent analytical techniques.

  • Protocol:

    • Weigh approximately 1 mg of Bis(2-chlorophenyl) cyanocarbonimidodithioate into several clean vials.

    • To each vial, add 100 µL of a different solvent (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), chloroform, dichloromethane).

    • Vortex each vial for 30 seconds and visually inspect for dissolution.

    • If not fully dissolved, sonicate for 5 minutes and re-inspect.

    • Record the solubility as soluble, partially soluble, or insoluble for each solvent.[8]

  • Causality: The choice of solvent is critical as it can affect the quality of spectroscopic data and the efficiency of chromatographic separation.[9]

2. Structural Elucidation:

  • A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the carbon-hydrogen framework of the molecule.[10][11]

    • Protocol:

      • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) as determined from the solubility screen.

      • Transfer the solution to a clean NMR tube.

      • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

      • Process the data, including Fourier transformation, phase correction, and baseline correction.

      • Integrate the ¹H NMR signals and determine the chemical shifts for all signals in both spectra.

    • Causality: NMR provides detailed information about the chemical environment of each proton and carbon atom, which is essential for unambiguous structure determination.[12]

  • B. Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and fragmentation pattern of the compound.[12]

    • Protocol:

      • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., acetonitrile, methanol).

      • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

      • Acquire the mass spectrum in both positive and negative ion modes.

      • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺) and compare the exact mass to the theoretical mass.

    • Causality: High-resolution mass spectrometry provides a highly accurate molecular weight, which is a critical piece of evidence for confirming the molecular formula.[13]

  • C. Infrared (IR) Spectroscopy:

    • Objective: To identify the functional groups present in the molecule.[11][13]

    • Protocol:

      • Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) IR spectrometer.

      • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

      • Identify characteristic absorption bands for key functional groups (e.g., C≡N, C=N, C-Cl, aromatic C-H).

    • Causality: IR spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of the molecule's functional groups.[14]

3. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound and identify any impurities.[15][16]

    • Protocol:

      • Develop a suitable HPLC method. A good starting point would be a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

      • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

      • Inject the solution onto the HPLC system and monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm).

      • Calculate the purity of the compound based on the relative peak areas.

    • Causality: HPLC is a highly sensitive and quantitative technique that can separate the target compound from closely related impurities, providing a reliable measure of its purity.[17][18] Gas chromatography (GC) can also be employed for volatile compounds.[19]

4. Physicochemical Property Determination:

  • Melting Point:

    • Objective: To determine the melting point range of the solid compound.

    • Protocol:

      • Place a small amount of the finely powdered compound into a capillary tube.

      • Place the capillary tube in a melting point apparatus.

      • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

      • Record the temperature range from the first appearance of liquid to the complete melting of the solid.

    • Causality: A sharp melting point range is indicative of a pure crystalline compound.

Chapter 4: Data Interpretation and Reporting

A comprehensive analysis of the data obtained from the various analytical techniques is essential for a conclusive verification of the compound's properties.

Data Summary and Interpretation:

TechniqueExpected Results for Bis(2-chlorophenyl) cyanocarbonimidodithioate
¹H NMR Signals corresponding to the aromatic protons on the 2-chlorophenyl rings. The integration should be consistent with the number of protons in each chemical environment.
¹³C NMR Signals for all 14 carbon atoms, including those in the aromatic rings, the cyanocarbonimidodithioate core, and the cyano group.
HRMS A molecular ion peak corresponding to the exact mass of C14H8Cl2N2S2.
IR Characteristic absorption bands for the C≡N stretch, C=N stretch, C-S stretch, C-Cl stretch, and aromatic C-H and C=C stretches.
HPLC A single major peak with a purity of >95%.
Melting Point A sharp melting point range.

Certificate of Analysis (CoA):

All the experimental data should be compiled into a formal Certificate of Analysis. This document should include:

  • Compound Name and Structure

  • Lot Number

  • Appearance

  • Results of all analytical tests performed, including spectra and chromatograms.

  • A statement of purity.

  • Date of analysis and signature of the analyst.

Conclusion

The independent verification of a compound's properties is a cornerstone of scientific rigor in drug development and chemical research.[1] By following the systematic workflow and detailed protocols outlined in this guide, researchers can confidently establish the identity, purity, and key physicochemical properties of Bis(2-chlorophenyl) cyanocarbonimidodithioate. This foundational knowledge is indispensable for the advancement of reliable and reproducible scientific research.

References

  • Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes. Fiveable.
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • Spectral Analysis of Organic Compounds. ChemTalk.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Spectroscopy | Organic chemistry | Science. Khan Academy.
  • How Chromatography Is Used In Pharmaceutical Analysis. SCION Instruments.
  • Advances in Chromatographic Techniques for Drug Purity Determination. ManTech Publications.
  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
  • What are the physicochemical properties of drug?. LookChem.
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.
  • Chromatography in Pharma: Techniques, Case Studies & Trends.
  • Principles of Organic Spectroscopy. Open Access Journals.
  • Physicochemical Properties Of Drugs. Unacademy.
  • Prediction of Drug-Like Properties. Madame Curie Bioscience Database - NCBI Bookshelf.
  • 8: Identification of Unknowns (Experiment). Chemistry LibreTexts.
  • Establishing Trust in Pharmaceutical Data with an Independent Verification and Validation Methodology. PMC - NIH.
  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH.
  • Independent Verification. RegDev, Inc.
  • EXPERIMENT 2: IDENTIFICATION OF A COMPOUND BY الخصائص الكيميائية تحديد مركب من CHEMICAL PROPERTIES.
  • Experiment 2 Identification of Compounds through Physical and Chemical Changes. EMPIRE SCIENCE RESOURCES.
  • TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS | The American Journal of Medical Sciences and Pharmaceutical Research. inLIBRARY.
  • Why Independent Stability Studies Are Essential for Your Pharmaceutical Success.
  • Independent Drug Testing to Ensure Drug Safety and Efficacy.
  • The Critical Role of Validation in Pharmaceutical Manufacturing. Gill's Process Control, Inc.
  • Bis(2-cyanoacetamides): versatile precursors for bis(dihydropyridine-3,5- dicarbonitriles). Semantic Scholar.
  • (PDF) Synthesis of Novel Bis(dihydropyridine) and Terpyridine Derivatives. ResearchGate.
  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. NIH.
  • An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research.
  • Study on the synthesis of bis (2, 4-dichlorophenyl) chlorophosphate. ResearchGate.
  • BJOC - Synthetic accesses to biguanide compounds. Beilstein Journals.
  • Bis(2-cyanoacetamide): versatile precursors for novel bis(dihydropyridine-3,5-dicarbonitriles). ResearchGate.
  • New bioactive 2,6-diacetylpyridine bis(p-chlorophenylthiosemicarbazone) ligand and its Pd(II) and Pt(II) complexes: synthesis, characterization, cytotoxic activity and DNA binding ability. PubMed.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Bis(2-chlorophenyl) cyanocarbonimidodithioate

For laboratory professionals dedicated to advancing scientific frontiers, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a detailed protocol for...

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing scientific frontiers, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a detailed protocol for the proper disposal of Bis(2-chlorophenyl) cyanocarbonimidodithioate, a compound whose complex structure necessitates a multi-faceted approach to its handling and disposal. By understanding the chemical nature of this substance, we can ensure the safety of laboratory personnel and the protection of our environment.

Bis(2-chlorophenyl) cyanocarbonimidodithioate is characterized by three key structural features: two chlorophenyl groups, a cyano moiety, and a cyanocarbonimidodithioate core. Each of these components contributes to the compound's hazardous profile, classifying it as an organochlorine, a cyanide-containing compound, and a dithiocarbamate derivative. Consequently, its disposal must adhere to the stringent regulations governing these chemical classes.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling Bis(2-chlorophenyl) cyanocarbonimidodithioate, a thorough risk assessment is paramount. The primary hazards are associated with its organochlorine, cyanide, and dithiocarbamate functionalities.

  • Organochlorine Toxicity: Organochlorine compounds are known for their persistence in the environment and potential for bioaccumulation. Many are toxic and are treated as hazardous waste, with incineration often being the recommended disposal method.[1][2]

  • Cyanide Toxicity: The presence of the cyano group presents a significant toxic hazard. Cyanide compounds can be fatal if ingested, inhaled, or absorbed through the skin.[3] A critical concern is the potential for the release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[3][4]

  • Dithiocarbamate Hazards: Dithiocarbamates can decompose in the presence of acids to form carbon disulfide and amines.[5]

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles conforming to EN166 or NIOSH standards.[6]Protects against splashes of the compound in solid or solution form.
Hand Protection Double-gloving with nitrile or polyvinyl chloride (PVC) gloves.[4] Gloves must be inspected prior to use.[6]Provides a robust barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.[4]
Body Protection A lab coat and, if there is a significant splash potential, an impervious apron.[4]Prevents contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood with a face velocity between 80-120 fpm.[4]Prevents inhalation of dust or potential vapors. In the event of a large spill outside a fume hood, a respirator may be necessary.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For spills contained within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate vicinity of the spill.

  • Containment: If the substance is a solid, carefully sweep it up to avoid creating dust.[3] Dampen the solid material with water to minimize dust dispersion.[5]

  • Collection: Use appropriate tools to place the spilled material into a designated hazardous waste container.[7][8]

  • Decontamination:

    • Wipe the spill area first with a pH 10 buffer solution.[4][9]

    • Follow this with a wipe-down using a freshly prepared 10% bleach solution.[9]

    • All cleaning materials (wipes, absorbent pads) must be collected and disposed of as cyanide-containing hazardous waste.[9]

For spills outside of a chemical fume hood:

  • Evacuate: Immediately evacuate the area.[9]

  • Isolate: Close the doors to the affected area to prevent the spread of contaminants.

  • Notify: Contact your institution's Environmental Health & Safety (EH&S) department or the appropriate emergency response team.[9] Do not attempt to clean up a large spill without proper training and equipment.

III. Step-by-Step Disposal Procedure

The disposal of Bis(2-chlorophenyl) cyanocarbonimidodithioate must be managed as hazardous waste from the point of generation.[10][11]

  • Waste Segregation:

    • All waste containing Bis(2-chlorophenyl) cyanocarbonimidodithioate, including unused product, contaminated labware, and spill cleanup materials, must be collected separately from other waste streams.[3]

    • Solid and liquid wastes must be stored in separate, clearly labeled containers.[9]

  • Waste Container Labeling:

    • Each waste container must be labeled with the words "Hazardous Waste."[12]

    • The label must clearly identify the contents as "Bis(2-chlorophenyl) cyanocarbonimidodithioate" and list its hazardous characteristics: Toxic, Organochlorine, Cyanide-containing.

    • The date of waste accumulation should also be clearly marked on the container.[13]

  • Storage:

    • Waste containers must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[11][12]

    • Store the waste away from acids, isocyanates, nitrides, and oxidizers to prevent dangerous reactions.[3] Specifically, ensure a complete separation from all acidic materials.[4]

    • Containers must be kept tightly closed except when adding or removing waste.[12]

  • Disposal Request:

    • Once a waste container is full, or before the end of the allowable accumulation time (which can be up to one year for partially filled containers in an SAA), a pickup request must be submitted to your institution's hazardous waste management program.[12]

    • Do not attempt to dispose of this chemical down the drain or by evaporation in a fume hood.[12][14]

The following diagram illustrates the decision-making process for the proper disposal of Bis(2-chlorophenyl) cyanocarbonimidodithioate.

G cluster_0 Start: Generation of Waste cluster_1 Step 1: Segregation & Containment cluster_2 Step 2: Storage cluster_3 Step 3: Final Disposal start Bis(2-chlorophenyl) cyanocarbonimidodithioate Waste Generated segregate Segregate Solid and Liquid Waste into Separate, Compatible Containers start->segregate label_container Label Container: 'Hazardous Waste', Chemical Name, Hazards (Toxic, Organochlorine, Cyanide) segregate->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa storage_conditions Ensure Separation from Acids and Other Incompatibles. Keep Container Closed. store_saa->storage_conditions request_pickup Container Full or Nearing Time Limit? storage_conditions->request_pickup submit_request Submit Pickup Request to Institutional Hazardous Waste Program request_pickup->submit_request Yes continue_storage Continue Safe Storage in SAA request_pickup->continue_storage No final_disposal Professional Disposal (Likely Incineration) submit_request->final_disposal continue_storage->request_pickup

Caption: Disposal workflow for Bis(2-chlorophenyl) cyanocarbonimidodithioate.

IV. References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • MATERIAL SAFETY DATA SHEET - SODIUM DIETHYL DITHIOCARBAMATE Trihydrate. Sciencelab.com. [Link]

  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Cyanides. University of Illinois Division of Research Safety. [Link]

  • material safety data sheet - silver diethyl dithiocarbamate ar. oxfordlabchem.com. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Safe Handling of Organochlorine Pesticides on Farms. Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

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Handling

A Researcher's Guide to Handling Bis(2-chlorophenyl) cyanocarbonimidodithioate: Essential Safety and Operational Protocols

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Bis(2-chlorophenyl) cyanocarbonimidodithioate. Our commitment is to empo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Bis(2-chlorophenyl) cyanocarbonimidodithioate. Our commitment is to empower you with the knowledge to work safely and effectively, fostering a culture of safety and scientific excellence within your laboratory.

Core Directive: Hazard Recognition and Risk Mitigation

Bis(2-chlorophenyl) cyanocarbonimidodithioate (C₁₄H₈Cl₂N₂S₂) is a complex organic molecule containing chlorine, nitrogen, and sulfur.[1][2] While specific toxicological data is limited, the presence of chlorinated aromatic rings and a cyanocarbonimidodithioate functional group suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity. Similar chlorinated compounds can cause skin and eye irritation and may be harmful if inhaled or swallowed.[3][4] Therefore, a cautious approach is warranted.

Immediate Action Plan:

  • Engineering Controls: All handling of solid and dissolved Bis(2-chlorophenyl) cyanocarbonimidodithioate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. See Part 2 for a detailed breakdown.

  • Waste Disposal: All contaminated materials must be treated as hazardous waste. See Part 4 for disposal protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling Bis(2-chlorophenyl) cyanocarbonimidodithioate.

Body Part Required PPE Rationale and Best Practices
Hands Nitrile or Butyl rubber gloves (double-gloving recommended).[5][6]These materials offer good resistance to a broad range of chemicals.[5] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated, and wash hands thoroughly after removal.
Eyes/Face Chemical safety goggles and a face shield.[5][7]Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face.[5][7]
Body A lab coat worn over personal clothing. For larger quantities or potential for splashing, a chemical-resistant apron or disposable coveralls are recommended.[5][7]A lab coat provides a removable barrier in case of a spill. Chemical-resistant aprons or coveralls offer superior protection against permeation by chemicals.[5]
Respiratory An air-purifying respirator (APR) with organic vapor cartridges and P100 particulate filters may be necessary based on your risk assessment, especially when handling powders or creating aerosols.[6][7]A risk assessment should determine if a respirator is required. If so, a formal respiratory protection program, including fit testing, is essential.[7][8]
Feet Closed-toe shoes made of a non-porous material.[9]Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in a laboratory setting.[9]
PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don3 3. Gloves (Outer) Don4 4. Gloves (Inner) Procedure Chemical Handling Don4->Procedure Doff1 1. Gloves (Outer) Doff2 2. Lab Coat Doff3 3. Goggles/Face Shield Doff4 4. Gloves (Inner) End End Doff4->End Exit Lab Start Start Start->Don1 Enter Lab Procedure->Doff1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment and reagents.

    • Prepare a designated waste container for Bis(2-chlorophenyl) cyanocarbonimidodithioate waste.

    • Have an emergency spill kit readily accessible.

  • Handling the Solid Compound:

    • Perform all weighing and transfers of the solid material within the chemical fume hood.

    • Use a disposable weighing boat or line the balance with aluminum foil to prevent contamination.

    • Handle the compound gently to avoid creating dust.

  • Preparing Solutions:

    • Add the solid Bis(2-chlorophenyl) cyanocarbonimidodithioate to the solvent slowly while stirring.

    • Keep the container covered as much as possible to prevent the release of vapors.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., acetone, ethanol) followed by soap and water.

    • Dispose of all contaminated disposables in the designated hazardous waste container.

    • Remove PPE following the doffing procedure outlined above.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing Chemical Waste

All materials contaminated with Bis(2-chlorophenyl) cyanocarbonimidodithioate must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3]

  • Solid Waste: Contaminated gloves, weighing papers, and other solid materials should be placed in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers that held Bis(2-chlorophenyl) cyanocarbonimidodithioate should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

Chemical Waste Disposal Workflow

Waste_Disposal Start Experiment Complete Solid_Waste Contaminated Solid Waste (Gloves, Paper, etc.) Start->Solid_Waste Liquid_Waste Contaminated Liquid Waste (Solvents, Solutions) Start->Liquid_Waste Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container EH_S Environmental Health & Safety Pickup Solid_Container->EH_S Liquid_Container->EH_S

Caption: Workflow for the disposal of chemical waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety department immediately.

By adhering to these protocols, you can significantly minimize the risks associated with handling Bis(2-chlorophenyl) cyanocarbonimidodithioate, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Pesticide Safety Education Program. Personal Protection for the Applicator and Worker Module. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • Creative Safety Supply. What PPE is recommended for chemical hazards?. [Link]

  • Health Canada. (2022). Personal Protective Equipment. [Link]

  • United States Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers. [Link]

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